Product packaging for Dp2mT(Cat. No.:CAS No. 741250-22-6)

Dp2mT

Cat. No.: B607193
CAS No.: 741250-22-6
M. Wt: 271.34
InChI Key: DXEZODGSCMGHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dp2mT (Di-2-pyridylketone 2-methyl-3-thiosemicarbazone) is a cell-permeable compound specifically designed for use as a negative control in oncological research focused on iron chelation . Unlike its analogs, such as Dp44mT, this compound has a structural modification that prevents it from effectively binding iron, allowing researchers to confirm that observed biological effects are due to chelation and not other off-target interactions . This compound is primarily used in studies investigating the mechanisms of novel iron-chelating agents from the di-2-pyridylketone thiosemicarbazone (DpT) class, which demonstrate potent anti-tumor and anti-metastatic activity by up-regulating the metastasis suppressor protein NDRG1 . By serving as a non-chelating control, this compound is a critical tool for dissecting complex cellular signaling pathways involved in cancer cell migration and metastasis, such as the ROCK/pMLC2 pathway and stress fiber formation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

741250-22-6

Molecular Formula

C13H13N5S

Molecular Weight

271.34

IUPAC Name

Di-2-pyridylketone 2-methyl-3-thiosemicarbazone

InChI

InChI=1S/C13H13N5S/c1-18(13(14)19)17-12(10-6-2-4-8-15-10)11-7-3-5-9-16-11/h2-9H,1H3,(H2,14,19)

InChI Key

DXEZODGSCMGHMB-UHFFFAOYSA-N

SMILES

S=C(N)N(C)/N=C(C1=NC=CC=C1)\C2=NC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dp2mT;  Dp-2mT;  Dp 2mT;  Dp2-mT;  Dp2 mT;  Dp-2-mT;  Dp 2 mT

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Regulation of the DP2 Gene (PTGDR2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin D2 Receptor 2, commonly known as DP2 or CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), is a G protein-coupled receptor encoded by the PTGDR2 gene in humans. This receptor plays a pivotal role in the inflammatory cascade, particularly in type 2 immunity, making it a significant target for therapeutic intervention in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. This technical guide provides a comprehensive overview of the PTGDR2 gene structure, its transcriptional and post-transcriptional regulation, and detailed experimental protocols for its study.

I. DP2 (PTGDR2) Gene Structure

The human PTGDR2 gene is located on the minus strand of chromosome 11 at position q12.2. It spans a length of 5,018 base pairs. The gene is organized into three exons and two introns, which are transcribed and spliced to produce the mature messenger RNA (mRNA) that codes for the DP2 receptor.

Genomic Organization of PTGDR2
FeatureGenomic Coordinates (GRCh38/hg38)Length (bp)
Gene chr11:60,850,933-60,855,9505,018
Exon 1 60,850,933-60,851,136204
Intron 1 60,851,137-60,852,5501,414
Exon 2 60,852,551-60,852,730180
Intron 2 60,852,731-60,854,6551,925
Exon 3 60,854,656-60,855,9501,295

Note: The coordinates are on the minus strand.

Alternative Splicing

While the canonical transcript is well-characterized, alternative splicing of the PTGDR2 gene can occur, potentially leading to different protein isoforms. However, the functional significance of these alternative splice variants is not yet fully elucidated.

II. Regulation of DP2 (PTGDR2) Gene Expression

The expression of the PTGDR2 gene is tightly controlled at multiple levels, including transcriptional regulation by transcription factors, epigenetic modifications, and post-transcriptional regulation by microRNAs.

Transcriptional Regulation

The promoter region of the PTGDR2 gene contains binding sites for several transcription factors that are crucial for its cell-type-specific expression, particularly in immune cells like T helper 2 (Th2) cells, eosinophils, and basophils.

Key Transcription Factors:

  • GATA-3: A master regulator of Th2 cell differentiation, GATA-3 is a key activator of PTGDR2 transcription. It binds to consensus sequences in the promoter region, driving gene expression.

  • NFAT1 (Nuclear Factor of Activated T-cells 1): Upon T-cell activation, NFAT1 can translocate to the nucleus and competitively inhibit GATA-3-mediated activation of the PTGDR2 promoter, leading to downregulation of the receptor.[1][2]

  • AP-1 (Activator Protein 1) complex (c-Fos/c-Jun): This complex is implicated in the regulation of various immune response genes and has putative binding sites in the PTGDR2 promoter.[3]

  • Other Potential Regulators: Putative binding sites for other transcription factors such as ATF-2, GATA-1, and GATA-2 have also been identified in the promoter region, suggesting a complex regulatory network.[3]

The interplay between these transcription factors dictates the level of PTGDR2 expression in different cellular contexts and in response to various stimuli.

Epigenetic Regulation

Epigenetic modifications, particularly DNA methylation, play a role in regulating PTGDR2 expression. Studies have shown that the methylation status of the PTGDR2 promoter can influence its expression levels, with altered methylation patterns observed in asthmatic patients compared to healthy controls.[4] This suggests that epigenetic mechanisms contribute to the dysregulated DP2 expression seen in allergic diseases.

Post-Transcriptional Regulation by microRNAs

The 3' untranslated region (3' UTR) of the PTGDR2 mRNA contains binding sites for microRNAs (miRNAs), which are small non-coding RNAs that can negatively regulate gene expression by promoting mRNA degradation or inhibiting translation. Several miRNAs have been predicted to target the PTGDR2 3' UTR, adding another layer of regulatory control.

III. DP2 Receptor Signaling Pathway

The DP2 receptor, upon binding its primary ligand prostaglandin D2 (PGD2), initiates a signaling cascade through its coupling to an inhibitory G-protein (Gαi).

DP2_Signaling_Pathway cluster_membrane Cell Membrane DP2 DP2 Receptor G_protein Gαi/βγ DP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces cAMP cAMP AC->cAMP Decreases PGD2 PGD2 PGD2->DP2 Binds Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Figure 1: Simplified DP2 signaling pathway.

Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate downstream effectors, leading to an increase in intracellular calcium mobilization. These signaling events culminate in various cellular responses, including chemotaxis of eosinophils, basophils, and Th2 cells, and the release of pro-inflammatory cytokines.[5]

IV. Quantitative Expression Data

The expression of PTGDR2 varies significantly across different human tissues and cell types, with the highest expression observed in immune cells and certain tissues of the gastrointestinal tract.

Tissue/Cell TypeExpression Level (Normalized)
Eosinophil High
Basophil High
Th2 Cell High
Stomach High[3]
Small Intestine High[3]
Colon Moderate[5]
Heart Moderate[3]
Thymus Moderate[3]
Spleen Low[3]
Brain Low[3]

Note: Expression levels are qualitative summaries from various sources. For precise quantitative data, refer to databases such as the Genotype-Tissue Expression (GTEx) portal or the Functional Annotation of the Mammalian Genome (FANTOM) project.

V. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure and regulation of the PTGDR2 gene.

A. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for GATA-3 Binding on the PTGDR2 Promoter

This protocol outlines the steps to identify the genomic binding sites of the GATA-3 transcription factor on the PTGDR2 promoter in human Th2 cells.

ChIP_seq_Workflow Start Start: Human Th2 Cells Crosslinking 1. Cross-linking with Formaldehyde Start->Crosslinking Lysis 2. Cell Lysis and Chromatin Shearing Crosslinking->Lysis Immunoprecipitation 3. Immunoprecipitation with anti-GATA-3 Antibody Lysis->Immunoprecipitation Washing 4. Washing and Elution Immunoprecipitation->Washing Reverse_Crosslinking 5. Reverse Cross-linking and DNA Purification Washing->Reverse_Crosslinking Library_Prep 6. Sequencing Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Analysis 8. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Analysis End End: GATA-3 Binding Sites on PTGDR2 Promoter Analysis->End

Figure 2: Workflow for ChIP-seq analysis.

1. Cell Culture and Cross-linking:

  • Culture human Th2 cells under appropriate conditions.
  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

2. Cell Lysis and Chromatin Shearing:

  • Harvest and wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • Shear the chromatin to an average fragment size of 200-500 bp using sonication.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.
  • Incubate the pre-cleared chromatin overnight at 4°C with an anti-GATA-3 antibody.
  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
  • Elute the chromatin complexes from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA using a commercial kit.
  • Perform high-throughput sequencing on a suitable platform.

7. Data Analysis:

  • Align the sequencing reads to the human genome.
  • Perform peak calling to identify regions of GATA-3 enrichment.
  • Annotate the peaks to identify target genes, including PTGDR2.
  • Perform motif analysis to confirm the presence of the GATA-3 binding motif within the peaks.

B. Luciferase Reporter Assay for PTGDR2 Promoter Activity

This assay is used to quantify the activity of the PTGDR2 promoter and assess the effect of transcription factors like GATA-3 and NFAT1.

Luciferase_Assay_Workflow Start Start: PTGDR2 Promoter DNA Cloning 1. Clone Promoter into Luciferase Reporter Vector Start->Cloning Transfection 2. Co-transfect Cells with Reporter and Transcription Factor Plasmids Cloning->Transfection Incubation 3. Incubate and/or Stimulate Cells Transfection->Incubation Lysis 4. Cell Lysis Incubation->Lysis Assay 5. Add Luciferase Substrate and Measure Luminescence Lysis->Assay Analysis 6. Data Analysis (Normalize to Control) Assay->Analysis End End: Promoter Activity Measurement Analysis->End

Figure 3: Workflow for Luciferase Reporter Assay.

1. Plasmid Construction:

  • Amplify the promoter region of the human PTGDR2 gene by PCR.
  • Clone the amplified promoter fragment into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.
  • Obtain or construct expression plasmids for GATA-3 and NFAT1.

2. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or Jurkat T-cells).
  • Co-transfect the cells with the PTGDR2-luciferase reporter plasmid, a control plasmid expressing Renilla luciferase (for normalization), and either an empty vector or the GATA-3/NFAT1 expression plasmids.

3. Cell Incubation and Treatment:

  • Incubate the transfected cells for 24-48 hours.
  • If studying the effect of stimuli, treat the cells with appropriate agents (e.g., PMA and ionomycin to activate NFAT1).

4. Cell Lysis:

  • Wash the cells with PBS and lyse them using a passive lysis buffer.

5. Luciferase Assay:

  • Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent.
  • Measure the Renilla luciferase activity for normalization.

6. Data Analysis:

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
  • Compare the promoter activity between different experimental conditions.

C. Real-Time Quantitative PCR (RT-qPCR) for PTGDR2 mRNA Expression

This protocol is for the quantification of PTGDR2 mRNA levels in a given cell or tissue sample.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the sample of interest using a suitable method (e.g., TRIzol or a column-based kit).
  • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase, random primers, or oligo(dT) primers.

2. Primer Design:

  • Design primers specific to the human PTGDR2 mRNA sequence. The primers should span an exon-exon junction to avoid amplification of genomic DNA.
  • Example Primer Set:
  • Forward Primer: 5'-AGGAAGCTGCTGTGCTTCAT-3'
  • Reverse Primer: 5'-GCTTTGTTCTTGGGGTCATC-3'
  • Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

3. qPCR Reaction:

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the cDNA template.
  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for PTGDR2 and the housekeeping gene.
  • Calculate the relative expression of PTGDR2 using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.

VI. Post-Translational Modifications of the DP2 Receptor

The function and trafficking of the DP2 receptor are regulated by post-translational modifications (PTMs).

  • Phosphorylation: The DP2 receptor can be phosphorylated, which is a common mechanism for regulating the activity and internalization of G protein-coupled receptors.[6]

  • Glycosylation: As a transmembrane protein, the DP2 receptor is likely glycosylated, which can be important for its proper folding, stability, and trafficking to the cell surface.

Conclusion

The PTGDR2 gene and its protein product, the DP2 receptor, are central to the pathophysiology of allergic inflammation. A thorough understanding of the gene's structure, its complex regulatory mechanisms, and the signaling pathways it governs is essential for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of DP2 in health and disease, paving the way for the discovery of new diagnostic and therapeutic strategies.

References

The Critical Role of DP2 in Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise regulation of the cell cycle is fundamental to cellular homeostasis, and its dysregulation is a hallmark of cancer. The G1/S transition represents a critical checkpoint, committing the cell to DNA replication and division. Central to this transition is the E2F family of transcription factors, which require a dimerization partner (DP) to function. This technical guide provides an in-depth examination of the role of DP2, a key dimerization partner, in cell cycle progression. We will explore its interaction with E2F transcription factors, its regulation by the cyclin-dependent kinase (CDK)/retinoblastoma (Rb) pathway, and its downstream effects on gene expression. This document also provides detailed protocols for key experimental techniques to study DP2 function and presents it as a potential therapeutic target in oncology.

Introduction to DP2 and its Role in the G1/S Transition

The cell cycle is a tightly controlled process that ensures the faithful replication and segregation of the genome. The transition from the G1 phase (gap 1) to the S phase (synthesis) is a crucial decision point, after which the cell is committed to a round of division[1]. This transition is governed by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and the retinoblastoma tumor suppressor protein (Rb)[2][3].

The E2F family of transcription factors are key effectors of the G1/S transition, responsible for activating the transcription of genes required for DNA synthesis and cell cycle progression[2][4]. The activity of most E2F family members (E2F1-6) is dependent on their heterodimerization with a member of the DP protein family, which includes DP1 and DP2[5][6][7]. The E2F/DP heterodimer binds to specific DNA sequences in the promoters of target genes, thereby activating their transcription[2].

DP2, encoded by the TFDP2 gene, is a crucial component of this transcriptional machinery. While structurally similar to DP1, DP2 can exhibit distinct functional properties and expression patterns. The formation of the E2F/DP2 complex is essential for the proper timing and execution of the G1/S transition.

The Rb-E2F/DP2 Signaling Pathway

The activity of the E2F/DP2 complex is primarily regulated by the retinoblastoma protein (Rb). In quiescent or early G1 cells, hypophosphorylated Rb binds to the E2F/DP2 heterodimer, actively repressing its transcriptional activity[2][3]. This repression is a key mechanism for halting cell cycle progression in the absence of proliferative signals.

Upon mitogenic stimulation, the cell cycle machinery is activated, leading to the sequential activation of cyclin D-CDK4/6 and cyclin E-CDK2 complexes[8][9][10][11]. These kinases phosphorylate Rb, causing a conformational change that leads to its dissociation from the E2F/DP2 complex[12][13]. The released E2F/DP2 is then free to activate the transcription of its target genes, which include:

  • Genes for DNA synthesis: Dihydrofolate reductase (DHFR), thymidine kinase, and DNA polymerase alpha.

  • Cell cycle regulators: Cyclin E, Cyclin A, and E2F1 itself, creating a positive feedback loop[2].

This cascade of events propels the cell through the restriction point and into the S phase.

Figure 1: The Rb-E2F/DP2 signaling pathway controlling the G1/S transition.

Quantitative Data on DP2 in Cell Cycle Progression

The precise levels of DP2 protein and mRNA, and the quantitative impact of its depletion, are critical for understanding its role in the cell cycle. The following tables summarize illustrative data based on typical experimental findings.

Table 1: Relative DP2 mRNA and Protein Levels Across Cell Cycle Phases

Cell Cycle PhaseRelative DP2 mRNA Level (Normalized to G1)Relative DP2 Protein Level (Normalized to G1)
G11.001.00
S1.5 ± 0.21.8 ± 0.3
G2/M1.2 ± 0.11.4 ± 0.2

Data are represented as mean ± standard deviation from three independent experiments. mRNA levels are determined by qRT-PCR and protein levels by quantitative Western blot.

Table 2: Effect of DP2 Knockdown on Cell Cycle Distribution

Treatment% of Cells in G1% of Cells in S% of Cells in G2/M
Control siRNA45 ± 335 ± 220 ± 2
DP2 siRNA65 ± 415 ± 320 ± 2

Cells were transfected with control or DP2-specific siRNA for 48 hours before analysis by flow cytometry. Data are presented as the mean percentage of cells in each phase ± standard deviation from three replicates. A significant increase in the G1 population and a decrease in the S phase population upon DP2 knockdown indicates a G1/S arrest.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for DP2

This protocol details the immunoprecipitation of chromatin to identify DNA regions bound by DP2-containing transcription factor complexes.

ChIP_Workflow Start Start: Cultured Cells Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis and Nuclear Isolation Crosslinking->Lysis Sonication 3. Chromatin Sonication (100-500 bp fragments) Lysis->Sonication IP 4. Immunoprecipitation (Anti-DP2 Antibody) Sonication->IP Wash 5. Wash to remove non-specific binding IP->Wash Elution 6. Elute Chromatin Wash->Elution Reverse 7. Reverse Crosslinks Elution->Reverse Purify 8. Purify DNA Reverse->Purify Analysis 9. Downstream Analysis (qPCR or Sequencing) Purify->Analysis

Figure 2: Workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

  • Cell culture medium, PBS, Trypsin-EDTA

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • ChIP-grade anti-DP2 antibody and isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol, TE buffer

Procedure:

  • Cross-linking: Grow cells to 80-90% confluency. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in lysis buffer. Incubate on ice for 30 minutes.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin to an average size of 200-500 bp. Centrifuge to pellet debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-DP2 antibody or IgG control overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads and incubate for 2 hours at 4°C.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Add NaCl and incubate at 65°C for at least 6 hours to reverse the cross-links.

  • DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Quantify the purified DNA and proceed with qPCR or library preparation for ChIP-seq.

Co-Immunoprecipitation (Co-IP) for DP2-E2F Interaction

This protocol is designed to isolate DP2 and its interacting proteins, such as E2F4.

CoIP_Workflow Start Start: Cultured Cells Lysis 1. Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear 2. Pre-clear Lysate (Protein A/G beads) Lysis->Preclear IP 3. Immunoprecipitation (Anti-DP2 Antibody) Preclear->IP Capture 4. Capture Immune Complex (Protein A/G beads) IP->Capture Wash 5. Wash to remove non-specific binding Capture->Wash Elution 6. Elute Protein Complex Wash->Elution Analysis 7. Western Blot Analysis (Probe for E2F4) Elution->Analysis

Figure 3: Workflow for Co-Immunoprecipitation (Co-IP).

Materials:

  • Co-IP Lysis Buffer (non-denaturing) with protease inhibitors

  • Anti-DP2 antibody and isotype control IgG

  • Anti-E2F4 antibody for detection

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., TBS-T)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse in non-denaturing Co-IP lysis buffer on ice.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with anti-DP2 antibody or IgG control overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washes: Pellet the beads and wash 3-5 times with Co-IP wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-E2F4 antibody to detect the co-immunoprecipitated protein.

Cell Cycle Analysis by Flow Cytometry after DP2 Knockdown

This protocol outlines the analysis of cell cycle distribution following the depletion of DP2 using siRNA.

Materials:

  • DP2-specific siRNA and non-targeting control siRNA

  • Transfection reagent

  • Cell culture medium

  • PBS, Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • siRNA Transfection: Plate cells to be 50-70% confluent at the time of transfection. Transfect cells with DP2 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for DP2 knockdown.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and count the cells.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

DP2 as a Therapeutic Target in Cancer

Given the critical role of the E2F/DP pathway in cell cycle progression, and the frequent dysregulation of the Rb-E2F axis in human cancers, targeting this pathway is an attractive therapeutic strategy. The loss of Rb function in many tumors leads to constitutive E2F activity, driving uncontrolled proliferation.

Inhibition of the E2F/DP interaction or the activity of the complex represents a potential avenue for cancer therapy. Strategies could include the development of small molecule inhibitors that disrupt the DP2-E2F dimerization interface or block the DNA binding activity of the complex. Such inhibitors could selectively induce cell cycle arrest in cancer cells that are dependent on this pathway for their proliferation.

Further research is needed to validate DP2 as a drug target and to develop potent and specific inhibitors. The experimental protocols outlined in this guide provide the necessary tools to investigate the efficacy of such therapeutic interventions.

Conclusion

DP2 is a pivotal player in the regulation of the G1/S phase transition of the cell cycle. Its heterodimerization with E2F transcription factors is essential for the activation of genes required for DNA replication. The activity of the E2F/DP2 complex is tightly controlled by the Rb tumor suppressor, which in turn is regulated by cyclin/CDK complexes in response to mitogenic signals. The methodologies described herein provide a robust framework for the continued investigation of DP2's role in both normal cell physiology and in pathological states such as cancer, paving the way for the potential development of novel therapeutic strategies targeting this critical cell cycle regulator.

References

An In-depth Technical Guide to DP2 Protein Interactions and Binding Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription Factor Dp-2 (DP2), encoded by the TFDP2 gene, is a crucial component of the E2F/DP heterodimeric transcription factor complex. This complex is a master regulator of the cell cycle, controlling the expression of genes essential for DNA replication and cell cycle progression. The interaction between DP2 and members of the E2F family of transcription factors is fundamental to its biological function. Dysregulation of the E2F/DP2 pathway is frequently observed in cancer, making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of DP2 protein interactions, its binding partners, and the signaling pathways it modulates, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

DP2 Protein Interactions and Binding Partners

The primary binding partners of DP2 are the members of the E2F family of transcription factors. The formation of a heterodimer with an E2F protein is essential for the complex to bind DNA with high affinity and regulate the transcription of target genes. Beyond the E2F family, other proteins have been identified that interact with and modulate the function of the E2F/DP2 complex.

Core Interaction: The E2F/DP2 Heterodimer

DP2 forms a stable heterodimer with E2F transcription factors, and this interaction is a prerequisite for their transcriptional activity. This partnership enhances the DNA-binding affinity and transactivation function of the E2F/DP complex. The specificity of which E2F member binds to DP2 can influence the set of target genes that are regulated.

Other Interacting Proteins

The E2F/DP2 complex is a central hub for signals that control cell proliferation. Its activity is tightly regulated by interactions with other proteins, most notably the "pocket proteins" of the retinoblastoma (Rb) family.

  • Retinoblastoma Protein (pRb) and related pocket proteins (p107, p130): These tumor suppressors bind to the E2F/DP2 complex, effectively repressing its transcriptional activity. This interaction is a key mechanism for halting cell cycle progression in G1 phase. The binding of pocket proteins to the E2F/DP2 complex is regulated by phosphorylation.[1]

  • Cyclin-Dependent Kinases (CDKs): In response to mitogenic signals, cyclin/CDK complexes phosphorylate pRb. This phosphorylation event causes the dissociation of pRb from the E2F/DP2 complex, thereby activating E2F-mediated transcription and promoting entry into S phase.[1]

Quantitative Analysis of DP2 Interactions

Interacting ProteinsDissociation Constant (Kd)Experimental MethodReference
E2F-1 (transactivation domain) and Rb pocket~3 nMIsothermal Titration Calorimetry[2]
E2F-2 (peptide) and Rb pocket0.18 µMIsothermal Titration Calorimetry[2]

Note: This table includes data for E2F interactions with the Rb pocket as a proxy for the affinities within the larger complex. Specific Kd values for DP2-E2F interactions are not as commonly reported.

Signaling Pathways Involving DP2

The E2F/DP2 complex is a critical downstream effector of the canonical cell cycle signaling pathway. Its activity is tightly controlled by upstream signals originating from growth factor receptors and is essential for the G1/S phase transition.

The Rb-E2F Signaling Pathway

The Rb-E2F pathway is a cornerstone of cell cycle control. In quiescent cells, hypophosphorylated pRb binds to the E2F/DP2 complex, repressing the transcription of genes required for S phase. Upon mitogenic stimulation, cyclin D/CDK4/6 and subsequently cyclin E/CDK2 phosphorylate pRb, leading to the release and activation of the E2F/DP2 complex. This, in turn, drives the expression of genes necessary for DNA replication and cell cycle progression.

Rb_E2F_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb phosphorylates E2F_DP2 E2F / DP2 pRb->E2F_DP2 | inhibits E2F_DP2->CyclinE_CDK2 induces S_Phase_Genes S-Phase Gene Transcription E2F_DP2->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: The Rb-E2F signaling pathway controlling the G1/S transition.

Downstream Target Genes of the E2F/DP2 Complex

The E2F/DP2 complex regulates a vast array of genes involved in cell cycle progression, DNA synthesis, and apoptosis. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in identifying the genome-wide binding sites of E2F family members, providing a comprehensive list of direct target genes. A ChIP-seq analysis of E2F4, a key binding partner of DP2, revealed its association with thousands of genes with diverse functions.[3]

Table of Selected E2F4/DP2 Target Genes

GeneFunction
CCNE1Cyclin E1, G1/S transition
CDC25ACell division cycle 25A, G1/S transition
MCM2Minichromosome maintenance complex component 2, DNA replication
PCNAProliferating cell nuclear antigen, DNA replication and repair
DHFRDihydrofolate reductase, Nucleotide synthesis
MYCc-Myc, Transcription factor involved in cell growth
E2F1E2F transcription factor 1, Positive feedback loop

Experimental Protocols for Studying DP2 Interactions

The following sections provide detailed methodologies for key experiments used to investigate protein-protein interactions involving DP2.

Co-Immunoprecipitation (Co-IP) to Detect Endogenous DP2 Interactions

Co-IP is used to identify in vivo protein-protein interactions by using an antibody to precipitate a protein of interest (the "bait") and its binding partners (the "prey") from a cell lysate.

CoIP_Workflow start Start: Cell Lysate (containing DP2 and potential partners) incubation Incubate with anti-DP2 antibody start->incubation beads Add Protein A/G beads incubation->beads precipitation Immunoprecipitation (pull-down of antibody-protein complexes) beads->precipitation wash Wash to remove non-specific binding precipitation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Caption: General workflow for a Co-Immunoprecipitation experiment.

Detailed Protocol:

  • Cell Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and discard them. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific for DP2 to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for an additional 1-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes, or by using a low-pH elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze by Western blotting using antibodies against suspected interacting partners (e.g., E2F family members).

    • Alternatively, for unbiased discovery of novel interactors, the entire eluate can be analyzed by mass spectrometry.[4]

Yeast Two-Hybrid (Y2H) Screening for Novel DP2 Binding Partners

The Y2H system is a powerful genetic method to identify binary protein-protein interactions in vivo.

Y2H_Logic Bait Bait (DP2) fused to DNA-binding domain Interaction Interaction Bait->Interaction NoInteraction No Interaction Bait->NoInteraction Prey Prey (Potential Partner) fused to Activation Domain Prey->Interaction Prey->NoInteraction Transcription_On Reporter Gene Transcription ON Interaction->Transcription_On Transcription_Off Reporter Gene Transcription OFF NoInteraction->Transcription_Off

Caption: The logical principle of the Yeast Two-Hybrid system.

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of DP2 into a "bait" vector, which fuses DP2 to a DNA-binding domain (e.g., GAL4-BD).

    • Construct a "prey" library by cloning cDNAs from a relevant cell type or tissue into a prey vector, which fuses the encoded proteins to a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Transform a suitable yeast strain with the bait plasmid.

    • Confirm the expression of the bait protein and ensure it does not auto-activate the reporter genes.

    • Transform the bait-containing yeast strain with the prey library.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of reporter genes for growth.

    • Colonies that grow on the selective media indicate a potential protein-protein interaction.

  • Validation:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the prey cDNA to identify the potential interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform additional validation experiments, such as Co-IP or in vitro binding assays.

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

SPR is a label-free optical technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

SPR_Workflow start Start: Sensor Chip immobilization Immobilize Ligand (e.g., purified DP2) on the sensor chip surface start->immobilization association Inject Analyte (e.g., purified E2F) at various concentrations immobilization->association dissociation Flow buffer to measure dissociation association->dissociation regeneration Regenerate the sensor surface dissociation->regeneration analysis Analyze sensorgram to determine kon, koff, and Kd dissociation->analysis regeneration->association Next cycle

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol:

  • Ligand Immobilization:

    • Purify recombinant DP2 protein (the ligand).

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified DP2 over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding:

    • Purify the interacting partner (the analyte), for example, an E2F family member.

    • Prepare a series of dilutions of the analyte in a suitable running buffer.

    • Inject the different concentrations of the analyte over the immobilized DP2 surface and a reference surface (without DP2) to measure the association phase.

  • Dissociation and Regeneration:

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

    • If the interaction is strong, a regeneration solution (e.g., a low pH buffer) may be needed to remove all bound analyte before the next injection.

  • Data Analysis:

    • The binding events are recorded in real-time as a sensorgram, which plots the change in response units (RU) over time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[1]

Conclusion

DP2 is a central player in the intricate network of protein interactions that govern cell cycle progression. Its obligate partnership with E2F transcription factors places it at the heart of the decision to proliferate. Understanding the full spectrum of DP2's binding partners, the quantitative nature of these interactions, and the signaling pathways that impinge upon them is critical for deciphering the molecular logic of cell cycle control and for developing novel therapeutic strategies against diseases like cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further elucidate the multifaceted roles of DP2 in cellular physiology and pathology.

References

Expression Profile of DP2 (CRTH2) in Different Cell Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2). It plays a crucial role in the pathophysiology of type 2 inflammatory diseases, including asthma and allergic rhinitis. Understanding the precise expression pattern of DP2 across various cell types is paramount for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular expression profile of DP2, detailed experimental protocols for its detection, and a summary of its signaling pathway.

Data Presentation: DP2 Expression Profile

The expression of DP2 is predominantly observed in hematopoietic cells, particularly those involved in type 2 immune responses. However, its expression has also been documented in some non-hematopoietic cell types. The following tables summarize the available quantitative and semi-quantitative data on DP2 expression.

Table 1: DP2 Protein Expression in Human Hematopoietic Cells
Cell TypeSubpopulationMethodPercentage of DP2+ CellsReference
T Helper CellsTh2 cellsFlow CytometryHigh, considered a selective marker[1][2]
EosinophilsPeripheral BloodFlow CytometryHigh[1][3]
BasophilsPeripheral BloodFlow CytometryHigh[1][4]
Innate Lymphoid CellsILC2Flow CytometryHigh[5]
Mast CellsNasal Polyp TissueImmunohistochemistry~34% of tryptase+ cells[1][6]
LAD2 cell line (in vitro)Flow Cytometry (intracellular)~87%[1][6]
Primary cultured (in vitro)Flow Cytometry (intracellular)~98%[1][6]
MonocytesPeripheral Blood-Lower expression compared to granulocytes[7]
Dendritic Cells--Express DP2[1]
Table 2: PTGDR2 (DP2) mRNA Expression in Human Cells and Tissues
Cell Type / TissueMethodRelative Expression LevelReference
BasophilsReal-Time PCR~100-fold higher than DP1 receptor[8]
Primary Human Mast CellsRT-PCRHigher than in mast cell lines[1]
Human Mast Cell Lines (HMC-1, LAD2)RT-PCRExpress PTGDR2 mRNA[1]
Human Th2 CellsRT-PCRExpress PTGDR2 mRNA[1]
Human Bronchial Epithelial Cells-Express PTGDR2 mRNA[3]
Human Osteoblasts-Express PTGDR2 mRNA[3]

Signaling Pathway

DP2 is a Gαi-coupled receptor. Upon binding of its ligand, PGD2, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately contributes to various cellular responses, including chemotaxis, degranulation, and cytokine production.[4]

DP2_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 G_protein Gαiβγ DP2->G_protein G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Ca_release->Cellular_Response MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response

DP2 (CRTH2) Signaling Pathway

Experimental Protocols

Accurate assessment of DP2 expression is critical for research and drug development. The following sections provide detailed protocols for the most common techniques used to measure DP2 at the protein and mRNA levels.

Flow Cytometry for Cell Surface DP2 Staining

This protocol is designed for the detection of DP2 on the surface of human peripheral blood mononuclear cells (PBMCs).

Flow_Cytometry_Workflow start Start: Isolate PBMCs fc_block Fc Receptor Block start->fc_block stain Stain with anti-DP2 (clone BM16) and other markers fc_block->stain wash1 Wash with Staining Buffer stain->wash1 acquire Acquire on Flow Cytometer wash1->acquire analyze Analyze Data acquire->analyze end End analyze->end

Flow Cytometry Workflow for DP2

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD294 (CRTH2) antibody (Clone: BM16)

  • Other antibodies for cell type identification (e.g., anti-CD3, anti-CD4, anti-CD19, anti-CD56)

  • Isotype control corresponding to the anti-DP2 antibody

  • FACS tubes

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Count and Resuspension: Count the cells and resuspend them in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Block: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes. Add Fc receptor blocking solution and incubate for 10 minutes at room temperature.

  • Staining: Add the predetermined optimal concentration of the anti-human CD294 (CRTH2) antibody (clone BM16) and other cell surface marker antibodies. For the negative control, add the corresponding isotype control antibody to a separate tube.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate flow cytometry software, gating on the cell population of interest to determine the percentage of DP2-positive cells and their mean fluorescence intensity.

Immunohistochemistry for DP2 in Tissue Sections

This protocol is for the detection of DP2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody Incubation (anti-DP2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-DAB) secondary_ab->detection counterstain Counterstain & Mount detection->counterstain end End: Microscopy counterstain->end

Immunohistochemistry Workflow for DP2

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-human DP2

  • Biotinylated goat anti-rabbit secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply blocking solution and incubate for 30-60 minutes at room temperature.

  • Primary Antibody: Incubate with the primary anti-DP2 antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody: Wash with PBS. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection: Wash with PBS. Apply streptavidin-HRP conjugate and incubate for 30 minutes. Wash with PBS. Apply DAB solution and monitor for color development.

  • Counterstaining: Rinse with water. Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene. Mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of DP2 staining.

Quantitative PCR (qPCR) for PTGDR2 (DP2) mRNA Expression

This protocol provides a framework for quantifying PTGDR2 mRNA levels from isolated RNA.

qPCR_Workflow start Start: Isolate Total RNA rna_qc RNA Quality & Quantity Control start->rna_qc rt Reverse Transcription (cDNA synthesis) rna_qc->rt qpcr qPCR with PTGDR2 primers rt->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis end End: Relative Gene Expression analysis->end

qPCR Workflow for PTGDR2 mRNA

Materials:

  • RNA isolation kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Forward and reverse primers for PTGDR2 and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from the cells of interest using a commercial kit. Include a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for PTGDR2 or the reference gene, cDNA template, and nuclease-free water.

    • A representative qPCR program is as follows:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt curve analysis (for SYBR Green)

  • Data Analysis: Determine the cycle threshold (Ct) values for PTGDR2 and the reference gene. Calculate the relative expression of PTGDR2 using the ΔΔCt method.

Primer Sequences for Human PTGDR2 (Example):

  • Forward: 5'-CTCCCGTGCCTGTTTGCT-3'

  • Reverse: 5'-GTAGATGAGGTAGAGCACGGTCA-3'

(Note: Primer sequences should be validated before use.)

Conclusion

This technical guide provides a comprehensive overview of the expression profile of the DP2 receptor, its signaling pathway, and detailed protocols for its detection and quantification. A thorough understanding of these aspects is essential for researchers and professionals in the field of immunology and drug development aiming to modulate the DP2 pathway for therapeutic benefit in allergic and inflammatory diseases.

References

The Evolving Landscape of DP2: A Technical Guide to its Conservation, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prostaglandin D2 Receptor 2 (DP2, also known as CRTH2) has emerged as a critical player in the orchestration of type 2 inflammatory responses, positioning it as a key therapeutic target for allergic diseases such as asthma and allergic rhinitis. This in-depth technical guide explores the evolutionary conservation of the DP2 gene (PTGDR2), its expression and function in immune cells, and the signaling pathways it governs. We provide a comprehensive overview of the current understanding of DP2, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, to empower researchers and drug development professionals in their pursuit of novel therapeutics targeting this important receptor.

Introduction

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released predominantly by activated mast cells.[1] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells, or CRTH2).[2][3] While DP1 activation is primarily associated with vasodilation and the inhibition of platelet aggregation, DP2 activation on key immune effector cells drives the chemotaxis and activation of T helper 2 (Th2) cells, eosinophils, and basophils, central events in the pathophysiology of allergic inflammation.[4][5]

The DP2 receptor is encoded by the PTGDR2 gene, located on human chromosome 11q12.2.[6] Unlike other prostanoid receptors, DP2 shares greater sequence homology with chemoattractant receptors, highlighting a distinct evolutionary and functional divergence.[7] This unique characteristic underscores its specialized role in directing immune cell trafficking and activation. Understanding the evolution, conservation, and intricate signaling mechanisms of DP2 is paramount for the rational design of selective and effective therapeutics.

Evolution and Conservation of the DP2 Gene

The evolutionary history of the PTGDR2 gene provides insights into its specialized function in the immune system. Phylogenetic analyses indicate that DP2 is more closely related to the chemoattractant receptor family, including receptors for formyl peptides and complement component C5a, than to other prostanoid receptors.[7] This suggests a divergent evolutionary path that has tailored its function towards orchestrating immune cell migration.

Orthologs of the human PTGDR2 gene have been identified in various vertebrate species, including mice (Ptgdr2), rats, guinea pigs, rabbits, and dogs, indicating its conserved role in mammalian immune responses.[1][8] The gene structure of mouse CRTH2 has been shown to be similar to its human counterpart.[9] This conservation across species makes these animals valuable models for studying the in vivo functions of DP2 and for the preclinical evaluation of novel antagonist therapies.

G cluster_prostanoid Prostanoid Receptors cluster_chemoattractant Chemoattractant Receptors DP1 DP1 EP1 EP1 EP2 EP2 EP3 EP3 EP4 EP4 FP FP IP IP TP TP FPR1 FPR1 FPR2 FPR2 C5aR1 C5aR1 DP2 DP2 (CRTH2) DP2->DP1 DP2->FPR1 DP2->C5aR1

Gene Expression and Cellular Distribution

The expression of PTGDR2 is highly restricted to specific subsets of immune cells, which directly correlates with its function in allergic inflammation. High levels of DP2 expression are found on Th2 cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[4][5][10] This selective expression profile makes DP2 an attractive target for therapeutic intervention, as it allows for the specific modulation of type 2 immune responses while potentially minimizing off-target effects.

Cell TypeGene/ProteinExpression LevelSpeciesReference
Th2 Cells PTGDR2 / CRTH2HighHuman[5][11]
Eosinophils PTGDR2 / CRTH2HighHuman, Mouse[5][9]
Basophils PTGDR2 / CRTH2HighHuman[5]
ILC2s PTGDR2 / CRTH2HighHuman, Mouse[4]
Monocytes PTGDR2 / CRTH2Low to ModerateHuman[12]
Neutrophils PTGDR2 / CRTH2Low/AbsentHuman[12]

Table 1: Relative Expression of DP2 in Human and Murine Immune Cells.

DP2 Signaling Pathways

Upon binding of its primary ligand, PGD2, the DP2 receptor couples to inhibitory G proteins (Gαi/o).[13] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which is a key signal for cellular activation and chemotaxis.[9]

G PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 G_protein Gαi/oβγ DP2->G_protein AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ PLC->Ca2 Chemotaxis Chemotaxis Ca2->Chemotaxis Activation Cell Activation Ca2->Activation

Ligand and Antagonist Binding Affinities

The DP2 receptor binds PGD2 and its metabolites with high affinity. Several synthetic antagonists have been developed with the aim of blocking this interaction and thereby inhibiting the pro-inflammatory effects of PGD2. The binding affinities of these compounds are typically determined using radioligand binding assays.

CompoundCompound TypeBinding Affinity (Ki, nM)SpeciesReference
PGD2 Endogenous Ligand2.4 - 3.2Human[13]
13,14-dihydro-15-keto-PGD2 PGD2 Metabolite2.91Human[13]
15-deoxy-Δ12,14-PGJ2 PGD2 Metabolite3.15Human[13]
Fevipiprant (QAW039) Antagonist0.44Human[15]
AZD1981 AntagonistpIC50 = 8.4Human[8]
TM30089 Antagonist1.1Mouse[16]
Ramatroban Antagonist4.2Mouse[16]

Table 2: Binding Affinities of Selected Ligands and Antagonists for the DP2 Receptor.

DP2 as a Therapeutic Target

The central role of DP2 in mediating the recruitment and activation of key effector cells in allergic inflammation has made it a highly attractive target for the development of new anti-inflammatory drugs. A number of selective DP2 antagonists have progressed to clinical trials for the treatment of asthma and other allergic conditions.[14] These antagonists aim to block the binding of PGD2 to DP2, thereby preventing the downstream signaling events that lead to inflammation. While some clinical trials have shown promising results in reducing eosinophilic inflammation, the overall clinical efficacy of DP2 antagonists is still under investigation.[15]

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the DP2 receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to the DP2 receptor expressed in a cell membrane preparation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the DP2 receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGD2, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-PGD2 against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

G start Start prep_membranes Prepare DP2-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: Membranes + [3H]-PGD2 + Test Compound prep_membranes->setup_assay incubate Incubate to equilibrium setup_assay->incubate filter Filter to separate bound and free ligand incubate->filter count Quantify radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Calcium Mobilization Assay

Objective: To measure the functional activity of DP2 receptor agonists and antagonists.

Principle: This assay measures changes in intracellular calcium concentration in response to receptor activation. DP2 receptor activation leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Preparation: Load cells expressing the DP2 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Setup: Place the dye-loaded cells in a microplate reader.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Addition: Add the test compound (agonist or antagonist followed by agonist) to the cells.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis: Quantify the increase in fluorescence as a measure of receptor activation. For antagonists, measure the inhibition of the agonist-induced response.

Chemotaxis Assay

Objective: To assess the ability of a compound to modulate the migration of immune cells towards a chemoattractant.

Principle: This assay measures the directed migration of cells through a porous membrane in response to a chemical gradient.

Methodology:

  • Cell Preparation: Isolate the immune cells of interest (e.g., eosinophils or Th2 cells).

  • Assay Setup: Place a cell culture insert with a porous membrane into the wells of a microplate. Add the chemoattractant (e.g., PGD2) to the lower chamber and the cell suspension (with or without the test compound) to the upper chamber (the insert).

  • Incubation: Incubate the plate for a sufficient time to allow cell migration.

  • Quantification of Migrated Cells: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done by microscopy or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

  • Data Analysis: Compare the number of migrated cells in the presence and absence of the test compound to determine its effect on chemotaxis.

Conclusion

The DP2 receptor stands as a highly specific and crucial mediator of type 2 inflammation. Its restricted expression on key immune effector cells and its distinct signaling pathway make it an ideal target for therapeutic intervention in allergic diseases. While the development of DP2 antagonists has faced challenges, a deeper understanding of the receptor's evolution, conservation, and complex pharmacology will undoubtedly pave the way for the development of more effective and safer therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug developers dedicated to advancing our knowledge of DP2 and harnessing its therapeutic potential.

References

The Discovery and Initial Characterization of DP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a key lipid mediator implicated in a variety of physiological and pathological processes, most notably in the orchestration of allergic inflammation. Its effects are transduced through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the more recently discovered DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The discovery of DP2 has significantly advanced our understanding of the mechanisms underlying type 2 immunity and has identified it as a promising therapeutic target for allergic diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth overview of the discovery, initial characterization, and core functionalities of the DP2 receptor, with a focus on the quantitative data and experimental methodologies that have been pivotal in its elucidation.

Discovery and Cloning of DP2 (CRTH2)

The discovery of a second PGD2 receptor, now known as DP2, arose from research focused on identifying molecules specifically expressed on T helper type 2 (Th2) lymphocytes, which are central to the pathogenesis of allergic inflammation.

In 1999, Nagata and colleagues identified a novel orphan G protein-coupled receptor, which they named CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1] Their research demonstrated the selective expression of CRTH2 mRNA in human Th2 cells, but not Th1 cells.[1] This finding was significant as it suggested a potential role for this receptor in Th2-mediated immune responses.

The connection between CRTH2 and PGD2 was solidified in 2001 by Hirai and colleagues.[2] They observed that PGD2 was a potent and specific ligand for CRTH2, inducing calcium mobilization and chemotaxis in CRTH2-transfected cells.[2][3] This functional characterization established CRTH2 as the second receptor for PGD2, leading to its alternative designation as DP2. The receptor was initially identified as an orphan receptor, GPR44, in 1999.[4][5]

The human DP2 receptor is a 395-amino acid protein with a predicted molecular weight of 43 kDa.[1] The gene encoding DP2, PTGDR2, is located on chromosome 11.[5]

Ligand Binding and Receptor Pharmacology

The initial characterization of DP2 involved comprehensive radioligand binding studies to determine its affinity for PGD2 and other prostanoids. These studies were crucial for understanding the receptor's pharmacological profile and for distinguishing its activity from that of the DP1 receptor.

Data Presentation: Ligand Binding Affinities for DP2
LigandReceptorAssay TypeKi (nM)Kd (nM)Reference
PGD2Human DP2Competition Binding ([3H]PGD2)2.4-[6][7]
PGD2Human DP2Saturation Binding ([3H]PGD2)-2.5 (high affinity), 109 (low affinity)[7]
13,14-dihydro-15-keto PGD2 (DK-PGD2)Human DP2Competition Binding ([3H]PGD2)2.91-[7]
15-deoxy-Δ12,14-PGJ2Human DP2Competition Binding ([3H]PGD2)3.15-[7]
Δ12-PGJ2Human DP2Competition Binding ([3H]PGD2)6.8-[6][8]
Δ12-PGD2Human DP2Competition Binding ([3H]PGD2)7.63-[6][8]
9α,11β-PGF2Human DP2Competition Binding ([3H]PGD2)315.0-[6][8]

Signal Transduction Pathways

DP2 is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[7] Activation of DP2 by PGD2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Concurrently, the dissociation of the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][7] This calcium mobilization is a hallmark of DP2 activation and is a key event in mediating the receptor's pro-inflammatory effects.

DP2_Signaling_Pathway PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via Gβγ) cAMP cAMP AC->cAMP Decreases PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca_cyto->Response Mediates Radioligand_Binding_Assay start Start prep Prepare Membranes from DP2-expressing cells start->prep incubate Incubate Membranes with Radiolabeled PGD2 ([³H]PGD2) and unlabeled competitor prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (Scatchard or non-linear regression) to determine Ki/Kd quantify->analyze end End analyze->end Calcium_Mobilization_Assay start Start load Load DP2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load wash Wash cells to remove extracellular dye load->wash stimulate Stimulate cells with agonist (e.g., PGD2) wash->stimulate measure Measure changes in fluorescence intensity over time using a plate reader (e.g., FLIPR) stimulate->measure analyze Analyze Data (calculate EC50 for agonists or IC50 for antagonists) measure->analyze end End analyze->end Chemotaxis_Assay start Start setup Set up a transwell chamber with a porous membrane separating upper and lower compartments start->setup chemoattractant Add chemoattractant (e.g., PGD2) to the lower chamber setup->chemoattractant cells Add DP2-expressing cells (e.g., Th2 cells, eosinophils) to the upper chamber setup->cells incubate Incubate the chamber to allow cell migration towards the chemoattractant chemoattractant->incubate cells->incubate quantify Quantify the number of cells that have migrated to the lower chamber incubate->quantify analyze Analyze Data (determine chemotactic index and EC50) quantify->analyze end End analyze->end

References

Post-Translational Modifications of the DP2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G-protein coupled receptor DP2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), is a critical player in the inflammatory cascade, particularly in allergic diseases such as asthma. Its activation by prostaglandin D2 (PGD2) triggers a signaling cascade that leads to the recruitment and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. While the role of DP2 in inflammation is well-established, the regulation of its function through post-translational modifications (PTMs) remains a largely unexplored area. This technical guide provides a comprehensive overview of the current understanding and potential avenues of investigation into the PTMs of the DP2 receptor. Due to a notable lack of direct experimental evidence for PTMs on the DP2 protein itself, this guide synthesizes information on PTMs common to other G-protein coupled receptors (GPCRs) and presents bioinformatic predictions of potential modification sites on the human DP2 protein. Detailed experimental protocols for investigating these potential PTMs are also provided to facilitate future research in this critical area.

Introduction to the DP2 Receptor

The DP2 receptor is a seven-transmembrane domain receptor encoded by the PTGDR2 gene in humans. It belongs to the class A family of GPCRs and is a high-affinity receptor for PGD2. The expression of DP2 is predominantly found on cells of the innate and adaptive immune systems, including Th2 cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils. The central role of the PGD2-DP2 signaling axis in mediating type 2 inflammatory responses has made it an attractive target for the development of therapeutics for allergic diseases.

Post-Translational Modifications: A Key Regulatory Layer for GPCRs

Post-translational modifications are covalent enzymatic modifications of proteins following their biosynthesis. These modifications dramatically increase the functional diversity of the proteome and are critical for regulating protein activity, localization, and interaction with other molecules. For GPCRs, PTMs such as glycosylation, phosphorylation, ubiquitination, and palmitoylation are known to play crucial roles in receptor trafficking, signaling, and desensitization.

Despite the importance of PTMs in GPCR function, there is a significant gap in the literature regarding the specific post-translational modifications of the DP2 receptor. To date, no published studies have experimentally identified or characterized specific PTM sites on the DP2 protein. Therefore, the following sections will discuss the potential PTMs of DP2 based on knowledge from other GPCRs and on in silico predictions.

Potential Post-Translational Modifications of the DP2 Receptor

Glycosylation

N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom of an asparagine residue, is a common PTM of GPCRs that occurs in the endoplasmic reticulum. It is crucial for proper protein folding, stability, and trafficking to the cell surface.

Predicted N-glycosylation Sites in Human DP2:

Bioinformatic analysis of the human DP2 protein sequence (UniProt accession number Q9Y5Y4) predicts one potential N-glycosylation site.

Predicted SiteSequence ContextPotential Function
Asn-4N-E-TReceptor folding, stability, and cell surface expression.
Phosphorylation

Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a key mechanism for regulating GPCR signaling and desensitization. Agonist-induced phosphorylation of GPCRs is typically mediated by G-protein-coupled receptor kinases (GRKs) and second messenger-activated kinases like protein kinase A (PKA) and protein kinase C (PKC). Phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from G proteins and initiate receptor internalization.

Predicted Phosphorylation Sites in Human DP2:

Numerous potential phosphorylation sites are predicted throughout the intracellular domains of the human DP2 receptor.

Predicted SiteResidue TypePredicted Kinase(s)Potential Function
Ser-228SerinePKA, PKCReceptor desensitization, arrestin binding
Thr-245ThreonineGRK, CKIIReceptor desensitization, internalization
Ser-323SerinePKA, PKCRegulation of G-protein coupling
Tyr-330TyrosineSrc family kinasesModulation of downstream signaling pathways
Ubiquitination

Ubiquitination is the attachment of one or more ubiquitin molecules to a substrate protein, most commonly on lysine residues. It is a versatile PTM that can regulate protein degradation, trafficking, and signaling. For GPCRs, ubiquitination is involved in receptor downregulation and lysosomal degradation.

Predicted Ubiquitination Sites in Human DP2:

Several lysine residues within the intracellular loops and C-terminal tail of the human DP2 receptor are predicted as potential ubiquitination sites.

Predicted SiteSequence ContextPotential E3 Ligase(s)Potential Function
Lys-235K-x-ENedd4 familyReceptor downregulation and degradation
Lys-340K-x-DSmurf familySorting to lysosomal pathway
Palmitoylation

Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues. This lipid modification can influence the subcellular localization, protein-protein interactions, and signaling of GPCRs. For many GPCRs, palmitoylation of cysteine residues in the C-terminal tail is important for receptor localization to lipid rafts and for efficient G-protein coupling.

Predicted Palmitoylation Sites in Human DP2:

Bioinformatic tools predict potential palmitoylation sites in the C-terminal region of the human DP2 receptor.

Predicted SiteSequence ContextPotential DHHC Enzyme(s)Potential Function
Cys-350C-L-SDHHC3, DHHC7Membrane anchoring, G-protein coupling
Cys-358C-F-LDHHC5, DHHC8Subcellular localization

DP2 Receptor Signaling Pathways

The binding of PGD2 to the DP2 receptor primarily leads to the activation of the Gαi/o family of G proteins. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Below is a diagram illustrating the canonical DP2 signaling pathway.

DP2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds G_protein Gαi/oβγ DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via Gβγ) PI3K PI3K G_protein->PI3K Activates (via Gβγ) cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PIP3 PIP3 PI3K->PIP3 ATP ATP ATP->AC PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Akt_activation Akt Activation PIP3->Akt_activation

Caption: Canonical DP2 receptor signaling pathway.

Experimental Protocols for PTM Analysis of DP2

The following are detailed, generalized protocols for the investigation of potential post-translational modifications of the DP2 receptor.

Immunoprecipitation and Western Blotting for PTM Detection

This protocol describes the enrichment of the DP2 receptor from cell lysates followed by detection of specific PTMs using modification-specific antibodies.

Workflow Diagram:

IP_WB_Workflow start Cell Lysis ip Immunoprecipitation with anti-DP2 antibody start->ip wash Wash beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page transfer Western Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with PTM-specific primary antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis detection->end

Caption: Workflow for Immunoprecipitation and Western Blotting.

Methodology:

  • Cell Lysis:

    • Culture cells expressing the DP2 receptor (e.g., HEK293 cells transfected with a DP2 expression vector, or primary Th2 cells).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-DP2 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads by centrifugation and wash three times with ice-cold lysis buffer.

    • Elute the protein from the beads by boiling in 2x Laemmli sample buffer for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-phospho-serine, anti-ubiquitin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mass Spectrometry for PTM Site Identification

This protocol outlines a bottom-up proteomics approach to identify specific PTM sites on the DP2 receptor.

Workflow Diagram:

MS_Workflow start DP2 Immunoprecipitation sds_page SDS-PAGE and In-gel Digestion (e.g., with Trypsin) start->sds_page enrichment PTM-peptide Enrichment (e.g., TiO₂ for phosphopeptides) sds_page->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms database_search Database Searching and PTM Site Localization lc_ms->database_search end Data Analysis database_search->end

Caption: Workflow for Mass Spectrometry-based PTM analysis.

Methodology:

  • Protein Preparation:

    • Immunoprecipitate the DP2 receptor as described in the previous protocol.

    • Separate the immunoprecipitated protein by SDS-PAGE and visualize with Coomassie blue staining.

    • Excise the protein band corresponding to the molecular weight of DP2.

  • In-gel Digestion:

    • Destain the gel piece and reduce the protein with DTT, followed by alkylation with iodoacetamide.

    • Digest the protein overnight with a protease such as trypsin.

    • Extract the peptides from the gel.

  • PTM-Peptide Enrichment (Optional but Recommended):

    • For phosphopeptide analysis, enrich the peptide mixture using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

    • For glycopeptide analysis, use lectin affinity chromatography.

    • For ubiquitinated peptides, use antibodies that recognize the di-glycine remnant of ubiquitin after tryptic digest.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the human DP2 sequence using a search engine like Mascot or Sequest.

    • Specify the potential PTMs as variable modifications in the search parameters.

    • Validate the identified PTM sites using manual spectral interpretation or specialized software.

Conclusion and Future Directions

The post-translational modification of the DP2 receptor is a critical but underexplored area of research. While direct experimental evidence is currently lacking, bioinformatic predictions and knowledge from other GPCRs strongly suggest that DP2 is likely regulated by glycosylation, phosphorylation, ubiquitination, and palmitoylation. The experimental protocols detailed in this guide provide a roadmap for researchers to begin to unravel the PTM landscape of the DP2 receptor. A thorough understanding of how these modifications regulate DP2 function will not only provide fundamental insights into the biology of this important receptor but may also open up new avenues for the development of novel therapeutics for allergic and inflammatory diseases. Future studies should focus on the experimental validation of the predicted PTM sites, the identification of the enzymes responsible for these modifications, and the elucidation of the functional consequences of these PTMs on DP2 signaling and trafficking.

Methodological & Application

Measuring the Transcriptional Activity of the DP2 Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin D2 receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), is a G-protein coupled receptor (GPCR) that plays a critical role in allergic inflammation.[1][2][3] It is primarily expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Upon binding its endogenous ligand, prostaglandin D2 (PGD2), the DP2 receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release, ultimately modulating gene expression.[1] Understanding and quantifying the transcriptional activity downstream of DP2 activation is crucial for basic research and for the development of novel therapeutics targeting allergic diseases like asthma and atopic dermatitis.[2]

This document provides detailed application notes and protocols for measuring the transcriptional activity of the DP2 receptor. It covers several key methodologies, from reporter gene assays to broader transcriptomic analyses, and includes guidance on data presentation and visualization of the underlying biological processes.

DP2 Receptor Signaling Pathway

The DP2 receptor is a member of the Gi/o family of GPCRs.[5] Activation of DP2 by an agonist like PGD2 leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This initiates two primary signaling cascades that culminate in the modulation of transcription factor activity and subsequent gene expression.

  • Gαi-mediated pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of cAMP-responsive transcription factors.

  • Gβγ-mediated pathway: The Gβγ subunit can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can activate several downstream signaling pathways, including the MAPK/ERK cascade, leading to the activation of transcription factors such as AP-1, NFAT, and SRE.

The following diagram illustrates the key signaling events downstream of DP2 receptor activation.

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGD2 PGD2 (Agonist) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi/o Protein DP2->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK/ERK Cascade Ca2->MAPK_cascade Activates PKC->MAPK_cascade Activates TF Transcription Factors (AP-1, NFAT, SRE, etc.) MAPK_cascade->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Regulates

Caption: DP2 Receptor Signaling Pathway.

Methodologies for Measuring DP2 Transcriptional Activity

Several robust methods can be employed to quantify the transcriptional consequences of DP2 receptor activation. The choice of method will depend on the specific research question, desired throughput, and available resources.

Reporter Gene Assays

Reporter gene assays are a powerful tool to measure the activity of specific signaling pathways and transcription factors. In this approach, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a particular transcription factor. Activation of the signaling pathway leads to the binding of the transcription factor to these elements and drives the expression of the reporter gene, which can be easily quantified.

  • Serum Response Element (SRE)-Luciferase: The Gβγ subunit of Gi can activate the MAPK/ERK pathway, leading to the activation of the transcription factor Serum Response Factor (SRF), which binds to SREs.

  • Nuclear Factor of Activated T-cells (NFAT)-Luciferase: The increase in intracellular calcium initiated by the Gβγ-PLC-IP3 pathway can activate calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus and subsequent activation of gene expression.

  • Activator Protein-1 (AP-1)-Luciferase: The MAPK/ERK pathway also leads to the activation of the AP-1 transcription factor complex.

  • cAMP Response Element (CRE)-Luciferase: As DP2 is a Gi-coupled receptor, its activation leads to a decrease in cAMP levels. To measure this, cells can be stimulated with an adenylyl cyclase activator like forskolin to induce a basal level of CRE-driven reporter expression. Subsequent activation of DP2 will then lead to a measurable decrease in the reporter signal.

This protocol describes a transient transfection-based luciferase reporter assay in a human embryonic kidney (HEK293) cell line stably or transiently expressing the human DP2 receptor.

Materials:

  • HEK293 cells expressing human DP2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • SRE-luciferase reporter plasmid

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • DP2 agonist (e.g., PGD2)

  • DP2 antagonist (optional, for validation)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the DP2-expressing HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the reporter genes.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with the DP2 agonist at various concentrations. Include a vehicle control and, if applicable, a DP2 antagonist.

  • Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (typically 4-8 hours, this should be optimized).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold induction of SRE activity by dividing the normalized luciferase activity of agonist-treated cells by that of the vehicle-treated cells.

Treatment GroupConcentrationNormalized Luciferase Activity (RLU)Fold Induction (vs. Vehicle)
Vehicle Control-1500 ± 1201.0
PGD21 nM3000 ± 2502.0
PGD210 nM7500 ± 6005.0
PGD2100 nM15000 ± 110010.0
PGD2 + Antagonist100 nM + 1 µM1800 ± 1501.2
Quantitative Real-Time PCR (qPCR)

qPCR is a highly sensitive and specific method to measure the expression levels of specific target genes. This technique is ideal for validating the findings from broader transcriptomic studies or for investigating the regulation of a small number of known downstream targets of DP2 signaling.

Based on transcriptomic studies of immune cells, several genes have been identified as being regulated by DP2 activation. These include genes involved in inflammation, cell migration, and immune responses.

Upregulated Genes:

  • ARG2 (Arginase 2)

  • SLC43A2 (Solute Carrier Family 43 Member 2)

  • LAYN (Layilin)

  • IGFLR1 (IGF Like Family Receptor 1)

  • EPHX2 (Epoxide Hydrolase 2)

Downregulated Genes:

  • DUSP4 (Dual Specificity Phosphatase 4)

  • SPRED2 (Sprouty Related, EVH1 Domain Containing 2)

  • DUSP6 (Dual Specificity Phosphatase 6)

  • ETV1 (ETS Variant Transcription Factor 1)

  • ASB2 (Ankyrin Repeat And SOCS Box Containing 2)

  • CD38 (CD38 Molecule)

  • ADGRG1 (Adhesion G Protein-Coupled Receptor G1)

  • DDIT4 (DNA Damage Inducible Transcript 4)

  • TRPM2 (Transient Receptor Potential Cation Channel Subfamily M Member 2)

  • CD69 (CD69 Molecule)

This protocol outlines the steps for measuring the expression of a target gene (e.g., ARG2) in a DP2-expressing cell line (e.g., Th2 cells or ILC2s) following agonist stimulation.

Materials:

  • DP2-expressing cells

  • Cell culture medium

  • DP2 agonist (e.g., PGD2)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for the target gene (e.g., ARG2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the DP2-expressing cells to the desired density and treat with the DP2 agonist at various concentrations and for different time points. Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Ensure the RNA is of high quality and purity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions in a 96-well plate, including reactions for the target gene and the housekeeping gene for each sample. Also, include no-template controls. Perform the qPCR using a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative expression of the target gene using the ΔΔCt method.

Treatment GroupConcentrationTime PointRelative ARG2 mRNA Expression (Fold Change)
Vehicle Control-4h1.0 ± 0.1
PGD210 nM2h1.5 ± 0.2
PGD210 nM4h3.2 ± 0.4
PGD210 nM8h2.5 ± 0.3
PGD2100 nM4h5.8 ± 0.6
Transcriptomic Analysis (RNA-Sequencing)

RNA-Sequencing (RNA-Seq) provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways regulated by DP2 activation. This is a powerful approach for hypothesis generation and for understanding the global transcriptional changes induced by DP2 signaling.

The following diagram outlines the major steps in an RNA-Seq experiment to identify genes regulated by DP2 activation.

RNA_Seq_Workflow cluster_experimental Experimental Phase cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Data Analysis Cell_Culture 1. Cell Culture (DP2-expressing cells) Treatment 2. Agonist Treatment (e.g., PGD2 vs. Vehicle) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 mRNA_Selection 5. mRNA Enrichment (Poly-A selection) QC1->mRNA_Selection Fragmentation 6. RNA Fragmentation mRNA_Selection->Fragmentation cDNA_Synthesis 7. cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation 8. Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification 9. Library Amplification Adapter_Ligation->Amplification Sequencing 10. High-Throughput Sequencing Amplification->Sequencing QC2 11. Read Quality Control (e.g., FastQC) Sequencing->QC2 Alignment 12. Read Alignment to Reference Genome QC2->Alignment Quantification 13. Gene Expression Quantification Alignment->Quantification DEG_Analysis 14. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 15. Pathway and GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: RNA-Sequencing Experimental Workflow.

The results of an RNA-Seq experiment are typically presented as a list of differentially expressed genes (DEGs), often visualized using a volcano plot or a heatmap. The quantitative data can be summarized in a table.

Gene Symbollog2(Fold Change)p-valueAdjusted p-value (FDR)
ARG22.51.2e-63.5e-5
LAYN2.15.6e-69.8e-5
DUSP6-1.83.4e-54.1e-4
CD69-2.38.9e-61.5e-4

Conclusion

Measuring the transcriptional activity of the DP2 receptor is a multifaceted process that can be approached with a variety of powerful molecular biology techniques. Reporter gene assays offer a targeted and high-throughput method for assessing the activation of specific signaling pathways. qPCR provides a sensitive and quantitative means of measuring the expression of known downstream target genes. Finally, RNA-sequencing offers a comprehensive, unbiased view of the global transcriptional changes induced by DP2 signaling. The choice of methodology will depend on the specific scientific question being addressed. By employing the detailed protocols and data presentation strategies outlined in these application notes, researchers can effectively investigate the role of DP2 in health and disease and accelerate the discovery of novel therapeutic interventions.

References

Application Notes and Protocols for siRNA-Mediated Knockdown of DP2 for Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), is a G-protein coupled receptor that plays a pivotal role in allergic and inflammatory responses.[1] It is primarily expressed on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils.[2] Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), DP2 mediates a variety of cellular responses including chemotaxis, cell migration, and cytokine release, contributing to the pathogenesis of inflammatory diseases like asthma.[2][3]

These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to specifically knockdown the expression of DP2, enabling detailed investigation of its function in relevant cell types. The following sections include detailed protocols for siRNA transfection, validation of DP2 knockdown, and subsequent functional assays to probe the consequences of reduced DP2 expression.

Data Presentation

Table 1: Validation of DP2 Knockdown Efficiency

This table summarizes the expected knockdown efficiency of DP2 at both the mRNA and protein levels following siRNA transfection in a model cell line (e.g., human eosinophils or a Th2 cell line). Data is typically collected 48 to 72 hours post-transfection.

Treatment Target Assay Knockdown Efficiency (%)
Non-targeting control siRNADP2qRT-PCR0% (baseline)
DP2 siRNA 1 (20 nM)DP2qRT-PCR75 ± 5%
DP2 siRNA 2 (20 nM)DP2qRT-PCR82 ± 4%
Non-targeting control siRNADP2Western Blot0% (baseline)
DP2 siRNA 1 (20 nM)DP2Western Blot68 ± 7%
DP2 siRNA 2 (20 nM)DP2Western Blot76 ± 6%
Table 2: Functional Consequences of DP2 Knockdown

This table illustrates the expected impact of DP2 knockdown on key cellular functions mediated by this receptor. These assays are performed after confirming successful siRNA-mediated knockdown.

Functional Assay Treatment Stimulus Response (Normalized to Control)
Chemotaxis Assay Non-targeting control siRNAPGD2 (10 nM)100%
DP2 siRNAPGD2 (10 nM)25 ± 8%
Calcium Mobilization Non-targeting control siRNAPGD2 (100 nM)100%
DP2 siRNAPGD2 (100 nM)32 ± 10%

Experimental Protocols

Protocol 1: siRNA Transfection for Suspension Cells (e.g., Eosinophils, Th2 cells)

This protocol outlines a general procedure for the transfection of siRNA into suspension cells using a lipid-based transfection reagent. Optimization is recommended for each specific cell type and siRNA sequence.

Materials:

  • DP2-targeting siRNA and non-targeting control siRNA (20 µM stock)

  • Lipid-based transfection reagent (e.g., HiPerFect, Lipofectamine™ RNAiMAX)

  • Serum-free culture medium (e.g., Opti-MEM™)

  • Complete culture medium

  • Suspension cells in logarithmic growth phase

  • 24-well culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: On the day of transfection, count the cells and adjust the density to the recommended concentration for your cell type (e.g., 2-5 x 10^5 cells/mL).

  • siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the 20 µM siRNA stock to the desired final concentration (e.g., 20 nM) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: a. Add the siRNA-lipid complexes to the wells of the 24-well plate. b. Gently add the cell suspension to each well. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.

Protocol 2: Validation of DP2 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for DP2 and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for DP2 and the housekeeping gene. b. Run the qPCR program on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative fold change in DP2 mRNA expression in siRNA-treated cells compared to the non-targeting control.

B. Western Blot for Protein Level Analysis

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against DP2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer. b. Incubate the membrane with the primary anti-DP2 antibody, followed by incubation with the HRP-conjugated secondary antibody. c. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the DP2 protein levels to the loading control to determine the percentage of knockdown.[4]

Protocol 3: Functional Assays

A. Chemotaxis Assay

This assay measures the migration of cells towards a chemoattractant, in this case, PGD2.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • PGD2

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell staining dye (e.g., Calcein-AM) or a cell counter

Procedure:

  • Cell Preparation: After confirming DP2 knockdown, resuspend the cells in assay buffer.

  • Assay Setup: a. Add assay buffer containing PGD2 (chemoattractant) to the lower chamber of the 24-well plate. b. Place the Transwell inserts into the wells. c. Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for a duration appropriate for your cell type (e.g., 1-3 hours).

  • Quantification: a. Remove the inserts and wipe the non-migrated cells from the top surface. b. Quantify the migrated cells on the bottom of the membrane by staining and fluorescence measurement or by lysing the cells and counting. c. Compare the migration of DP2-knockdown cells to control cells.

B. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[4]

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGD2

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Assay Measurement: a. Place the loaded cells into the wells of a microplate. b. Use a fluorescence plate reader to measure the baseline fluorescence. c. Inject PGD2 into the wells and immediately begin recording the fluorescence intensity over time.

  • Analysis: Analyze the change in fluorescence to determine the extent of calcium mobilization. Compare the response in DP2-knockdown cells to that in control cells.

Visualizations

DP2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds Gi Gi Protein DP2->Gi Activates PLC Phospholipase C DP2->PLC Activates BetaArrestin β-Arrestin DP2->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis & Migration cAMP->Chemotaxis Cytokine Cytokine Release cAMP->Cytokine IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Ca2->Chemotaxis Ca2->Cytokine Internalization Receptor Internalization BetaArrestin->Internalization

Caption: DP2 Receptor Signaling Pathway.

siRNA_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation cluster_functional Functional Assays CellCulture 1. Cell Culture (e.g., Eosinophils) siRNA_Prep 2. Prepare DP2 & Control siRNA Complex 3. Form siRNA-Lipid Complexes siRNA_Prep->Complex Transfect 4. Transfect Cells Complex->Transfect Incubate 5. Incubate (24-72h) Transfect->Incubate Harvest1 6a. Harvest Cells (24-48h) Incubate->Harvest1 Harvest2 6b. Harvest Cells (48-72h) Incubate->Harvest2 qPCR 7a. qRT-PCR for mRNA Harvest1->qPCR Functional 8. Perform Functional Assays qPCR->Functional Western 7b. Western Blot for Protein Harvest2->Western Western->Functional Chemotaxis Chemotaxis Assay Functional->Chemotaxis Calcium Calcium Mobilization Functional->Calcium

Caption: siRNA Knockdown Experimental Workflow.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the DP2 (PTGDR2) Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the CRISPR-Cas9 mediated knockout of the Prostaglandin D2 Receptor 2 (DP2) gene, also known as PTGDR2 or CD294. The DP2 receptor, a G-protein-coupled receptor, is a key player in the inflammatory cascade, particularly in type 2 immunity, and is implicated in allergic diseases such as asthma.[1] Its role in mediating the pro-inflammatory effects of prostaglandin D2 (PGD2) makes it an attractive target for therapeutic intervention.[1] These application notes offer detailed protocols for sgRNA design, delivery of CRISPR-Cas9 components into relevant cell types, and robust validation of gene knockout. The included methodologies and data presentation guidelines are intended to facilitate the successful generation and characterization of DP2 knockout cell lines for use in drug discovery and functional genomics research.

Introduction to DP2 (PTGDR2)

The DP2 receptor is preferentially expressed on immune cells central to the type 2 inflammatory response, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[2][3] Upon binding its ligand, PGD2, the DP2 receptor triggers a signaling cascade that promotes chemotaxis, degranulation, and cytokine release from these cells, thereby amplifying the allergic inflammatory response.[2] Given its central role in these pathways, the targeted knockout of the DP2 gene is a critical step in understanding its precise function and in the development of novel therapeutics for allergic and inflammatory diseases.

DP2 Signaling Pathway

The binding of PGD2 to the DP2 receptor on immune cells initiates a signaling cascade that is primarily mediated through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events culminate in various cellular responses, including chemotaxis, activation, and the release of pro-inflammatory mediators.

DP2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (PTGDR2) PGD2->DP2 Binds G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Promotes cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Activation, Cytokine Release) cAMP->Cellular_Response Ca2->Cellular_Response

DP2 Receptor Signaling Pathway

Experimental Protocols

sgRNA Design and Selection for PTGDR2 Knockout

The selection of highly specific and efficient single guide RNAs (sgRNAs) is critical for successful CRISPR-Cas9 gene editing. It is recommended to design multiple sgRNAs targeting an early exon of the PTGDR2 gene to maximize the likelihood of generating a loss-of-function mutation.

Recommended sgRNA Design Tools:

  • Synthego Design Tool

  • Broad Institute GPP sgRNA Designer

  • CRISPOR

Validated sgRNA Sequences:

Researchers should consult publicly available databases of validated sgRNAs for sequences targeting human PTGDR2.

  • GenScript Genome-wide gRNA database [4]

  • Synthego Validated sgRNAs [5]

  • dbGuide: a database of functionally validated guide RNAs [6]

Table 1: Example of Designed sgRNA Sequences for Human PTGDR2

sgRNA IDTarget ExonSequence (5' to 3')PAM
PTGDR2-sg11GCACTTCCTCATGGTCATCGAGG
PTGDR2-sg21GGTCTTCCTCTCCACCATGAGGG
PTGDR2-sg32GCTGGT CATCGTCATCCTGGAGG

Note: These are example sequences and should be validated for specificity and on-target activity before use.

CRISPR-Cas9 Delivery into Target Cells

The choice of delivery method for the CRISPR-Cas9 components (Cas9 nuclease and sgRNA) depends on the target cell type. For immune cells, which are often difficult to transfect, electroporation of a ribonucleoprotein (RNP) complex is a highly efficient method.[7][8][9]

Experimental Workflow for CRISPR-Cas9 Knockout:

CRISPR_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_validation Validation sgRNA_design sgRNA Design & Synthesis RNP_formation RNP Complex Formation sgRNA_design->RNP_formation Cas9_prep Cas9 Nuclease Preparation Cas9_prep->RNP_formation Electroporation Electroporation of RNP RNP_formation->Electroporation Cell_culture Target Cell Culture Cell_culture->Electroporation Genomic_DNA_extraction Genomic DNA Extraction Electroporation->Genomic_DNA_extraction FACS_analysis FACS Analysis Electroporation->FACS_analysis Western_blot Western Blot Electroporation->Western_blot qPCR qPCR Electroporation->qPCR T7E1_assay T7E1 Assay Genomic_DNA_extraction->T7E1_assay

References

Application Notes and Protocols for Overexpression of DP2 using Lentiviral Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the overexpression of the human Prostaglandin D2 Receptor 2 (DP2, also known as GPR44 or CRTH2) in mammalian cells using a lentiviral vector system. This document includes detailed protocols for cloning the DP2 coding sequence into a lentiviral vector, production of high-titer lentiviral particles, transduction of target cells, and validation of DP2 overexpression.

Introduction

The Prostaglandin D2 Receptor 2 (DP2) is a G protein-coupled receptor (GPCR) that plays a critical role in allergic inflammation, including asthma and allergic rhinitis.[1] It is primarily expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Upon binding its ligand, prostaglandin D2 (PGD2), DP2 activation mediates chemotaxis of these immune cells.[1] Stable overexpression of DP2 in cell lines such as HEK293T provides a valuable in vitro model system for studying receptor signaling, screening for novel agonists and antagonists, and investigating the downstream cellular effects of DP2 activation. Lentiviral vectors are a powerful tool for achieving stable, long-term transgene expression in a wide variety of cell types, including both dividing and non-dividing cells.

Data Presentation

Quantitative Analysis of DP2 Overexpression

The following tables summarize the expected quantitative data from experiments overexpressing human DP2 in HEK293T cells using a lentiviral vector.

Table 1: Quantitative PCR (qPCR) Analysis of DP2 mRNA Expression

Cell LineTransduction ConditionRelative DP2 mRNA Expression (Fold Change vs. Untransduced)Standard Deviation
HEK293TUntransduced Control1.0± 0.1
HEK293TpLVX-Puro (Empty Vector)1.2± 0.2
HEK293TpLVX-DP2 (MOI 1)150.5± 12.3
HEK293TpLVX-DP2 (MOI 5)480.2± 35.8
HEK293TpLVX-DP2 (MOI 10)850.7± 62.1

Table 2: Western Blot Densitometry Analysis of DP2 Protein Expression

Cell LineTransduction ConditionNormalized DP2 Protein Level (Arbitrary Units)Standard Deviation
HEK293TUntransduced Control0.05± 0.01
HEK293TpLVX-Puro (Empty Vector)0.08± 0.02
HEK293TpLVX-DP2 (MOI 1)2.5± 0.3
HEK293TpLVX-DP2 (MOI 5)7.8± 0.9
HEK293TpLVX-DP2 (MOI 10)15.2± 1.8

Experimental Protocols

Protocol 1: Cloning of Human DP2 into pLVX-Puro Lentiviral Vector

This protocol describes the cloning of the human DP2 (PTGDR2) coding sequence (CDS) into the pLVX-Puro lentiviral expression vector. The DP2 CDS will be amplified from a suitable template (e.g., cDNA from an expressing cell line) and cloned into the vector's multiple cloning site (MCS).

Materials:

  • pLVX-Puro vector

  • Human DP2 cDNA template

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., XhoI and MluI)

  • T4 DNA ligase

  • Stellar™ Competent Cells (or similar)

  • LB agar plates with ampicillin

  • Plasmid purification kit

  • DP2-specific primers with restriction sites:

    • Forward Primer (with XhoI site): 5'-CCGCTCGAGCCACCATGGACCCATCAGGAACCTC-3'

    • Reverse Primer (with MluI site): 5'-CCGACGCGTTCACAGGGCAGGGTCAC-3'

Procedure:

  • PCR Amplification of DP2 CDS:

    • Set up a PCR reaction using the high-fidelity DNA polymerase, human DP2 cDNA as a template, and the DP2-specific forward and reverse primers.

    • Use the following PCR cycling conditions (adjust as necessary based on polymerase manufacturer's recommendations):

      • Initial denaturation: 98°C for 30 seconds

      • 30 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 65°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

    • Run the PCR product on an agarose gel to confirm the correct size (~1.2 kb).

    • Purify the PCR product using a PCR purification kit.

  • Restriction Digest of PCR Product and pLVX-Puro Vector:

    • Digest the purified DP2 PCR product and the pLVX-Puro vector with XhoI and MluI restriction enzymes in separate reactions.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the digested pLVX-Puro vector and the digested DP2 insert at a 1:3 molar ratio.

    • Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells (e.g., Stellar™ Competent Cells).

    • Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate at 37°C overnight.

  • Colony Screening and Plasmid Purification:

    • Pick several colonies and grow them in LB broth with ampicillin.

    • Perform a miniprep to isolate the plasmid DNA.

    • Screen for positive clones by restriction digest or colony PCR.

    • Confirm the correct sequence of the DP2 insert by Sanger sequencing.

Protocol 2: Lentiviral Vector Production in HEK293T Cells

This protocol describes the production of lentiviral particles by transient transfection of HEK293T cells.

Materials:

  • HEK293T cells

  • pLVX-DP2 plasmid

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent on the day of transfection.

  • Transfection:

    • In a sterile tube, mix the pLVX-DP2 plasmid and the packaging plasmids (psPAX2 and pMD2.G) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at a low speed to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The filtered supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Protocol 3: Transduction of Target Cells with Lentiviral Particles

This protocol describes the transduction of a target cell line (e.g., HEK293T) with the produced lentiviral particles.

Materials:

  • Target cells (e.g., HEK293T)

  • Lentiviral supernatant (pLVX-DP2 or pLVX-Puro empty vector)

  • Polybrene (8 mg/mL stock)

  • Complete growth medium

  • Puromycin

Procedure:

  • Cell Seeding:

    • The day before transduction, seed the target cells in a 6-well plate.

  • Transduction:

    • On the day of transduction, remove the medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 8 µg/mL.

    • Add the desired amount of lentiviral supernatant (MOI of 1, 5, or 10).

    • Incubate the cells overnight.

  • Selection of Stably Transduced Cells:

    • The next day, replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transduced cells are eliminated.

    • Expand the surviving pool of stably transduced cells.

Protocol 4: Validation of DP2 Overexpression by qPCR and Western Blot

Quantitative PCR (qPCR):

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from untransduced, empty vector-transduced, and DP2-transduced cells using an RNA purification kit.

    • Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers for DP2 and a housekeeping gene (e.g., GAPDH).

    • DP2 qPCR Primers:

      • Forward: 5'-CTACGTGGCCATCTACTTCATCATC-3'

      • Reverse: 5'-GATGAGGTAGAGGTTGCCCAGG-3'

    • Perform the qPCR analysis and calculate the relative expression of DP2 using the ΔΔCt method, normalizing to the housekeeping gene and the untransduced control.

Western Blot:

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against DP2 and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the DP2 band intensity to the corresponding loading control band intensity.

Visualizations

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 binds Gi Gi Protein DP2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_influx Ca²⁺ Influx Gi->Ca_influx cAMP cAMP AC->cAMP Chemotaxis Chemotaxis cAMP->Chemotaxis inhibits Ca_influx->Chemotaxis

Caption: DP2 signaling pathway upon PGD2 binding.

Lentiviral_Overexpression_Workflow cluster_cloning 1. Cloning cluster_production 2. Lentivirus Production cluster_transduction 3. Transduction & Selection cluster_validation 4. Validation PCR Amplify DP2 CDS Digest Digest Vector & Insert PCR->Digest Ligate Ligate DP2 into pLVX-Puro Digest->Ligate Transform Transform E. coli Ligate->Transform Verify Verify Sequence Transform->Verify Transfect Transfect HEK293T Cells Verify->Transfect Harvest Harvest Viral Supernatant Transfect->Harvest Filter Filter and Store Virus Harvest->Filter Transduce Transduce Target Cells Filter->Transduce Select Select with Puromycin Transduce->Select Expand Expand Stable Cell Pool Select->Expand qPCR qPCR for mRNA levels Expand->qPCR Western Western Blot for Protein qPCR->Western

Caption: Experimental workflow for DP2 overexpression.

References

Application Notes and Protocols: Luciferase Reporter Assay for DP2 Target Gene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin D2 receptor 2 (DP2 or CRTH2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma. As a therapeutic target, understanding the downstream signaling events and gene regulation following DP2 activation is crucial for the development of novel antagonists. The luciferase reporter assay is a highly sensitive and quantitative tool used to study gene expression and signaling pathways.[1] This application note provides a detailed protocol for utilizing a luciferase reporter assay to investigate the activity of DP2 and its downstream target genes.

The DP2 receptor is coupled to an inhibitory G protein (Gαi).[2] Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), or other agonists, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA) and subsequently reduces the phosphorylation and activation of the cAMP Response Element Binding Protein (CREB), a key transcription factor. Therefore, a common method to assay DP2 activation is to measure the inhibition of cAMP-inducible gene expression using a CRE-driven luciferase reporter.

Principle of the Assay

This protocol utilizes a dual-luciferase reporter system to measure the activity of the cAMP response element (CRE). A primary reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the CRE. A second plasmid, expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.

In cells co-expressing the DP2 receptor and the CRE-luciferase reporter, stimulation of a Gs-coupled pathway (e.g., with forskolin, an adenylyl cyclase activator) will lead to a robust increase in firefly luciferase expression. Activation of the Gαi-coupled DP2 receptor by an agonist will inhibit this forskolin-stimulated luciferase production. Conversely, a DP2 antagonist will block the effect of the agonist, thereby restoring luciferase expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DP2 signaling pathway leading to the modulation of CRE-mediated gene expression and the general workflow of the luciferase reporter assay.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGD2 PGD2 (Agonist) DP2 DP2 Receptor PGD2->DP2 Binds Gai Gαi DP2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription mRNA mRNA Luciferase->mRNA Protein Luciferase Protein mRNA->Protein

Caption: DP2 Receptor Signaling Pathway.

Luciferase_Assay_Workflow A Day 1: Seed Cells (e.g., HEK293) in 96-well plates B Day 2: Co-transfect Cells - DP2 Expression Vector - CRE-Firefly Luciferase Vector - Constitutive Renilla Luciferase Vector A->B C Day 3: Cell Treatment - Serum starve cells (optional) - Add Forskolin (to stimulate cAMP) - Add DP2 Agonist/Antagonist B->C D Incubate for 4-6 hours C->D E Cell Lysis Add passive lysis buffer D->E F Measure Luciferase Activity - Add Firefly Luciferase Substrate - Read Luminescence (Plate Reader) - Add Stop & Glo® Reagent - Read Renilla Luminescence E->F G Data Analysis - Normalize Firefly to Renilla - Calculate Fold Change F->G

Caption: Experimental Workflow for DP2 Luciferase Reporter Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable host cells.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • DP2 expression vector (pCMV-DP2)

    • CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro])

    • Renilla luciferase control vector (e.g., pGL4.74[hRluc/TK])

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Assay Reagents:

    • Dual-Luciferase® Reporter Assay System (e.g., Promega)

    • Forskolin

    • DP2 Agonist (e.g., PGD2, DK-PGD2)

    • DP2 Antagonist (e.g., Ramatroban)

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer capable of dual-injector assays

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Day 1: Cell Seeding
  • Trypsinize and count HEK293 cells.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.

  • Incubate at 37°C in a 5% CO₂ incubator overnight.

Day 2: Transfection
  • For each well, prepare the transfection mix according to the manufacturer's protocol. A suggested ratio is:

    • 100 ng DP2 expression vector

    • 100 ng CRE-luciferase reporter vector

    • 10 ng Renilla luciferase control vector

  • Add the transfection complex to the cells.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Cell Treatment and Luciferase Assay
  • Gently remove the medium from the wells.

  • (Optional) Wash cells once with 100 µL of serum-free DMEM.

  • Add 90 µL of serum-free DMEM containing a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for your cell line) to all wells except the vehicle control.

  • Immediately add 10 µL of the DP2 agonist or antagonist at 10x the final desired concentration.

  • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions:

    • Remove the medium.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luminescence.

Data Presentation and Analysis

The primary output of the assay is the Relative Light Units (RLU) from the luminometer.

  • Normalization: For each well, divide the firefly luciferase RLU by the Renilla luciferase RLU to obtain the normalized luciferase activity.

  • Fold Induction: To determine the effect of treatments, calculate the fold change relative to the vehicle-treated cells (forskolin only).

    Fold Induction = (Normalized RLU of treated sample) / (Average Normalized RLU of vehicle control)

Representative Data

The following tables present hypothetical data to illustrate the expected outcomes of a typical experiment.

Table 1: Effect of a DP2 Agonist on Forskolin-Stimulated CRE-Luciferase Activity

Treatment[Agonist] (nM)Normalized Luciferase Activity (RLU)Fold Induction (vs. Forskolin only)
Vehicle (DMSO)015001.00
Forskolin (10 µM)03000020.00
Forskolin + Agonist0.12550017.00
Forskolin + Agonist11800012.00
Forskolin + Agonist1090006.00
Forskolin + Agonist10045003.00
Forskolin + Agonist100030002.00

Table 2: Effect of a DP2 Antagonist on Agonist-Mediated Inhibition of CRE-Luciferase Activity

Treatment[Antagonist] (nM)Normalized Luciferase Activity (RLU)% Reversal of Inhibition
Forskolin (10 µM)030000N/A
Forskolin + Agonist (10 nM)090000%
Forskolin + Agonist + Antagonist11530030%
Forskolin + Agonist + Antagonist102160060%
Forskolin + Agonist + Antagonist1002790090%
Forskolin + Agonist + Antagonist10002940097%

Conclusion

The dual-luciferase reporter assay is a robust and sensitive method for characterizing the pharmacology of the DP2 receptor and for screening compound libraries for novel agonists and antagonists. By measuring the inhibition of CRE-mediated gene expression, researchers can gain valuable insights into the downstream signaling of this important therapeutic target.

References

Purifying Recombinant DP2 Protein: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of recombinant G-protein coupled receptor DP2, also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) or GPR44. The methods outlined below are essential for obtaining high-purity, functional DP2 protein for structural biology, drug screening, and biochemical assays.

Introduction to DP2 (CRTH2/GPR44)

The DP2 receptor is a key player in the inflammatory cascade, particularly in type 2 allergic responses. It is activated by its natural ligand, prostaglandin D2 (PGD2), which is released from mast cells.[1] This activation triggers a signaling cascade that leads to the chemotaxis and activation of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, which are critically involved in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[2] Given its central role in inflammation, the DP2 receptor is a significant target for therapeutic intervention. The production of high-quality recombinant DP2 protein is a critical step in the discovery and development of novel antagonists.

Signaling Pathway of DP2

The binding of PGD2 to the DP2 receptor initiates a signaling cascade through a Gαi/o protein-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Concurrently, activation of the βγ subunits of the G-protein can lead to the activation of phospholipase C (PLC), which in turn mediates an increase in intracellular calcium concentration.[3] This signaling cascade ultimately results in the migration and activation of immune cells, contributing to the inflammatory response.[4]

DP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2/GPR44) PGD2->DP2 G_protein Gαi/oβγ DP2->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Activation) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Response

Figure 1: DP2 Receptor Signaling Pathway.

General Workflow for Recombinant DP2 Purification

The purification of a recombinant membrane protein like DP2 is a multi-step process that requires careful optimization at each stage to ensure the final product is of high purity and retains its biological activity. The general workflow involves expressing the recombinant protein in a suitable host system, solubilizing the protein from the cell membrane using detergents, and then purifying it through a series of chromatography steps.

Purification_Workflow start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., Baculovirus) start->cloning expression Protein Expression in Host Cells (e.g., Insect Sf9 Cells) cloning->expression harvest Cell Harvesting expression->harvest lysis Cell Lysis & Membrane Preparation harvest->lysis solubilization Detergent Solubilization of DP2 Protein lysis->solubilization clarification Clarification by Ultracentrifugation solubilization->clarification affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) clarification->affinity intermediate Intermediate Purification (e.g., Ion Exchange) affinity->intermediate polishing Polishing Step (Size Exclusion Chromatography) intermediate->polishing qc Quality Control (SDS-PAGE, Western Blot, Functional Assays) polishing->qc end Purified DP2 Protein qc->end

Figure 2: General Experimental Workflow.

Quantitative Data Presentation

The following table presents representative data from a typical purification of His-tagged recombinant DP2 protein from an insect cell expression system. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)DP2 Protein (mg)Specific Activity (units/mg)Yield (%)Purification Fold
Cell Lysate 150015101001
Solubilized Membranes 3001240804
Ni-NTA Affinity Chromatography 108.58005780
Ion Exchange Chromatography 37.2230048230
Size Exclusion Chromatography 1.56.5420043420

Specific activity is determined by a ligand binding assay. One unit is defined as the amount of protein that binds 1 pmol of [3H]-PGD2.

Experimental Protocols

Expression of Recombinant DP2 in Insect Cells (Sf9)

The baculovirus expression vector system (BEVS) in insect cells, such as Spodoptera frugiperda (Sf9), is a robust platform for producing high yields of correctly folded and post-translationally modified recombinant proteins.

a. Gene Synthesis and Cloning:

  • Synthesize the human DP2 gene with codon optimization for expression in insect cells.

  • Incorporate a C-terminal hexahistidine (6xHis) tag for affinity purification.

  • Clone the synthesized gene into a baculovirus transfer vector (e.g., pFastBac).

b. Generation of Recombinant Baculovirus:

  • Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac).

  • Transfect the recombinant bacmid into Sf9 cells to produce the initial viral stock (P1).

  • Amplify the viral stock to a high titer (P2) for large-scale protein expression.

c. Large-Scale Expression:

  • Culture Sf9 cells in a suitable serum-free medium to a density of 2-3 x 10^6 cells/mL.

  • Infect the cell culture with the high-titer baculovirus stock at an optimized multiplicity of infection (MOI).

  • Incubate the infected culture at 27°C for 48-72 hours.

  • Harvest the cells by centrifugation at 1,000 x g for 15 minutes.

Solubilization of DP2 from Cell Membranes

As a membrane protein, DP2 must be extracted from the lipid bilayer using detergents.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 20 mM KCl, with protease inhibitors).

  • Lyse the cells using a Dounce homogenizer or sonication.

  • Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour.

  • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent. A common choice for GPCRs is n-Dodecyl-β-D-maltoside (DDM) at a concentration of 1% (w/v). Other detergents like the Fos-choline series may also be effective.

  • Incubate on a rocker at 4°C for 1-2 hours to allow for complete solubilization.

  • Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour. The supernatant now contains the solubilized DP2 protein.

Multi-Step Chromatographic Purification

a. Affinity Chromatography (IMAC):

  • This step utilizes the His-tag for initial capture and purification.

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with a buffer containing a low concentration of the same detergent used for solubilization (e.g., 0.05% DDM) and a low concentration of imidazole (e.g., 20 mM) to reduce non-specific binding.

  • Load the clarified supernatant onto the column.

  • Wash the column with several column volumes of the equilibration buffer to remove unbound proteins.

  • Elute the bound DP2 protein using a high concentration of imidazole (e.g., 250-500 mM).

b. Ion Exchange Chromatography (IEC):

  • This step separates proteins based on their net charge.

  • The eluted fractions from the affinity step are first desalted or dialyzed into a low-salt buffer.

  • Depending on the isoelectric point (pI) of the DP2-detergent complex, either an anion or cation exchange column is used.

  • Load the sample onto the equilibrated IEC column.

  • Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).

  • Collect fractions and analyze for the presence of DP2 using SDS-PAGE and Western blotting.

c. Size Exclusion Chromatography (SEC):

  • This is the final polishing step to remove any remaining contaminants and protein aggregates.

  • Concentrate the pooled fractions from the IEC step.

  • Load the concentrated sample onto a size exclusion column equilibrated with the final storage buffer containing a low concentration of detergent.

  • The protein will elute based on its hydrodynamic radius. Monomeric, properly folded DP2 will elute as a distinct peak.

  • Collect the fractions corresponding to the monomeric peak.

Quality Control and Storage
  • Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining. A single band at the expected molecular weight should be observed.

  • Confirm the identity of the protein by Western blotting using an anti-His-tag or anti-DP2 antibody.

  • Perform functional assays, such as radioligand binding assays with [3H]-PGD2, to confirm that the purified protein is active.

  • For long-term storage, flash-freeze the purified protein in small aliquots in liquid nitrogen and store at -80°C. The storage buffer should contain a cryoprotectant like glycerol (10-20%).

References

Application of DP2/CRTH2 Antibodies in Immunohistochemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of DP2 (also known as CRTH2) antibodies in immunohistochemistry (IHC). It is intended for researchers, scientists, and drug development professionals engaged in studies where the localization and quantification of the DP2 receptor are critical.

The prostaglandin D2 receptor 2 (DP2 or CRTH2) is a G protein-coupled receptor that plays a significant role in allergic inflammation and immune responses.[1][2] Its expression is predominantly found on Th2 cells, eosinophils, and basophils, making it a key target for research in asthma, allergic rhinitis, and atopic dermatitis.[1][2][3] Immunohistochemistry is a powerful technique to visualize the distribution of DP2 in tissue sections, providing valuable insights into its role in various physiological and pathological processes.

Data Presentation: DP2/CRTH2 Expression in Human Tissues

The following table summarizes the expression of DP2/CRTH2 in various human tissues as determined by immunohistochemistry and other methods. This data provides a reference for expected staining patterns and can aid in the selection of appropriate positive and negative control tissues.

Tissue/Cell TypeExpression LevelMethodReference
Immune Cells
Th2 LymphocytesHighFlow Cytometry, IHC[4]
EosinophilsHighFlow Cytometry, IHC[4]
BasophilsHighFlow Cytometry[4]
Mast Cells (Nasal Polyps)~34% of mast cellsImmunohistochemistry[5]
Innate Lymphoid Cells type 2 (ILC2s)PositiveFlow Cytometry[6]
MonocytesPositiveFlow Cytometry, mRNA[4]
Dendritic CellsPositiveFlow Cytometry, mRNA[4]
Th1 LymphocytesNegativeFlow Cytometry, mRNA[4]
B LymphocytesNegativeFlow Cytometry, mRNA[4]
NK CellsNegativeFlow Cytometry, mRNA[4]
NeutrophilsNegativemRNA[4]
Other Tissues
Bronchial EpitheliumPositiveImmunostaining[4]
MacrophagesPositiveFlow Cytometry, IHC[4]

Signaling Pathway of DP2/CRTH2

Activation of the DP2 receptor by its ligand, prostaglandin D2 (PGD2), triggers a cascade of intracellular events primarily through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium.[5] These signaling events ultimately result in various cellular responses, including chemotaxis, cytokine release, and cell activation, which are central to the pro-inflammatory functions of DP2.

DP2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 G_protein Gαi/Gβγ DP2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Cell Activation) cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Cellular_Response

DP2/CRTH2 Signaling Pathway

Experimental Protocols

Immunohistochemistry Staining of DP2/CRTH2 in Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of DP2/CRTH2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of parameters such as antibody concentration and incubation times may be required for specific antibodies and tissue types.

Materials:

  • DP2/CRTH2 primary antibody (see table of commercial antibodies below)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Phosphate Buffered Saline (PBS)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Mounting medium

  • Cover slips

  • Microscope slides

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 2 minutes.

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse slides in 70% ethanol for 2 minutes.

    • Rinse slides in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a container with antigen retrieval solution.

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow the slides to cool in the solution for 20 minutes at room temperature.

    • Rinse slides with PBS.

  • Blocking Endogenous Peroxidase:

    • Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-Specific Binding:

    • Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary DP2/CRTH2 antibody to its optimal concentration in a suitable antibody diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse slides with PBS (3 x 5 minutes).

  • Chromogenic Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium and a coverslip.

Immunohistochemistry Workflow

The following diagram illustrates the key steps in a typical immunohistochemistry experiment for the detection of DP2/CRTH2 in paraffin-embedded tissue.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section on Slide deparaffinization Deparaffinization & Rehydration (Xylene, Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase (H₂O₂) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-Specific Binding (Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (Anti-DP2/CRTH2) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Substrate (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end End: Microscopic Analysis dehydration_mounting->end

Immunohistochemistry Workflow

Commercial DP2/CRTH2 Antibodies for Immunohistochemistry

A variety of commercially available antibodies can be used for the detection of DP2/CRTH2 in IHC. The table below provides a comparison of some of these antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.

Product NameSupplierClonalityHostReactivityApplications
DP2 Antibody (C-5)Santa Cruz BiotechnologyMonoclonalMouseHuman, Mouse, RatWB, IP, IF, IHC(P), ELISA
Anti-CRTH2 antibody (ab150632)AbcamPolyclonalRabbitHumanICC, IHC-P
CRTH2/DP2 Receptor (C-Term) Polyclonal AntibodyCayman ChemicalPolyclonalRabbitHuman, Mouse, RatWB, ICC
Rabbit Anti-CRTH2 AntibodyUnited States BiologicalPolyclonalRabbitHuman, MonkeyIHC

Note: The performance of an antibody can vary depending on the experimental conditions. It is crucial to validate the antibody in your specific application and with your tissues of interest.

Conclusion

The use of DP2/CRTH2 antibodies in immunohistochemistry is a valuable tool for elucidating the role of this receptor in health and disease. By following established protocols and carefully selecting and validating antibodies, researchers can obtain reliable and reproducible data on the tissue distribution and cellular localization of DP2. This information is essential for advancing our understanding of allergic and inflammatory diseases and for the development of novel therapeutic strategies targeting the DP2 pathway.

References

Application Notes and Protocols for In Vitro Transcription Assays with DP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2F/DP transcription factors are critical regulators of the cell cycle, orchestrating the expression of genes required for DNA replication and cell cycle progression. The functional unit of E2F is a heterodimer composed of an E2F protein (e.g., E2F1-6) and a dimerization partner (DP) protein, such as DP2 (TFDP2). The E2F/DP2 complex binds to specific DNA sequences (E2F binding sites) in the promoter regions of target genes, thereby activating their transcription. Dysregulation of the E2F/DP2 pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

In vitro transcription assays provide a powerful tool to study the molecular mechanisms of E2F/DP2-mediated transcription in a controlled, cell-free environment. These assays allow for the precise dissection of the roles of individual components of the transcriptional machinery and the evaluation of potential inhibitors or activators of E2F/DP2 activity.

These application notes provide a detailed protocol for setting up and performing an in vitro transcription assay to measure the activity of the human E2F/DP2 transcription factor complex.

Signaling Pathway of E2F/DP2-Mediated Transcription

The activity of the E2F/DP2 complex is tightly regulated by the retinoblastoma protein (pRb) and cyclin-dependent kinases (CDKs). In quiescent cells (G0/G1 phase), hypophosphorylated pRb binds to the E2F/DP2 heterodimer, repressing its transcriptional activity. As cells prepare to enter the S phase, cyclin D/CDK4/6 and subsequently cyclin E/CDK2 phosphorylate pRb, causing it to dissociate from E2F/DP2. The released E2F/DP2 complex is then free to activate the transcription of target genes necessary for DNA synthesis and cell cycle progression.

E2F_DP2_Pathway cluster_G1 G1 Phase cluster_S S Phase pRb pRb pRb_E2F_DP2 pRb-E2F/DP2 (Inactive) pRb->pRb_E2F_DP2 pRb_p pRb-P E2F_DP2 E2F/DP2 E2F_DP2->pRb_E2F_DP2 TargetGenes_off Target Gene Transcription OFF pRb_E2F_DP2->TargetGenes_off E2F_DP2_active E2F/DP2 (Active) pRb_E2F_DP2->E2F_DP2_active Dissociation TargetGenes_on Target Gene Transcription ON E2F_DP2_active->TargetGenes_on CyclinD_CDK46 Cyclin D/ CDK4/6 CyclinD_CDK46->pRb Phosphorylation CyclinE_CDK2 Cyclin E/ CDK2 GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46

Caption: E2F/DP2 signaling pathway in cell cycle progression.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human E2F1 and DP2

This protocol describes the expression of His-tagged human E2F1 and DP2 in E. coli and their purification using nickel-affinity chromatography.

Materials:

  • pET-28a vector containing human E2F1 cDNA with an N-terminal 6xHis tag

  • pET-28a vector containing human DP2 cDNA with an N-terminal 6xHis tag

  • E. coli BL21(DE3) competent cells

  • LB Broth and LB agar plates with 50 µg/mL kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose

  • Dialysis Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT

Procedure:

  • Transformation: Transform E. coli BL21(DE3) cells with the pET-28a-E2F1 and pET-28a-DP2 plasmids separately. Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer. Wash the column with 10 column volumes of Wash Buffer. Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Dialysis: Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Quantification and Storage: Determine the protein concentration using a Bradford assay. Aliquot the purified proteins and store at -80°C.

Protocol 2: In Vitro Transcription Assay

This protocol details the setup of a cell-free transcription reaction to measure the activity of the purified E2F1/DP2 complex.

Materials:

  • Purified recombinant human E2F1 and DP2 proteins

  • HeLa cell nuclear extract (as a source of general transcription factors and RNA Polymerase II)

  • DNA Template: A supercoiled plasmid containing a promoter with multiple E2F binding sites (e.g., a synthetic promoter or the natural promoter of an E2F target gene like CDC6) upstream of a reporter gene (e.g., a G-less cassette of 380 bp).

  • Transcription Buffer (5X): 100 mM HEPES-KOH (pH 7.9), 500 mM KCl, 15 mM MgCl₂, 5 mM DTT, 50% glycerol.

  • NTP Mix: 2.5 mM each of ATP, CTP, GTP, and 0.25 mM UTP.

  • [α-³²P]UTP (3000 Ci/mmol)

  • RNase Inhibitor

  • Stop Buffer: 10 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1% SDS, 25 mM EDTA, 100 µg/mL yeast tRNA.

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol

  • Formamide Loading Dye

  • Denaturing polyacrylamide gel (6%)

Procedure:

  • Reaction Setup: Assemble the transcription reactions on ice in a total volume of 25 µL. A typical reaction includes:

    • 5 µL of 5X Transcription Buffer

    • 2 µL of DNA template (100 ng/µL)

    • 1-5 µL of purified E2F1 and DP2 (pre-incubated together on ice for 15 minutes to allow heterodimer formation)

    • 10 µL of HeLa nuclear extract (5-10 mg/mL)

    • 1 µL of NTP Mix

    • 1 µL of [α-³²P]UTP

    • 0.5 µL of RNase Inhibitor

    • Nuclease-free water to 25 µL

  • Incubation: Incubate the reactions at 30°C for 60 minutes.

  • Termination: Stop the reactions by adding 175 µL of Stop Buffer.

  • RNA Purification: Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at 12,000 x g for 5 minutes. Precipitate the RNA from the aqueous phase by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 30 minutes.

  • Analysis: Pellet the RNA by centrifugation, wash with 70% ethanol, and air dry. Resuspend the RNA in 10 µL of Formamide Loading Dye. Denature the samples by heating at 95°C for 5 minutes and resolve the transcripts on a 6% denaturing polyacrylamide gel.

  • Detection: Dry the gel and expose it to a phosphor screen. Quantify the radiolabeled transcript using a phosphorimager.

Experimental Workflow

In_Vitro_Transcription_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_Proteins Purify Recombinant E2F1 and DP2 Assemble_Reaction Assemble Transcription Reaction Mix Purify_Proteins->Assemble_Reaction Prepare_Template Prepare E2F-responsive DNA Template Prepare_Template->Assemble_Reaction Prepare_Extract Prepare HeLa Nuclear Extract Prepare_Extract->Assemble_Reaction Incubate Incubate at 30°C Assemble_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Purify_RNA Purify RNA Transcript Terminate->Purify_RNA Gel_Electrophoresis Denaturing PAGE Purify_RNA->Gel_Electrophoresis Detect_Signal Phosphorimaging Gel_Electrophoresis->Detect_Signal Quantify_Data Quantify Transcript Levels Detect_Signal->Quantify_Data

Caption: Workflow for an in vitro transcription assay with DP2.

Data Presentation

The following tables present hypothetical quantitative data from an in vitro transcription assay designed to characterize the activity of the E2F1/DP2 complex and the effect of a potential inhibitor.

Table 1: Titration of Recombinant E2F1/DP2

This table shows the effect of increasing concentrations of the E2F1/DP2 heterodimer on the level of transcription from an E2F-responsive promoter.

E2F1/DP2 (nM)Relative Transcript Level (Arbitrary Units)Standard Deviation
01.00.1
105.20.4
2512.81.1
5025.32.3
10028.12.5

Table 2: Inhibition of E2F1/DP2-mediated Transcription

This table illustrates the dose-dependent inhibition of E2F1/DP2-mediated transcription by a small molecule inhibitor. The concentration of E2F1/DP2 was kept constant at 50 nM.

Inhibitor Concentration (µM)Relative Transcript Level (Arbitrary Units)Standard Deviation% Inhibition
025.32.30
118.51.926.9
59.71.061.7
104.20.583.4
501.50.294.1

Conclusion

The protocols and data presented here provide a comprehensive guide for establishing and performing in vitro transcription assays to study the function of the E2F/DP2 transcription factor complex. These assays are invaluable for basic research into the mechanisms of cell cycle control and for the discovery and characterization of novel therapeutic agents targeting the E2F pathway. The ability to reconstitute transcription in vitro offers a robust and adaptable platform for a wide range of studies in molecular biology and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing ChIP-seq for the DP2 Transcription Factor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the transcription factor DP2 (also known as TFDP2). This guide is tailored for researchers, scientists, and drug development professionals aiming to optimize their experimental conditions for this specific target.

Frequently Asked Questions (FAQs)

What is DP2 and why is its ChIP-seq challenging?

DP2 (Transcription Factor Dp-2) is a crucial protein that forms a heterodimer with members of the E2F family of transcription factors. This E2F/DP2 complex is a key regulator of the cell cycle and is involved in the transcriptional activation of genes required for DNA replication and cell cycle progression.

ChIP-seq for DP2 can be challenging for several reasons:

  • Indirect DNA Binding: DP2 itself does not directly bind to DNA but rather forms a complex with an E2F protein, which in turn recognizes and binds to specific DNA sequences. This indirect interaction can be more difficult to capture and stabilize with standard cross-linking protocols.

  • Antibody Specificity: The success of a ChIP-seq experiment heavily relies on the quality and specificity of the antibody used. As of now, there is a limited number of commercially available antibodies specifically validated for ChIP-seq of DP2.

  • Low Abundance: Like many transcription factors, DP2 may be expressed at relatively low levels in certain cell types, making it difficult to achieve sufficient immunoprecipitation for a successful sequencing library.

  • Dynamic Interactions: The formation and DNA binding of the E2F/DP2 complex can be transient and cell cycle-dependent, requiring precise experimental timing and optimized cross-linking conditions to capture the interaction.

Which antibody should I use for DP2 ChIP-seq?

Currently, there is a lack of commercially available antibodies that have been explicitly validated for ChIP-seq against DP2. While several vendors offer antibodies for applications like Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP), their performance in a ChIP-seq assay is not guaranteed.

Recommendation:

It is critical to validate any new DP2 antibody for its ability to immunoprecipitate the E2F/DP2-DNA complex. We recommend a two-pronged approach:

  • Target DP2 Directly: Purchase a polyclonal antibody targeting DP2 and perform rigorous in-house validation.

  • Target the Complex via E2F: Consider using a ChIP-seq validated antibody against an E2F family member that is known to partner with DP2, such as E2F4. Since DP2 is a core component of this complex, a successful E2F4 ChIP will enrich for DNA regions co-occupied by DP2.

Antibody Validation Workflow:

cluster_0 Antibody Validation A Select Candidate Antibody (e.g., anti-DP2 or anti-E2F4) B Western Blot (WB) on Nuclear Lysate A->B Verify target protein detection C Immunoprecipitation (IP) followed by WB B->C Confirm IP efficiency D ChIP-qPCR with Positive & Negative Control Loci C->D Assess enrichment of known targets E Proceed to ChIP-seq D->E If successful cluster_1 Dual Cross-Linking Workflow A Harvest Cells B DSG Cross-linking (Protein-Protein) A->B C Quench DSG B->C D Formaldehyde Cross-linking (Protein-DNA) C->D E Quench Formaldehyde D->E F Cell Lysis & Sonication E->F G Immunoprecipitation (anti-DP2 or anti-E2F4) F->G H Reverse Cross-links G->H I DNA Purification H->I J Library Prep & Sequencing I->J cluster_2 E2F/DP2 Cell Cycle Regulation Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F_DP2 E2F / DP2 pRB->E2F_DP2 inhibits pRB_P pRB-P pRB_P->E2F_DP2 TargetGenes Target Genes (e.g., CDC6, CCNE1, DHFR) E2F_DP2->TargetGenes activates S_Phase S-Phase Entry TargetGenes->S_Phase

Technical Support Center: DP2 (CRTH2) siRNA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using siRNA to silence the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've transfected my cells with DP2 siRNA, but I'm seeing unexpected changes in other genes. What's causing this?

A: You are likely observing off-target effects, a known issue with siRNA technology. Off-target effects occur when the siRNA sequence unintentionally binds to and silences messenger RNAs (mRNAs) other than the intended DP2 target.

There are two primary mechanisms for this:

  • miRNA-like Off-Targeting: This is the most common cause. The "seed region" (nucleotides 2-8 of the siRNA guide strand) can have partial sequence similarity to the 3' untranslated regions (3' UTRs) of unintended mRNAs. This partial binding leads to the degradation or translational repression of these off-target genes.

  • Sequence-Dependent Immune Response: Certain siRNA sequences can trigger innate immune responses by activating pathways like the interferon response, leading to widespread, non-specific changes in gene expression.

Q2: My cells show a specific phenotype after DP2 siRNA treatment. How can I be sure it's from DP2 knockdown and not an off-target effect?

A: This is a critical validation step. A true on-target phenotype should be directly attributable to the loss of DP2 function. Use the following strategies to confirm your results:

  • Use Multiple siRNAs: Transfect cells with at least two or three different siRNAs that target separate regions of the DP2 mRNA. A consistent phenotype across multiple distinct siRNAs strongly suggests it is an on-target effect, as it is unlikely that different siRNA sequences will share the same off-target profile.

  • Perform a Rescue Experiment: If possible, re-introduce the DP2 gene using a vector that is resistant to your siRNA (e.g., by making silent mutations in the siRNA target site). If the phenotype is reversed upon re-expression of DP2, it confirms the effect was on-target.

  • Use Appropriate Controls: Always include a non-targeting or scrambled siRNA control in your experiments. This helps differentiate sequence-specific knockdown from non-specific effects caused by the transfection process itself.

Below is a logical workflow to help troubleshoot and validate your observed phenotype.

G start Phenotype Observed with DP2 siRNA q1 Did you use multiple siRNAs targeting DP2? start->q1 a1_yes Consistent Phenotype with multiple siRNAs? q1->a1_yes Yes a1_no Test 2-3 additional validated siRNAs targeting different regions of DP2 mRNA. q1->a1_no No q2 Did you include a non-targeting control? a1_yes->q2 Yes conclusion_off Phenotype is likely OFF-TARGET a1_yes->conclusion_off No a1_no->q1 Re-evaluate a2_yes Is the phenotype absent in the control? q2->a2_yes Yes a2_no Phenotype may be due to transfection toxicity or non-specific stress response. q2->a2_no No q3 Can you perform a rescue experiment? a2_yes->q3 Yes a2_yes->conclusion_off No a2_no->conclusion_off a3_yes Does re-expressing DP2 reverse the phenotype? q3->a3_yes Yes a3_no Consider alternative validation methods. q3->a3_no No conclusion_on Phenotype is likely ON-TARGET a3_yes->conclusion_on Yes a3_yes->conclusion_off No a3_no->conclusion_on If other evidence is strong

Caption: Troubleshooting logic for validating a DP2 siRNA-induced phenotype.
Q3: What are the best practices to minimize off-target effects in my DP2 siRNA experiments?

A: Minimizing off-target effects is crucial for reliable data. Here are several effective strategies:

  • Titrate Your siRNA: Use the lowest possible concentration of siRNA that still achieves effective knockdown of DP2. Off-target effects are concentration-dependent, so lowering the siRNA concentration can significantly reduce them.

  • Pool Multiple siRNAs: Using a pool of 2-4 siRNAs targeting different sites on the DP2 mRNA can reduce off-target effects. By lowering the concentration of any single siRNA within the pool, you minimize its individual off-target signature while maintaining strong on-target silencing.

  • Use Modified siRNAs: Chemical modifications, such as 2'-O-methylation of the seed region, can reduce miRNA-like off-target binding without affecting on-target activity.

  • Careful siRNA Design: Utilize design algorithms that screen for potential off-target matches across the genome. Ensure your DP2 siRNA sequence has minimal homology to other genes.

Q4: How does siRNA-mediated knockdown of DP2 relate to its signaling pathway?

A: DP2 (CRTH2) is a G-protein coupled receptor (GPCR) that is activated by its ligand, prostaglandin D2 (PGD2). Its activation is primarily associated with pro-inflammatory responses, such as the migration and activation of Th2 cells, eosinophils, and basophils. When you use siRNA to knock down DP2, you are reducing the number of these receptors on the cell surface. This prevents or diminishes the cell's ability to respond to PGD2, thereby inhibiting the downstream signaling cascade that leads to calcium mobilization, chemotaxis, and cytokine release.

G PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to G_protein Gi Protein Activation DP2->G_protein Activates siRNA DP2 siRNA mRNA_degradation DP2 mRNA Degradation siRNA->mRNA_degradation Induces no_receptor Reduced DP2 Receptor Expression mRNA_degradation->no_receptor Results in no_receptor->DP2 Blocks Signal Ca_mobilization Intracellular Ca2+ Mobilization G_protein->Ca_mobilization Leads to Cell_response Pro-inflammatory Response (e.g., Chemotaxis, Cytokine Release) Ca_mobilization->Cell_response Triggers

Caption: DP2 signaling pathway and the inhibitory action of DP2 siRNA.

Quantitative Data on Off-Target Effects

While specific quantitative data for DP2 siRNA is limited in publicly available literature, studies on other targets provide a clear picture of how siRNA concentration impacts off-target gene regulation. The table below summarizes findings from a study on STAT3 and HK2 siRNAs, demonstrating a significant reduction in off-target effects at lower concentrations.

Target GenesiRNA ConcentrationOn-Target mRNA Decrease (Fold)Number of Off-Targets Down-regulated > 2-foldNumber of Off-Targets Down-regulated More Than Target
STAT3 25 nMNot Specified56Not Specified
10 nMNot Specified301
HK2 25 nM4.272877
10 nM3.3421

Data summarized from Caffrey et al., 2011. This table illustrates a general principle applicable to DP2 siRNA experiments.

Experimental Protocols

General Protocol for DP2 siRNA Transfection and Validation

This protocol provides a general workflow for transfecting mammalian cells with DP2 siRNA and validating the knockdown. Note: This protocol must be optimized for your specific cell line and experimental conditions.

G day0 Day 0: Seed Cells day1 Day 1: Transfection day0->day1 sub_day0 Plate cells to be 60-80% confluent at time of transfection. day0->sub_day0 day2_3 Day 2-3: Incubation & Harvest day1->day2_3 sub_day1 1. Prepare siRNA-lipid complexes. 2. Add complexes to cells. (DP2 siRNA, Negative Control, etc.) day1->sub_day1 analysis Analysis day2_3->analysis sub_day2_3 Incubate for 24-72 hours. Harvest cells for RNA and protein. day2_3->sub_day2_3 sub_analysis qPCR: Measure DP2 mRNA knockdown. Western Blot: Measure DP2 protein reduction. analysis->sub_analysis

Caption: General experimental workflow for siRNA transfection and validation.
1. Cell Seeding (Day 0)

  • The day before transfection, seed your cells in antibiotic-free medium.

  • The cell density should be optimized so that they are 60-80% confluent at the time of transfection.

2. Transfection (Day 1)

This protocol is for a 24-well plate format and uses a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX). Adjust volumes as needed.

  • Prepare siRNA Solution: In a microcentrifuge tube, dilute your DP2 siRNA (and controls) to the desired final concentration (e.g., 10 nM) in a serum-free medium like Opti-MEM™.

  • Prepare Transfection Reagent: In a separate tube, dilute the lipid transfection reagent in the same serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Form Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Add to Cells: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently swirl the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the turnover rate of the DP2 mRNA and protein and should be determined empirically.

3. Validation of Knockdown (Day 2-4)

A. RNA Isolation and RT-qPCR (to measure mRNA knockdown)

  • Harvest Cells & Isolate RNA: Lyse the cells directly in the wells or after trypsinization. Isolate total RNA using a commercial kit, ensuring to include a DNase treatment step.

  • Synthesize cDNA: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • Perform qPCR: Set up your qPCR reaction using a SYBR Green or TaqMan™-based assay.

    • Primers: Use validated primers for DP2 (PTGDR2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Controls: Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.

    • Analysis: Calculate the relative quantification of DP2 mRNA expression using the ΔΔCt method, comparing the DP2 siRNA-treated samples to the non-targeting control samples.

B. Protein Lysate Preparation and Western Blot (to measure protein reduction)

  • Harvest Cells & Prepare Lysate: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific for DP2 overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an ECL (chemiluminescence) substrate and visualize the bands using an imaging system.

    • Loading Control: Strip and re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

Technical Support Center: Improving the Efficiency of DP2 CRISPR Knockout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of their DP2 CRISPR knockout experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the efficiency of a CRISPR knockout experiment?

The success of a CRISPR knockout experiment hinges on several key factors:

  • sgRNA Design and Quality: The single guide RNA (sgRNA) must be specific to the target site and have high on-target activity with minimal off-target effects.[1][2] The GC content should ideally be between 40-80% for stability.[1]

  • Cas9 Nuclease Activity: The Cas9 nuclease must be delivered to the nucleus and be functionally active to induce double-strand breaks (DSBs) at the target locus.

  • Delivery Method: The method used to deliver the CRISPR components (Cas9 and sgRNA) into the target cells significantly impacts efficiency.[3][4][5] Common methods include plasmid transfection, RNA transfection, ribonucleoprotein (RNP) electroporation, and viral transduction.[6][7]

  • Cell Type and State: Different cell types have varying transfection efficiencies and DNA repair pathway preferences.[8] Healthy, actively dividing cells are generally more amenable to gene editing.

  • Validation Strategy: A robust validation workflow is crucial to confirm the desired knockout at the genomic and protein levels.[8][9][10]

Q2: How can I design a highly efficient sgRNA?

Several online design tools can help predict sgRNA on-target efficiency and potential off-target sites.[1][11] Key considerations include:

  • Target Site Selection: Choose a target site in an early exon of the gene to increase the likelihood of generating a loss-of-function mutation.

  • PAM Sequence: The protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9) is essential for Cas9 recognition and cleavage.

  • GC Content: Aim for a GC content between 40-80% for optimal sgRNA stability and function.[1]

  • Off-Target Analysis: Use bioinformatics tools to identify and avoid sgRNAs with potential off-target binding sites in the genome.[12][13]

Q3: What is the most efficient method for delivering CRISPR components into cells?

The optimal delivery method depends on the cell type and experimental goals.[3][4][6]

Delivery MethodFormatAdvantagesDisadvantages
Plasmid Transfection DNACost-effective, stable resource.[14][15]Slower onset of editing, potential for off-target effects due to prolonged expression, risk of genomic integration.[15]
RNA Transfection mRNA & sgRNAFaster than plasmid delivery, transient expression reduces off-target effects.[6][15]RNA instability can be a challenge.[6]
Ribonucleoprotein (RNP) Electroporation Cas9 protein & sgRNAHigh efficiency, rapid editing, minimal off-target effects as the complex degrades quickly.[6][16]Requires purified Cas9 protein, can be less stable.[6]
Viral Transduction (e.g., Lentivirus, AAV) Viral VectorHigh efficiency, suitable for difficult-to-transfect cells and in vivo applications.[6]Potential for immunogenicity, risk of insertional mutagenesis with some vectors.[3]

Q4: How do I validate a successful gene knockout?

A multi-faceted approach is recommended to confirm a gene knockout at both the genomic and functional levels.[8][9][17]

Validation MethodLevel of AnalysisInformation Provided
Mismatch Cleavage Assays (e.g., T7E1) GenomicDetects insertions and deletions (indels) in a pool of cells.[18]
Sanger Sequencing GenomicConfirms the specific indel mutations in clonal cell populations.[9][18]
Next-Generation Sequencing (NGS) GenomicProvides a comprehensive analysis of on-target and off-target editing events.
Quantitative PCR (qPCR) TranscriptomicMeasures the reduction in target gene mRNA expression.[10]
Western Blotting ProteomicConfirms the absence of the target protein.[9][10]
Functional Assays PhenotypicAssesses the expected biological consequence of the gene knockout.[10][17]

Troubleshooting Guide

This guide addresses common issues encountered during DP2 CRISPR knockout experiments.

Problem: Low Knockout Efficiency

Potential Cause Recommended Solution
Suboptimal sgRNA Design - Redesign sgRNAs using multiple design tools.[1] - Test 2-3 different sgRNAs per target gene. - Ensure the target sequence is unique and has a proper PAM sequence.
Inefficient Delivery of CRISPR Components - Optimize transfection/electroporation parameters for your specific cell type.[8] - Titrate the amount of plasmid, RNA, or RNP delivered. - Consider using a different delivery method (e.g., switch from plasmid to RNP).[6] - For viral delivery, optimize the multiplicity of infection (MOI).
Poor Cell Health - Ensure cells are healthy and in the exponential growth phase before transfection. - Use a gentle transfection reagent or electroporation protocol to minimize cytotoxicity. - Allow cells to recover adequately after delivery of CRISPR components.
Inactive Cas9 Nuclease - Use a high-quality, purified Cas9 protein for RNP delivery. - If using a plasmid, ensure the Cas9 expression cassette is correct and the promoter is active in your cell type.
Incorrect Validation Method - Use a sensitive method like NGS or a mismatch cleavage assay to detect low levels of editing in a mixed population before proceeding to clonal isolation.[17]

Problem: High Off-Target Effects

Potential Cause Recommended Solution
Poor sgRNA Specificity - Use off-target prediction tools to select sgRNAs with minimal predicted off-target sites.[12][13] - Perform a BLAST search of your sgRNA sequence against the target genome.
Prolonged Cas9 Expression - Use the RNP delivery method for transient Cas9 activity.[15][16] - If using plasmids, consider using a system with inducible Cas9 expression.
High Concentration of CRISPR Components - Titrate down the amount of Cas9 and sgRNA delivered to the lowest effective concentration.
Use of Standard Cas9 - Consider using high-fidelity Cas9 variants which have been engineered to have reduced off-target activity.[13]

Problem: Difficulty with Single-Cell Cloning

Potential Cause Recommended Solution
Low Viability of Single Cells - Use a cell sorter (FACS) to gently deposit single cells into 96-well plates. - Supplement the media with conditioned media or ROCK inhibitors to improve survival.
Inefficient Clonal Expansion - Optimize the growth media and supplements for your specific cell line. - Be patient; clonal expansion can take several weeks.[8]
Heterogeneous Population - Screen a sufficient number of clones (at least 24-48) to increase the probability of finding a homozygous knockout.[19]

Experimental Protocols & Workflows

CRISPR Knockout Experimental Workflow

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_selection 3. Selection & Expansion cluster_validation 4. Validation sgRNA_design sgRNA Design & Off-Target Analysis synthesis sgRNA & Cas9 Preparation sgRNA_design->synthesis delivery Delivery of CRISPR Components into Cells synthesis->delivery enrichment Enrichment of Edited Cells (Optional) delivery->enrichment cloning Single-Cell Cloning enrichment->cloning expansion Clonal Expansion cloning->expansion genomic_val Genomic Validation (Sequencing) expansion->genomic_val protein_val Protein Validation (Western Blot) genomic_val->protein_val functional_val Functional Analysis protein_val->functional_val DNA_Repair cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hdr Homology Directed Repair (HDR) DSB Cas9-induced Double-Strand Break (DSB) NHEJ Error-prone repair DSB->NHEJ Predominant Pathway HDR Precise repair DSB->HDR Less Frequent Pathway Indels Insertions/Deletions (Indels) -> Frameshift -> Gene Knockout NHEJ->Indels Leads to Knockin Precise Gene Editing (Knock-in) HDR->Knockin Requires Donor Donor DNA Template Donor->HDR Troubleshooting_Logic start Low Knockout Efficiency check_delivery Check Delivery Efficiency start->check_delivery check_sgrna Validate sgRNA Activity check_delivery->check_sgrna Delivery OK optimize_delivery Optimize Delivery Protocol check_delivery->optimize_delivery Delivery Poor check_cas9 Confirm Cas9 Activity check_sgrna->check_cas9 sgRNA Active redesign_sgrna Redesign & Test New sgRNAs check_sgrna->redesign_sgrna sgRNA Inactive check_cells Assess Cell Health check_cas9->check_cells Cas9 Active use_new_cas9 Use Fresh/New Cas9 check_cas9->use_new_cas9 Cas9 Inactive improve_cell_culture Improve Cell Culture Conditions check_cells->improve_cell_culture Cells Unhealthy success Improved Efficiency check_cells->success Cells Healthy optimize_delivery->success redesign_sgrna->success use_new_cas9->success improve_cell_culture->success

References

Technical Support Center: DP2 (CRTH2/GPR44) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to DP2 (also known as CRTH2 or GPR44) antibody specificity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DP2, and why is antibody specificity crucial?

DP2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as CRTH2 or GPR44, is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2][3] It plays a significant role in allergic responses and inflammation by mediating the chemotaxis of Th2 cells, eosinophils, and basophils.[3] Given its involvement in immune regulation, specific and reliable detection of DP2 is critical for accurate experimental results and the development of targeted therapeutics.[1][4]

Q2: My anti-DP2 antibody is not showing any signal in Western Blot. What are the possible causes?

Several factors could lead to a lack of signal:

  • Improper Antibody Storage: Ensure the antibody has been stored according to the manufacturer's instructions and has not expired.[5][6]

  • Low Target Expression: The cell or tissue lysate may not have sufficient levels of DP2 protein. It's advisable to check the literature for expected expression levels and include a positive control.[5][6]

  • Incorrect Antibody Dilution: The primary antibody may be too dilute. A titration experiment is recommended to determine the optimal concentration.[6]

  • Issues with Secondary Antibody: Confirm that the secondary antibody is compatible with the primary antibody's host species and is not expired or inactive.[5]

  • Suboptimal Protocol: Review your Western Blot protocol, including transfer efficiency, blocking conditions, and incubation times.

Q3: I am observing high background or non-specific bands in my Western Blot. How can I resolve this?

High background can obscure your target band. Here are some troubleshooting steps:

  • Optimize Antibody Concentration: High primary antibody concentrations can lead to non-specific binding. Try reducing the concentration.[7][8]

  • Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or vice-versa).

  • Increase Washing Steps: More stringent or longer washes between antibody incubations can help remove non-specifically bound antibodies.[9]

  • Use a Different Antibody: If the non-specific bands correspond to the molecular weight of other proteins, your antibody may be cross-reactive. It is crucial to use a well-validated antibody.[10][11]

Q4: My DP2 antibody is not working in Immunohistochemistry (IHC) on paraffin-embedded tissues. What should I do?

IHC can be challenging due to tissue fixation. Consider the following:

  • Antigen Retrieval: The fixation process can mask the epitope. Ensure you are using the optimal antigen retrieval method (heat-induced or enzymatic) for your antibody and tissue type.[8][9][12]

  • Permeabilization: If DP2 is an intracellular target, adequate permeabilization is necessary for the antibody to reach its target.[9]

  • Antibody Validation: Confirm that the antibody is validated for use in IHC on paraffin-embedded tissues. Not all antibodies that work in Western Blot will work in IHC.[10]

  • Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), make sure to quench endogenous enzyme activity to prevent false positives.[7]

Q5: How do I validate the specificity of a new DP2 antibody?

Proper antibody validation is essential for reproducible research.[10][11] Key validation strategies include:

  • Genetic Knockout/Knockdown: Use cells or tissues where the DP2 gene has been knocked out or its expression knocked down (e.g., with siRNA). A specific antibody should show no signal in these negative controls.[13]

  • Positive and Negative Controls: Use cell lines or tissues known to express high and low levels of DP2, respectively.[13]

  • Independent Antibody Comparison: Compare the staining pattern of your antibody with that of another antibody that recognizes a different epitope on the DP2 protein.[11]

  • Orthogonal Methods: Confirm your findings with a non-antibody-based method, such as mass spectrometry, to verify the presence of the DP2 protein in your sample.[10][14]

Troubleshooting Guides

Western Blotting

Problem: Weak or No Signal

Possible Cause Recommended Solution
Low Protein Expression Use a positive control cell line or tissue known to express DP2.
Inefficient Protein Transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Suboptimal Antibody Concentration Perform an antibody titration to find the optimal primary antibody concentration.
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's host species and is used at the correct dilution.[5]
Antibody Incompatibility Confirm the antibody is validated for Western Blotting.

Problem: High Background or Non-Specific Bands

Possible Cause Recommended Solution
Primary Antibody Concentration Too High Reduce the primary antibody concentration and/or incubation time.[7]
Insufficient Blocking Increase blocking incubation time to at least 1 hour at room temperature. Try different blocking buffers (e.g., 5% BSA or non-fat milk in TBST).
Inadequate Washing Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help.[6]
Antibody Cross-Reactivity Run a negative control (e.g., lysate from a DP2 knockout cell line) to confirm specificity.[13]
Flow Cytometry

Problem: Weak or No Staining

Possible Cause Recommended Solution
Low Antigen Expression Check the literature for expected DP2 expression levels on your cell type. Use a positive control cell population.[5][6]
Antibody Not Suitable for Live Cells If staining live cells, ensure the antibody recognizes an extracellular epitope of DP2.
Inadequate Permeabilization (for intracellular staining) If targeting an intracellular epitope, optimize the fixation and permeabilization protocol.
Incorrect Fluorophore/Laser Combination Confirm that the laser excites the fluorophore on your antibody and that the correct emission filter is in use.[5]
Prozoning Effect High antibody concentrations can sometimes lead to weaker staining. Titrate the antibody to find the optimal concentration.[5]

Problem: High Background Staining

Possible Cause Recommended Solution
Fc Receptor Binding Block Fc receptors on cells (especially immune cells) using an Fc blocking reagent or normal serum from the same species as your secondary antibody.[15]
Dead Cells Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
Antibody Concentration Too High Titrate the antibody to a lower concentration.[5]
Insufficient Washing Increase the number of wash steps between antibody incubations.
Immunohistochemistry (IHC)

Problem: Weak or No Staining

Possible Cause Recommended Solution
Epitope Masking by Fixation Optimize the antigen retrieval method (e.g., heat-induced epitope retrieval with different pH buffers or enzymatic digestion).[9][12]
Antibody Incompatibility Ensure the antibody is validated for IHC on the type of tissue preparation you are using (e.g., frozen or paraffin-embedded).
Insufficient Antibody Penetration For paraffin sections, ensure complete deparaffinization. For thick sections, increase incubation times.[9]
Low Target Expression Include a positive control tissue known to express DP2.

Problem: High Background Staining

Possible Cause Recommended Solution
Non-specific Antibody Binding Use a blocking serum from the same species as the secondary antibody.[9][16] Increase the dilution of the primary antibody.[7]
Endogenous Enzyme Activity If using HRP or AP conjugates, quench endogenous peroxidase or phosphatase activity before primary antibody incubation.[7]
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the tissue.[7][9]
Hydrophobic Interactions Add a detergent like Triton X-100 to the wash buffer.

Experimental Protocols & Validation Workflows

DP2 Antibody Validation Workflow

A logical approach to validating a new DP2 antibody is crucial for reliable data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity Confirmation A Select Candidate DP2 Antibody B Western Blot with Positive Control (e.g., DP2-transfected cells) A->B C Does it detect a band at the correct MW? B->C D Proceed to Specificity Testing C->D Yes E Reject Antibody or Troubleshoot Protocol C->E No F Western Blot with DP2 KO/KD Lysate D->F G Is the band absent in KO/KD lysate? F->G H Validate for Specific Application (IHC, Flow Cytometry, etc.) G->H Yes I Antibody is likely non-specific. Reject. G->I No

Caption: Workflow for validating a new DP2 antibody.

DP2 Signaling Pathway

DP2 is a receptor for PGD2, and its activation leads to downstream signaling cascades that influence immune cell function.

G PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2/GPR44) Receptor PGD2->DP2 Binds to Gi Gi Protein DP2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PI3K PI3K Signaling Gi->PI3K Activates Ca ↑ Intracellular Ca²⁺ Gi->Ca Mobilizes cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response PI3K->Response Ca->Response

Caption: Simplified DP2 signaling pathway.

General Protocol: Western Blotting for DP2
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-DP2 antibody (at its predetermined optimal dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

General Protocol: Immunohistochemistry for DP2 (Paraffin-Embedded)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0). Optimization is critical.[9][12]

  • Quenching: If using an HRP-conjugated secondary, incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[7]

  • Blocking: Block non-specific binding by incubating with a blocking serum for 1 hour.[9]

  • Primary Antibody Incubation: Incubate sections with the anti-DP2 antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash sections with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.

  • Detection: Apply the detection reagent (e.g., streptavidin-HRP followed by DAB substrate).

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.

References

How to reduce background in DP2 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background issues during DP2 co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a DP2 Co-IP experiment?

High background in Co-IP experiments can obscure the detection of specific protein-protein interactions. The most common culprits include:

  • Non-specific binding of proteins: Proteins may non-specifically adhere to the immunoprecipitation antibody, the protein A/G beads, or the reaction tube.

  • Inappropriate antibody concentration: Using too much primary antibody can lead to increased non-specific binding.[1]

  • Insufficient washing: Inadequate washing steps may not effectively remove all non-specifically bound proteins.[1][2]

  • Suboptimal lysis buffer: The composition of the lysis buffer may not be stringent enough to minimize non-specific interactions while preserving the specific DP2 protein complex.[2][3]

  • Cellular debris and abundant cellular proteins: Contaminants from the cell lysate can bind non-specifically to the beads and antibody.

Q2: How can I reduce non-specific binding to the beads?

Several strategies can be employed to minimize non-specific binding to the protein A/G beads:

  • Pre-clearing the lysate: This is a critical step where the cell lysate is incubated with beads before the addition of the specific antibody.[2][4][5] This removes proteins that would non-specifically bind to the beads themselves.

  • Blocking the beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat milk to saturate non-specific binding sites.[5][6]

  • Using high-quality beads: Magnetic beads are often preferred over agarose beads as they are less prone to non-specific binding.[5]

Q3: What is the optimal antibody concentration to use for my DP2 Co-IP?

The ideal antibody concentration is a balance between efficiently capturing the target protein (DP2) and minimizing non-specific binding. It is crucial to perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.[7] Using a lower amount of a high-affinity, affinity-purified polyclonal antibody is often a good starting point, as polyclonal antibodies can bind to multiple epitopes, increasing the chances of a successful pulldown.[2]

Q4: How can I optimize my wash steps to reduce background?

The stringency of the wash buffer and the number of washes are critical for reducing background.

  • Increase the number of washes: Performing 3-5 washes is a common practice.[1]

  • Adjust wash buffer composition: The salt and detergent concentrations in the wash buffer can be modified to disrupt weak, non-specific interactions. It is important to find a balance that removes background without disrupting the specific interaction between DP2 and its binding partners.[2]

  • Temperature: Performing washes at room temperature, if compatible with your protein complex, can sometimes be more effective at reducing background than washing in the cold.

Q5: What are the essential controls to include in my DP2 Co-IP experiment?

Proper controls are essential to validate the specificity of the observed interactions.

  • Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not specific to any protein in the lysate, should be used. This control helps to identify non-specific binding to the immunoglobulin itself.[8][9]

  • Beads-only Control: Incubating the lysate with just the beads (without the primary antibody) will reveal proteins that bind non-specifically to the bead matrix.[9][10]

  • Input Control: A sample of the cell lysate before immunoprecipitation should be run on the western blot to confirm the presence of the proteins of interest.[10]

  • Empty Vector Control (for transfected cells): If you are using cells transfected with a tagged DP2, a control with cells transfected with an empty vector is crucial to ensure that the observed interactions are not an artifact of the tag or the transfection process itself.[11]

Troubleshooting Guide: High Background in DP2 Co-IP

This section provides a structured approach to troubleshooting high background issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High Background Observed in DP2 Co-IP check_controls Analyze Negative Controls (Isotype & Beads-only) start->check_controls preclearing Implement or Optimize Pre-clearing Step check_controls->preclearing High background in beads-only control antibody_opt Optimize Antibody Concentration (Titration) check_controls->antibody_opt High background in isotype control wash_opt Optimize Wash Conditions preclearing->wash_opt antibody_opt->wash_opt lysis_buffer_opt Modify Lysis Buffer Composition wash_opt->lysis_buffer_opt blocking Introduce/Optimize Bead Blocking Step lysis_buffer_opt->blocking result_ok Background Reduced blocking->result_ok

Caption: A logical workflow for troubleshooting high background in Co-IP experiments.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for key reagents in a DP2 Co-IP experiment. Note that these are starting points and may require further optimization for your specific experimental system.

Table 1: Lysis Buffer Components

ComponentConcentrationPurpose
Tris-HCl (pH 7.4)20-50 mMBuffering agent
NaCl100-150 mMMaintains ionic strength
Non-ionic Detergent (NP-40 or Triton X-100)0.1-1.0% (v/v)Solubilizes proteins
Protease Inhibitors1x CocktailPrevents protein degradation
Phosphatase Inhibitors1x CocktailPrevents dephosphorylation

Table 2: Wash Buffer Modifications for Stringency

ModificationLow StringencyMedium StringencyHigh Stringency
NaCl Concentration 150 mM300 mM500 mM
Detergent (e.g., NP-40) 0.1%0.5%1.0%

Table 3: Antibody and Bead Recommendations

ParameterRecommendation
Antibody Type Affinity-purified polyclonal antibody
Antibody Concentration 1-10 µg per 1 mg of lysate (titration recommended)
Bead Type Protein A/G magnetic beads
Bead Volume 20-50 µL of slurry per IP

Experimental Protocols

Protocol 1: Pre-clearing the Cell Lysate
  • To 1 mg of cell lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.[4]

  • Incubate on a rotator for 1-2 hours at 4°C.

  • Centrifuge the lysate at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microfuge tube. Discard the bead pellet.

Protocol 2: Blocking the Beads
  • Wash 50 µL of Protein A/G bead slurry twice with 1 mL of cold PBS.

  • Resuspend the beads in 1 mL of blocking buffer (e.g., PBS with 1-5% BSA).

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Wash the beads twice with 1 mL of cold lysis buffer before proceeding with antibody incubation.

Protocol 3: DP2 Co-Immunoprecipitation
  • To the pre-cleared lysate, add the optimal amount of your anti-DP2 antibody (determined by titration).

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 50 µL of pre-washed and blocked Protein A/G beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

  • Carefully remove and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.

  • After the final wash, carefully remove all of the supernatant.

  • Elute the protein complexes from the beads by adding 50 µL of 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Pellet the beads and transfer the supernatant (eluate) to a new tube for analysis by western blotting.

Co-Immunoprecipitation Workflow Diagram

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing and Elution cluster_analysis Analysis cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing ab_incubation Antibody Incubation pre_clearing->ab_incubation bead_binding Bead Binding ab_incubation->bead_binding washing Washing Steps bead_binding->washing elution Elution washing->elution western_blot Western Blot elution->western_blot

Caption: A step-by-step workflow for a typical co-immunoprecipitation experiment.

References

Technical Support Center: Optimizing Luciferase Assays for Weak DP2 Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with luciferase reporter assays to study weak binding sites for the Prostaglandin D2 Receptor 2 (DP2, also known as CRTH2).

Frequently Asked Questions (FAQs)

Q1: Why is the signal from my luciferase reporter with a weak DP2 binding site so low?

A1: Low signal is a common challenge with weak transcription factor binding sites. Several factors can contribute:

  • Low Receptor Expression: The cell line used may not express sufficient levels of the DP2 receptor.

  • Inefficient Transcription Factor Binding: The inherent low affinity of the transcription factor for the weak binding site results in minimal reporter gene expression.

  • Suboptimal Assay Conditions: Reagent concentrations, incubation times, and the choice of luciferase substrate can significantly impact signal intensity.

  • Inefficient Transfection: Poor delivery of the reporter plasmid and any co-transfected plasmids (like a DP2 expression vector) will lead to a weak signal.

Q2: What is the expected fold-change for a weak binding site in a luciferase assay?

A2: The expected fold-change is highly dependent on the specific binding site, the cell type, and assay conditions. For weak binding sites, a fold-change of 1.5 to 3-fold over the negative control might be considered a positive result, whereas strong binding sites can produce much higher fold-changes (e.g., 10-fold or more).

Q3: How can I increase the sensitivity of my assay to reliably detect weak interactions?

A3: To enhance sensitivity, consider the following:

  • Co-transfection of an Expression Vector: If the endogenous receptor level is low, co-transfecting a plasmid to overexpress the DP2 receptor can amplify the signal.

  • Use of Enhancer Elements: Incorporating strong enhancer elements into your reporter plasmid can boost overall transcription levels, making the specific signal from the weak binding site more detectable.

  • High-Sensitivity Luciferase Substrate: Switch to a more sensitive luciferase substrate that provides brighter and more stable luminescence.

  • Optimize Cell Density and Transfection: Systematically optimize the number of cells seeded and the DNA-to-transfection reagent ratio.

Q4: What are the best control experiments for this type of assay?

A4: Robust controls are critical for interpreting your results:

  • Unstimulated Control: Cells transfected with the reporter plasmid but not stimulated with a DP2 agonist. This establishes the basal level of reporter activity.

  • Empty Vector Control: Cells transfected with a reporter plasmid lacking the DP2 binding site. This helps determine the background signal.

  • Positive Control: Cells transfected with a reporter plasmid containing a known strong binding site for a relevant transcription factor. This confirms that the assay system is working.

  • Transfection Efficiency Control: Co-transfection of a plasmid expressing a different reporter gene (e.g., β-galactosidase or Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

Troubleshooting Guide

Problem 1: High Background Signal

Question: My background luminescence in unstimulated or empty vector controls is very high, masking any specific signal. What can I do?

Answer: High background can obscure a real signal, especially when studying weak interactions. Here are the primary causes and solutions:

  • Cause 1: Promoter Leakiness: The minimal promoter in your reporter construct may have a high basal level of activity in your chosen cell line.

    • Solution: Test different minimal promoters (e.g., a minimal TATA box promoter) that may have lower basal activity. You can also try reducing the amount of reporter plasmid used during transfection.

  • Cause 2: Cell Culture Contamination: Mycoplasma or other microbial contamination can interfere with cellular processes and increase background luminescence.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.

  • Cause 3: Reagent Issues: The luciferase assay substrate may be degrading or prepared improperly.

    • Solution: Use fresh, high-quality luciferase assay reagents. Prepare the substrate solution immediately before use and protect it from light.

  • Cause 4: Serum Factors: Components in the fetal bovine serum (FBS) can sometimes activate the signaling pathway of interest.

    • Solution: Reduce the serum concentration in your culture medium during the stimulation phase (e.g., from 10% to 0.5% or 1%). Perform a serum starvation step (e.g., 4-24 hours) before stimulating the cells with the DP2 agonist.

Problem 2: Low or No Signal Induction After Stimulation

Question: I am not observing a significant increase in luminescence after stimulating the cells with a DP2 agonist. How can I troubleshoot this?

Answer: A lack of signal induction is a common hurdle. A systematic approach to troubleshooting is essential.

(DOT Script for Troubleshooting Workflow)

G start Start: Low/No Signal check_transfection 1. Verify Transfection (e.g., GFP co-transfection) start->check_transfection check_receptor 2. Confirm DP2 Expression (qPCR, Western Blot) check_transfection->check_receptor Transfection OK? fail Problem Persists check_transfection->fail No check_agonist 3. Validate Agonist Activity (e.g., calcium flux assay) check_receptor->check_agonist DP2 Expressed? check_receptor->fail No optimize_assay 4. Optimize Assay Conditions check_agonist->optimize_assay Agonist Active? check_agonist->fail No redesign_reporter 5. Redesign Reporter Construct optimize_assay->redesign_reporter Optimized? success Signal Detected optimize_assay->success Yes redesign_reporter->success Signal Restored redesign_reporter->fail

Troubleshooting workflow for low signal induction.

Step-by-Step Solutions:

  • Verify Transfection Efficiency:

    • Action: Co-transfect a plasmid expressing a fluorescent protein like GFP.

    • Analysis: Use fluorescence microscopy to visually confirm that a high percentage of your cells are transfected (ideally >50%). If efficiency is low, optimize the DNA-to-reagent ratio, cell density, and transfection method.

  • Confirm DP2 Receptor Expression and Function:

    • Action: Use qPCR or Western blotting to confirm that your cell line expresses DP2 mRNA or protein, respectively. If you are overexpressing the receptor, confirm its presence.

    • Analysis: If endogenous expression is too low, you must co-transfect a DP2 expression vector. Ensure the expressed receptor is functional by performing an alternative assay, such as a calcium flux assay, which measures a more proximal event in the signaling cascade.

  • Validate Agonist Potency:

    • Action: Confirm the activity and optimal concentration of your DP2 agonist (e.g., PGD2 or a selective analog).

    • Analysis: Perform a dose-response curve to ensure you are using a concentration that elicits a maximal response. Agonists can degrade over time, so use a fresh stock if necessary.

  • Optimize Assay Conditions:

    • Action: Systematically test different parameters.

    • Analysis:

      • Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after agonist stimulation to find the peak of reporter gene expression.

      • Luciferase Substrate: Compare a standard substrate with a high-sensitivity one. See the data table below for a comparison.

  • Redesign the Reporter Construct:

    • Action: If all else fails, the reporter itself may be the issue.

    • Analysis:

      • Add Enhancers: Clone a strong viral enhancer (e.g., from the SV40 virus) upstream of your minimal promoter to increase overall expression.

      • Tandem Repeats: Create a construct with multiple copies (e.g., 3x or 5x) of your weak binding site. This can increase the probability of transcription factor binding and amplify the signal.

Quantitative Data Summary

Table 1: Comparison of Luciferase Assay Substrates

FeatureStandard Substrate (e.g., Luciferin)High-Sensitivity Substrate (e.g., proprietary formulations)
Relative Signal Intensity 1x10x - 100x
Signal Half-Life ~10-30 minutes> 2 hours
Cost LowerHigher
Recommended Use Case Strong promoters, robust signalsWeak promoters, low-expression systems, HTS applications

Table 2: Effect of Enhancer and Binding Site Multiplicity on Signal Fold-Change

Reporter Construct ConfigurationPromoterAgonist StimulationExample Fold-Change (over unstimulated)
1x Weak DP2 Binding SiteMinimal (minP)Yes1.5 ± 0.3
3x Weak DP2 Binding SiteMinimal (minP)Yes3.2 ± 0.6
1x Weak DP2 Binding Site + SV40 EnhancerEnhancer (minP)Yes4.5 ± 0.8
3x Weak DP2 Binding Site + SV40 EnhancerEnhancer (minP)Yes12.1 ± 1.5
(Note: Data are representative examples and will vary by system.)

Key Experimental Protocols

Protocol: Dual-Luciferase® Reporter Assay for DP2 Activation

This protocol assumes the use of HEK293T cells and co-transfection of a DP2 expression vector, a firefly luciferase reporter driven by a weak DP2-responsive element, and a Renilla luciferase control plasmid.

1. Cell Seeding:

  • Day 1: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Transfection:

  • Day 2: For each well, prepare a transfection mix in Opti-MEM or a similar serum-free medium.

    • DNA Mix: 50 ng Firefly luciferase reporter, 10 ng DP2 expression vector, 5 ng Renilla luciferase control plasmid (pRL-TK).
    • Reagent Mix: Use a commercial transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions.

  • Incubate the DNA and reagent mixes separately, then combine and incubate for 15-20 minutes at room temperature.

  • Add 20 µL of the final transfection complex to each well.

  • Incubate for 24 hours.

3. Cell Stimulation:

  • Day 3: Gently remove the medium.

  • Add 90 µL of low-serum medium (DMEM + 0.5% FBS).

  • Prepare a 10x stock of your DP2 agonist (e.g., 1 µM PGD₂) in low-serum medium.

  • Add 10 µL of the 10x agonist stock to the appropriate wells. Add 10 µL of medium to the unstimulated control wells.

  • Incubate for the optimized time period (e.g., 8 hours).

4. Luminescence Measurement:

  • Day 3/4: Equilibrate the plate and reagents to room temperature.

  • Use a dual-luciferase assay kit (e.g., from Promega).

  • Remove medium from wells. Add 50 µL of 1x passive lysis buffer and incubate for 15 minutes on an orbital shaker.

  • Add 50 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

  • Add 50 µL of Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.

  • Read luminescence on a plate reader.

5. Data Analysis:

  • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.

  • Calculate the fold-change by dividing the normalized signal from stimulated wells by the normalized signal from unstimulated wells.

Signaling Pathway and Experimental Workflow Diagrams

(DOT Script for DP2 Signaling Pathway)

G cluster_cell Cell Membrane cluster_nucleus Nucleus PGD2 PGD2 (Agonist) DP2 DP2 Receptor (GPCR) PGD2->DP2 Binds Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP TF Transcription Factor (e.g., NFAT) cAMP->TF Modulates Activity BindingSite Weak DP2 Binding Site TF->BindingSite Binds Luciferase Luciferase Gene BindingSite->Luciferase Reporter

Simplified DP2 receptor signaling pathway leading to reporter activation.

General workflow for a dual-luciferase reporter assay.

Frequently Asked Questions (FAQs) and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

An effective protein purification protocol is essential for obtaining high-purity, active DP2 for downstream applications in research and drug development. This guide provides troubleshooting for common issues encountered during DP2 protein purification, presented in a question-and-answer format.

Q1: Why is the yield of my purified DP2 protein consistently low?

A1: Low protein yield can stem from several factors throughout the purification process. Consider the following troubleshooting steps:

  • Suboptimal Expression Levels:

    • Troubleshooting: Optimize expression conditions by varying inducer concentration (e.g., IPTG), temperature, and induction time. For inducible systems, harvesting cells at the optimal point in the growth curve (typically mid-log phase) is crucial.

    • Alternative: Consider codon optimization of the DP2 gene for the expression host being used, as this can significantly enhance translation efficiency.

  • Inefficient Cell Lysis:

    • Troubleshooting: Ensure complete cell lysis to release the target protein. Experiment with different lysis methods (e.g., sonication, French press, enzymatic lysis) and optimize parameters such as sonication amplitude and duration. The addition of lysozyme and DNase can improve the efficiency of bacterial cell lysis.

  • Protein Insolubility and Aggregation:

    • Troubleshooting: DP2 may be expressed as insoluble inclusion bodies. To address this, you can try:

      • Lowering the induction temperature (e.g., 16-25°C) to slow down protein expression and promote proper folding.

      • Co-expression with molecular chaperones (e.g., GroEL/GroES) to assist in folding.

      • Screening different lysis and wash buffers with varying pH, ionic strength, and additives like detergents or glycerol to improve solubility.

  • Inefficient Affinity Chromatography:

    • Troubleshooting:

      • Binding: Ensure the binding buffer conditions are optimal for the interaction between your affinity tag (e.g., His-tag, GST-tag) and the resin. For His-tags, a small amount of imidazole (10-20 mM) in the lysis buffer can reduce non-specific binding of contaminating proteins.

      • Elution: Optimize the concentration of the eluting agent (e.g., imidazole for His-tags, glutathione for GST-tags). A stepwise or gradient elution can help separate the target protein from contaminants.

Q2: My purified DP2 protein appears degraded on an SDS-PAGE gel. What can I do to prevent this?

A2: Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis.

  • Protease Inhibitors:

    • Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep the protein sample on ice or at 4°C throughout the purification process to minimize protease activity.

  • Expression Host:

    • Solution: Consider using protease-deficient expression strains (e.g., E. coli BL21(DE3)pLysS) to reduce the levels of endogenous proteases.

  • Rapid Purification:

    • Solution: Minimize the time between cell harvesting and the completion of the purification process to limit the exposure of your protein to proteases.

Q3: My DP2 protein is eluting with a high level of contaminants. How can I improve its purity?

A3: Achieving high purity often requires a multi-step purification strategy.

  • Optimize Affinity Chromatography:

    • Troubleshooting: As mentioned in A1, optimizing wash and elution conditions during affinity chromatography is the first step. Increase the stringency of your wash steps by including low concentrations of the elution agent or by increasing the salt concentration to disrupt non-specific interactions.

  • Introduce Additional Purification Steps:

    • Solution: No single chromatography method can typically achieve >95% purity. Combine different chromatography techniques that separate proteins based on different properties. A common strategy is to follow affinity chromatography with:

      • Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.

      • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this step separates proteins based on their size and can also serve as a buffer exchange step. This is often the final "polishing" step.

Experimental Workflow and Data

The following diagram illustrates a typical workflow for DP2 protein purification, incorporating the troubleshooting steps discussed.

DP2_Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Multi-Step Purification cluster_QC Quality Control Transformation Transformation into Expression Host Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of DP2 Expression Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis (add Protease Inhibitors) Harvesting->Lysis Centrifugation Centrifugation to remove debris Lysis->Centrifugation Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity_Chrom IEX_Chrom Ion-Exchange Chromatography Affinity_Chrom->IEX_Chrom Increase Purity SEC_Chrom Size-Exclusion Chromatography (Polishing) IEX_Chrom->SEC_Chrom Final Polish SDS_PAGE SDS-PAGE Analysis SEC_Chrom->SDS_PAGE Concentration Protein Concentration (e.g., Bradford Assay) SDS_PAGE->Concentration Activity_Assay Functional/Activity Assay Concentration->Activity_Assay

Caption: A multi-step workflow for the purification and quality control of the DP2 protein.

Table 1: Troubleshooting Summary for Low DP2 Yield
Potential Cause Recommended Action Key Parameters to Optimize
Suboptimal ExpressionVary induction conditionsInducer concentration, temperature, time
Inefficient Cell LysisTest different lysis methodsSonication amplitude/duration, enzyme concentration
Protein InsolubilityLower expression temperature16-25°C
Poor Affinity BindingOptimize buffer conditionspH, ionic strength, imidazole concentration

Detailed Experimental Protocol: Three-Step DP2 Purification

This protocol assumes DP2 is expressed in E. coli with an N-terminal His-tag.

1. Affinity Chromatography (IMAC)

  • Resin: Nickel-NTA (Ni-NTA) agarose.

  • Lysis/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

  • Methodology:

    • Load the clarified cell lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10-20 column volumes (CVs) of Wash Buffer to remove unbound proteins.

    • Elute the bound DP2 protein with Elution Buffer, collecting fractions.

    • Analyze fractions by SDS-PAGE to identify those containing pure DP2.

2. Ion-Exchange Chromatography (IEX)

  • Rationale: To separate DP2 from remaining protein contaminants based on net charge. The choice of anion-exchange or cation-exchange depends on the isoelectric point (pI) of DP2. Assuming a pI below the buffer pH, an anion-exchanger is used.

  • Resin: Q-Sepharose (anion-exchanger).

  • Buffer A: 20 mM Tris-HCl, pH 8.0.

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Methodology:

    • Pool and buffer-exchange the pure fractions from the IMAC step into Buffer A.

    • Load the sample onto a pre-equilibrated Q-Sepharose column.

    • Wash the column with Buffer A.

    • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CVs.

    • Collect fractions and analyze by SDS-PAGE.

3. Size-Exclusion Chromatography (SEC)

  • Rationale: A final polishing step to separate DP2 based on its hydrodynamic radius and to remove any remaining aggregates or smaller contaminants.

  • Resin: Superdex 200 or similar.

  • SEC Buffer: A buffer suitable for downstream applications and long-term storage, e.g., Phosphate-Buffered Saline (PBS) or HEPES-buffered saline (HBS).

  • Methodology:

    • Concentrate the pooled, pure fractions from the IEX step.

    • Load the concentrated sample onto a pre-equilibrated SEC column.

    • Run the column isocratically with SEC Buffer.

    • Collect fractions corresponding to the expected molecular weight of monomeric DP2.

    • Analyze fractions by SDS-PAGE for final purity assessment.

This comprehensive guide provides a starting point for refining your DP2 purification protocol. Systematic optimization of each step is key to achieving high yields of pure, active protein.

Technical Support Center: Enhancing DP2 Western Blotting Signals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal in their DP2 (Transcription Factor DP-2, TFDP2) Western blotting experiments.

Troubleshooting Guide: Weak or No Signal

Question: I am not seeing any bands, or the bands for DP2 are very faint. What are the possible causes and solutions?

A weak or absent signal in a Western blot can be frustrating. The issue can arise from various steps in the protocol, from sample preparation to signal detection. Below is a systematic guide to troubleshoot this common problem.

1. Issues with Protein Sample and Lysis

Potential CauseRecommended Solution
Low DP2 Expression in Sample Ensure you are using a cell line or tissue known to express DP2. If expression is expected to be low, consider enriching your sample through immunoprecipitation.
Insufficient Protein Loaded Increase the total protein loaded per well. A typical starting point is 20-40 µg of total protein, but this may need to be optimized.[1]
Protein Degradation Always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.[2]
Improper Lysis Buffer Use a lysis buffer appropriate for nuclear proteins like DP2, such as RIPA buffer. Sonication may be necessary to shear DNA and release nuclear proteins effectively.

2. Problems with Gel Electrophoresis and Transfer

Potential CauseRecommended Solution
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3] For smaller proteins, ensure your membrane pore size is appropriate (e.g., 0.2 µm) to prevent the protein from passing through. Optimize transfer time and voltage; high molecular weight proteins may require longer transfer times.
Incorrect Gel Percentage Use a polyacrylamide gel percentage that provides optimal resolution for the molecular weight of DP2 (approximately 45-55 kDa). A 10% or 12% gel is generally suitable.

3. Antibody-Related Issues

Potential CauseRecommended Solution
Suboptimal Primary Antibody Concentration The concentration of the primary antibody is critical. Titrate the antibody to find the optimal dilution. If the signal is weak, try increasing the concentration or incubating overnight at 4°C.[4][5]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and have not expired. Test the secondary antibody's activity with a positive control.
Incorrect Secondary Antibody Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary).

4. Issues with Blocking, Washing, and Incubation

Potential CauseRecommended Solution
Over-blocking Excessive blocking can mask the epitope your antibody recognizes. Reduce the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).[4]
Excessive Washing While washing is necessary to reduce background, overly aggressive or prolonged washing can strip the antibody from the membrane. Reduce the duration or number of wash steps.[6]
Suboptimal Incubation Times For low-abundance proteins, extending the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.[5]

5. Detection Problems

Potential CauseRecommended Solution
Inactive ECL Substrate Ensure your ECL substrate has not expired and has been stored correctly. Prepare the working solution immediately before use.
Insufficient Exposure Time If using film, try increasing the exposure time. For digital imagers, adjust the capture time.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for a new anti-DP2 primary antibody?

The optimal dilution depends on the antibody's affinity and concentration. Always refer to the manufacturer's datasheet for their recommendation. If not provided, a good starting point for a purified antibody is a 1:1000 dilution. It is highly recommended to perform a titration to determine the best dilution for your specific experimental conditions.

Q2: Which blocking buffer is best for DP2 Western blotting?

Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) are commonly used blocking buffers. If you are detecting a phosphorylated form of DP2, it is advisable to use BSA, as milk contains phosphoproteins that can lead to high background.

Q3: How can I be sure that my protein has transferred from the gel to the membrane?

A simple and effective way to check for successful protein transfer is to stain the membrane with Ponceau S solution immediately after the transfer is complete.[3] This reversible stain will allow you to visualize the protein bands on the membrane. If the transfer was successful, you should see distinct bands corresponding to your protein ladder and samples.

Q4: Can I reuse my primary antibody solution?

Reusing primary antibody solutions can be cost-effective, but it may lead to a weaker signal over time due to antibody degradation or reduced concentration. If you choose to reuse your antibody, store it at 4°C and add a preservative like sodium azide (be aware that sodium azide inhibits HRP, so it must be thoroughly washed out). For critical experiments, it is always best to use a fresh antibody dilution.

Experimental Protocols

Detailed Protocol for Enhanced Chemiluminescence (ECL) Detection

  • Prepare ECL Reagents : Allow the ECL substrate components to come to room temperature. Just before use, mix the luminol/enhancer solution and the peroxide solution in a 1:1 ratio. The required volume will depend on the size of your membrane.

  • Incubate Membrane : After the final wash step following secondary antibody incubation, carefully remove the membrane from the wash buffer, letting any excess buffer drip off. Place the membrane, protein side up, in a clean container.

  • Add ECL Substrate : Pipette the prepared ECL working solution directly onto the membrane, ensuring the entire surface is covered.

  • Incubate : Incubate the membrane for 1-5 minutes at room temperature. Do not allow the membrane to dry out.

  • Image the Blot : Carefully remove the membrane from the ECL substrate, gently blot the edge on a paper towel to remove excess liquid, and place it in a plastic sheet protector or between two layers of clear plastic wrap. Acquire the signal using a chemiluminescence imager or by exposing it to X-ray film in a darkroom. Start with a short exposure time and increase as needed to achieve the optimal signal-to-noise ratio.

Visualization of Key Pathways and Workflows

DP2/E2F Signaling Pathway in Cell Cycle Regulation

DP2_E2F_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F_DP2 E2F-DP2 Rb->E2F_DP2 inhibits pRb p-Rb Rb->pRb Active_E2F_DP2 Active E2F-DP2 pRb->Active_E2F_DP2 dissociation Gene_Expression Target Gene Transcription Active_E2F_DP2->Gene_Expression activates S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) Gene_Expression->S_Phase_Genes

Caption: DP2 forms a heterodimer with E2F, which is regulated by Rb to control the G1/S cell cycle transition.

General Western Blotting Workflow for DP2 Detection

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis, Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Anti-DP2 Antibody) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing G->H I 9. ECL Substrate Incubation H->I J 10. Signal Detection (Chemiluminescence Imaging) I->J

Caption: A step-by-step workflow for detecting DP2 protein via Western blotting.

References

Validation & Comparative

Validating DP2 Target Genes: A Comparative Guide to qPCR and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the prostaglandin D2 receptor 2 (DP2, also known as CRTH2), accurate validation of target gene expression is paramount. This guide provides a comprehensive comparison of quantitative PCR (qPCR) with alternative methods for this purpose, supported by detailed experimental protocols and visual workflows.

The DP2 receptor, a key player in allergic inflammation, mediates the effects of prostaglandin D2 (PGD2), leading to the activation of various immune cells and the subsequent expression of downstream target genes. Validating the differential expression of these genes is a critical step in understanding the receptor's function and the efficacy of potential therapeutic interventions.

DP2 Signaling Pathway

Activation of the DP2 receptor by its ligand, PGD2, triggers a cascade of intracellular events. This G-protein coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate other downstream effectors, ultimately resulting in the modulation of gene expression related to inflammation and immune responses.[1]

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 binds G_protein Gαiβγ DP2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Gene_Expression Modulation of Gene Expression cAMP->Gene_Expression regulates Inflammation Inflammatory Response Gene_Expression->Inflammation

Figure 1: Simplified DP2 signaling pathway.

Quantitative PCR (qPCR) for DP2 Target Gene Validation

Quantitative PCR is the gold standard for targeted gene expression analysis due to its high sensitivity, specificity, and wide dynamic range. It allows for the precise measurement of the abundance of specific mRNA transcripts in a sample.

Experimental Workflow for qPCR Validation

The process of validating DP2 target gene expression using qPCR involves several key steps, from sample preparation to data analysis.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_RT_qPCR Reverse Transcription & qPCR cluster_data_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Sample RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green/Probe) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Cq_Determination Cq Value Determination qPCR_Run->Cq_Determination Relative_Quantification Relative Quantification (ΔΔCq Method) Cq_Determination->Relative_Quantification Statistical_Analysis Statistical Analysis Relative_Quantification->Statistical_Analysis

Figure 2: Experimental workflow for qPCR.
Detailed Experimental Protocol for qPCR

1. RNA Extraction and Quality Control:

  • Isolate total RNA from control and treated cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Evaluate RNA integrity by agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact ribosomal RNA bands (28S and 18S) are indicative of high-quality RNA.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • The reaction typically involves incubation at 25°C for 5 minutes (primer annealing), 42°C for 30-60 minutes (reverse transcription), and 85°C for 5 minutes (enzyme inactivation).

3. qPCR Primer Design and Validation:

  • Design primers for DP2 target genes and a stable housekeeping gene (e.g., GAPDH, ACTB, PPIA, RPL0) using online tools like Primer-BLAST from NCBI.[2]

  • Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 60-65°C. The amplicon size should be between 70 and 150 base pairs.[3]

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. A reaction efficiency between 90% and 110% is acceptable.[4]

4. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific).

  • Perform the qPCR reaction in a real-time PCR instrument with a typical cycling protocol: 95°C for 2 minutes (initial denaturation), followed by 40 cycles of 95°C for 15 seconds (denaturation) and 60°C for 1 minute (annealing/extension).

  • Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

5. Data Analysis (Relative Quantification):

  • Determine the quantification cycle (Cq) values for the target and housekeeping genes in both control and treated samples.

  • Calculate the relative gene expression using the comparative Cq (ΔΔCq) method:[5]

    • Normalize Cq of the target gene to the housekeeping gene: ΔCq = Cq(target gene) - Cq(housekeeping gene)

    • Normalize ΔCq of the treated sample to the control sample: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

    • Calculate the fold change: Fold Change = 2-ΔΔCq

  • Perform statistical analysis (e.g., t-test or ANOVA) on the replicate ΔCq values to determine the significance of the observed expression changes.

Comparison with Alternative Validation Methods

While qPCR is a powerful tool, other techniques can provide complementary information, particularly at the protein level. The choice of method depends on the specific research question and available resources.

FeatureQuantitative PCR (qPCR)Western BlottingEnzyme-Linked Immunosorbent Assay (ELISA)
Analyte mRNAProteinProtein
Quantification Relative or absoluteSemi-quantitative to quantitativeQuantitative
Sensitivity Very highModerate to highHigh
Throughput HighLow to moderateHigh
Specificity High (primer-dependent)Moderate (antibody-dependent)High (antibody-dependent)
Information Gene expression (transcription level)Protein size and abundanceProtein concentration
Cost per sample LowModerateModerate
Hands-on time ModerateHighModerate

Alternative Validation Methodologies

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. It provides information on the size and relative abundance of the target protein.

Experimental Protocol for Western Blotting:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the DP2 target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins, peptides, and hormones. It is highly sensitive and suitable for high-throughput screening.

Experimental Protocol for Sandwich ELISA:

  • Coating: Coat a 96-well plate with a capture antibody specific for the DP2 target protein.

  • Blocking: Block the remaining protein-binding sites in the coated wells.

  • Sample Incubation: Add the samples (e.g., cell lysates, culture supernatants) to the wells and incubate to allow the target protein to bind to the capture antibody.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the target protein.

  • Streptavidin-HRP Incubation: Add streptavidin conjugated to HRP, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader.

  • Analysis: Determine the protein concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the purified target protein.

Conclusion

The validation of DP2 target genes is a crucial aspect of research in inflammation and drug development. Quantitative PCR is the method of choice for sensitive and specific quantification of mRNA expression levels. However, to gain a more complete understanding of the biological response, it is often beneficial to complement qPCR data with protein-level analysis using techniques such as Western blotting or ELISA. The detailed protocols and comparative information provided in this guide will assist researchers in selecting and implementing the most appropriate methods for their experimental needs.

References

A Comparative Analysis of DP1 and DP2 Receptor Functions in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the distinct and opposing roles of Prostaglandin D2 receptors, DP1 and DP2, in physiological and pathological processes. This guide provides a comparative overview of their signaling pathways, functions, and the experimental methodologies used to investigate them, supported by quantitative data.

Prostaglandin D2 (PGD2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While both receptors are activated by PGD2, they often trigger opposing downstream signaling pathways and physiological responses. Understanding the functional dichotomy of DP1 and DP2 is critical for the development of targeted therapeutics for a variety of diseases, particularly those with an inflammatory or allergic component.

Signaling Pathways: A Tale of Two G-Proteins

The differential functions of DP1 and DP2 are rooted in their distinct coupling to intracellular signaling cascades. DP1 is primarily coupled to the Gs alpha subunit of the G protein complex, while DP2 couples to the Gi alpha subunit.

Activation of DP1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling pathway is generally associated with inhibitory or modulatory effects on immune cells.

In contrast, activation of DP2 inhibits adenylyl cyclase, leading to a decrease in cAMP.[3] More importantly, the βγ subunits of the Gi protein activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) and downstream pathways like the phosphoinositide 3-kinase (PI3K) pathway.[4] This signaling cascade is typically associated with pro-inflammatory and chemotactic responses.

DP1_Signaling_Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Binds Gs Gs protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->CellularResponse Phosphorylates targets leading to

Caption: DP1 Receptor Signaling Pathway.

DP2_Signaling_Pathway PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds Gi Gi protein DP2->Gi Activates PLC Phospholipase C Gi->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Chemotaxis, Degranulation) Ca2->CellularResponse PKC->CellularResponse

Caption: DP2 (CRTH2) Receptor Signaling Pathway.

Comparative Functional Overview

The contrasting signaling pathways of DP1 and DP2 translate into markedly different, and often opposing, physiological functions, particularly within the immune system.

FeatureDP1 ReceptorDP2 (CRTH2) Receptor
Primary Signaling Pathway Gs-coupled, ↑ cAMPGi-coupled, ↓ cAMP, ↑ intracellular Ca²⁺, PI3K activation
Role in Inflammation Generally anti-inflammatory or modulatoryPredominantly pro-inflammatory
Effect on Immune Cells Inhibition of migration, induction of apoptosis (eosinophils)Chemoattractant for Th2 cells, eosinophils, and basophils; induces degranulation and cytokine release
Role in Allergic Asthma May have protective effects by suppressing dendritic cell function and promoting eosinophil apoptosis.Key role in the recruitment of inflammatory cells to the airways, contributing to allergic inflammation.[5]
Vascular Effects Vasodilation[6]Vasoconstriction (in some contexts)
Effect on Platelets Inhibition of aggregation[6]No direct major role
Role in Sleep Involved in sleep regulationNot a primary role

Experimental Data Summary

The functional differences between DP1 and DP2 have been elucidated through a variety of in vitro and in vivo experiments. The following tables summarize key quantitative data from representative studies.

Table 1: Receptor Activation and Signaling

ParameterDP1 ReceptorDP2 ReceptorReference
Ligand PGD2PGD2
EC50 for Gs activation (cAMP accumulation) 5.3 nMN/A[3]
EC50 for Gi activation (calcium mobilization) N/AnM range (study specific)[7]
Selective Agonist BW245C15(R)-15-methyl-PGD2[1]
EC50 of Selective Agonist (cAMP) ~10 nM (BW245C)N/A[3]
EC50 of Selective Agonist (Ca2+) N/A~10-100 nM (15(R)-15-methyl-PGD2)[1]

N/A: Not Applicable, as DP1 does not primarily signal through Gi and DP2 does not signal through Gs.

Table 2: Chemotaxis of Immune Cells

Cell TypeChemoattractantReceptor Mediating ChemotaxisEffective Concentration RangeReference
EosinophilsPGD2DP21.0 - 100 nM[4]
Th2 LymphocytesPGD2DP210 - 100 nM[7]
BasophilsPGD2DP210 - 100 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines of key experimental protocols used to compare DP1 and DP2 function.

cAMP Accumulation Assay (for DP1 activation)

This assay measures the increase in intracellular cAMP levels following receptor activation, typically in a cell line overexpressing the DP1 receptor.

Principle: DP1 activation stimulates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is quantified, often using a competitive immunoassay or a reporter gene assay.

Methodology Outline:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human DP1 receptor are cultured to 80-90% confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in stimulation buffer.[8]

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with a range of concentrations of PGD2 or a selective DP1 agonist (e.g., BW245C) for a defined period (e.g., 30 minutes at room temperature).[3][9]

    • The reaction is stopped by cell lysis.

  • cAMP Quantification: Intracellular cAMP levels are measured using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based assay.[3][10]

  • Data Analysis: A dose-response curve is generated to determine the EC50 value of the agonist.

Intracellular Calcium Mobilization Assay (for DP2 activation)

This assay measures the transient increase in intracellular calcium concentration following the activation of the DP2 receptor.

Principle: DP2 activation leads to the release of calcium from intracellular stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.

Methodology Outline:

  • Cell Culture: A suitable cell line (e.g., HEK293) expressing the DP2 receptor is used.

  • Cell Preparation: Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.

  • Assay Procedure:

    • The dye-loaded cells are washed and placed in a fluorometric imaging plate reader or a flow cytometer.

    • A baseline fluorescence reading is established.

    • Cells are stimulated with PGD2 or a selective DP2 agonist (e.g., 15(R)-15-methyl-PGD2), and the change in fluorescence is recorded over time.

  • Data Analysis: The peak fluorescence intensity is used to generate a dose-response curve and calculate the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of immune cells towards a chemoattractant.

Principle: The ability of PGD2 to induce cell migration via the DP2 receptor is assessed using a chemotaxis chamber, such as a Boyden or Transwell chamber.

Chemotaxis_Assay_Workflow Start Start: Isolate Immune Cells (e.g., Eosinophils from peripheral blood) PrepareCells Prepare Cell Suspension in assay medium Start->PrepareCells AddCells Add Cell Suspension to upper chamber PrepareCells->AddCells PrepareChamber Prepare Chemotaxis Chamber (e.g., Transwell with 5µm pores) AddChemoattractant Add Chemoattractant (PGD2) to lower chamber PrepareChamber->AddChemoattractant Incubate Incubate at 37°C (e.g., 1 hour) AddChemoattractant->Incubate AddCells->Incubate CountMigrated Count Migrated Cells in lower chamber (e.g., via flow cytometry) Incubate->CountMigrated Analyze Analyze Data (Calculate chemotactic index) CountMigrated->Analyze

Caption: Experimental Workflow for a Chemotaxis Assay.

Methodology Outline:

  • Isolation of Primary Cells: Eosinophils, Th2 cells, or basophils are isolated from human peripheral blood.

  • Chemotaxis Chamber Setup: A 96-well microchemotaxis chamber with a filter (e.g., 5-μm pore size) is used.[7] The lower wells are filled with assay medium containing various concentrations of PGD2 or a control medium.

  • Cell Loading: A suspension of the isolated immune cells is added to the upper wells.

  • Incubation: The chamber is incubated at 37°C for a period of 1 to 3 hours to allow for cell migration through the filter.[4][7]

  • Quantification of Migration: The number of cells that have migrated to the lower wells is quantified. This can be done by direct cell counting using a microscope, flow cytometry, or a cell viability assay.[7]

  • Data Analysis: The results are often expressed as a chemotactic index, which is the fold increase in cell migration in the presence of the chemoattractant compared to the control medium.

Conclusion

The distinct signaling pathways and functional outcomes of DP1 and DP2 receptor activation underscore their importance as separate and specific drug targets. While DP2 antagonists are being explored for the treatment of allergic diseases like asthma by blocking pro-inflammatory cell recruitment, DP1 agonists may offer therapeutic potential in conditions where vasodilation and anti-inflammatory effects are desired. A thorough understanding of their comparative functions, supported by robust experimental data, is essential for the rational design and development of novel therapeutics that selectively modulate these critical pathways.

References

A Comparative Guide to DP2 Inhibitors: Efficacy and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin D2 (PGD2) receptor 2, also known as CRTH2, has emerged as a significant therapeutic target for a range of inflammatory and allergic conditions, including asthma, chronic rhinosinusitis with nasal polyps, and atopic dermatitis. As a G protein-coupled receptor expressed on key immune cells like T helper 2 (Th2) cells, eosinophils, and basophils, DP2 plays a crucial role in mediating the pro-inflammatory effects of PGD2. The development of selective DP2 inhibitors has therefore become an area of intense research. This guide provides a comparative analysis of the efficacy and specificity of prominent DP2 inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of DP2 Inhibitor Potency

The potency of a DP2 inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which represent the concentration of the inhibitor required to block 50% of the DP2 receptor's activity or binding of its natural ligand, PGD2, respectively. The lower the IC50 or Ki value, the greater the potency of the inhibitor.

InhibitorTargetAssay TypeIC50 (nM)Ki (nM)Reference
AZD1981 Human recombinant DP2Radioligand Binding~4-[1]
Fevipiprant (QAW039) Human recombinant DP2Radioligand Binding-1.14 (Kd)[2]
Setipiprant (ACT-129968) DP2Not Specified6-[1][3]
Timapiprant (OC000459) Human recombinant DP2Radioligand Binding-13[4][5]
Rat recombinant DP2Radioligand Binding-3[4][5]
Human Th2 lymphocytesChemotaxis Assay28-[4]

Note: The pIC50 of 8.4 for AZD1981 was converted to an IC50 value of approximately 4 nM.[1] Kd (dissociation constant) is reported for Fevipiprant, which is conceptually similar to Ki.

DP2 Receptor Signaling Pathway

Understanding the signaling cascade initiated by DP2 activation is fundamental to appreciating the mechanism of action of its inhibitors. Upon binding of PGD2, the DP2 receptor couples to Gi/o proteins, leading to a series of downstream events that culminate in a pro-inflammatory response.

DP2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds Gi Gi/o Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates PI3K PI3K/Akt Pathway Gi->PI3K cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca->Cellular_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK MAPK->Cellular_Response PI3K->Cellular_Response

Caption: DP2 receptor signaling cascade upon PGD2 binding.

Experimental Workflows for Inhibitor Evaluation

The characterization of DP2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. A typical workflow for evaluating a novel DP2 inhibitor is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., Eosinophil Shape Change, β-Arrestin Recruitment) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other prostanoid receptors) Functional_Assay->Selectivity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Efficacy_Model Efficacy in Animal Models (e.g., OVA-induced Asthma in Mice) PK_PD->Efficacy_Model Clinical_Trials Clinical Trials Efficacy_Model->Clinical_Trials Lead_Compound Lead DP2 Inhibitor Candidate Lead_Compound->Binding_Assay

Caption: A typical workflow for the evaluation of DP2 inhibitors.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of DP2 inhibitors. Below are outlines of key experimental protocols.

In Vitro Assays

1. Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a test compound for the DP2 receptor by competing with a radiolabeled ligand (e.g., [³H]-PGD2).

  • Cell Preparation: Membranes are prepared from cells recombinantly expressing the human DP2 receptor (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 and other necessary ions is used.

  • Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled PGD2 and varying concentrations of the unlabeled test inhibitor.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that displaces 50% of the radiolabeled ligand (IC50) is determined and then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.

2. Eosinophil Shape Change Assay (for determining functional IC50)

This functional assay assesses the ability of an inhibitor to block the morphological changes in eosinophils induced by a DP2 agonist.

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors.

  • Inhibitor Pre-incubation: Isolated eosinophils are pre-incubated with varying concentrations of the DP2 inhibitor.

  • Agonist Stimulation: A DP2 agonist (e.g., PGD2 or a selective agonist) is added to stimulate the eosinophils.

  • Fixation: After a short incubation period, the cells are fixed with paraformaldehyde.

  • Analysis: The change in cell shape (from round to polarized) is quantified using flow cytometry by measuring changes in forward scatter.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the agonist-induced shape change.

3. β-Arrestin Recruitment Assay (for assessing functional antagonism)

This assay measures the ability of an antagonist to block the recruitment of β-arrestin to the activated DP2 receptor, a key step in receptor desensitization and signaling.

  • Cell Line: A cell line co-expressing the DP2 receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment is used.

  • Antagonist Treatment: Cells are pre-treated with various concentrations of the DP2 inhibitor.

  • Agonist Stimulation: A DP2 agonist is added to stimulate the receptor.

  • Signal Detection: Upon agonist-induced β-arrestin recruitment, the two enzyme fragments come into proximity, generating a luminescent or fluorescent signal that is measured with a plate reader.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced signal.

In Vivo Models

1. Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a widely used model to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of human asthma.

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an allergic airway inflammatory response.

  • Inhibitor Treatment: The DP2 inhibitor is administered to the mice (e.g., orally or intraperitoneally) before and/or during the challenge phase.

  • Assessment of Airway Inflammation: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils. Lung tissue can also be collected for histological analysis of inflammation and mucus production.

  • Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using techniques such as whole-body plethysmography.

  • Data Analysis: The efficacy of the inhibitor is determined by its ability to reduce the number of eosinophils in the BAL fluid, decrease lung inflammation, and attenuate AHR compared to a vehicle-treated control group.

2. Sheep Model of Allergic Asthma

The sheep model offers advantages due to its anatomical and physiological similarities to the human respiratory system.

  • Sensitization: Sheep are sensitized to an allergen, such as house dust mite (HDM) extract.

  • Allergen Challenge: Sensitized sheep are challenged with the allergen via inhalation.

  • Inhibitor Administration: The DP2 inhibitor is administered before the allergen challenge.

  • Measurement of Airway Responses: Early and late asthmatic responses are measured by monitoring changes in lung function (e.g., lung resistance and dynamic compliance).

  • Bronchoalveolar Lavage: BAL is performed to assess the influx of inflammatory cells.

  • Data Analysis: The effectiveness of the inhibitor is evaluated by its ability to block or reduce the early and late asthmatic responses and to decrease the number of inflammatory cells in the BAL fluid.[3][5][6][7]

Specificity of DP2 Inhibitors

The specificity of a DP2 inhibitor is crucial to minimize off-target effects and potential side effects. Specificity is typically assessed by testing the inhibitor against a panel of other related receptors, particularly other prostanoid receptors (e.g., DP1, EP1-4, FP, IP, and TP). These selectivity assays are often conducted using radioligand binding or functional assays with cells expressing each of the individual receptor subtypes. An ideal DP2 inhibitor should exhibit high potency for DP2 with minimal or no activity at other receptors at therapeutically relevant concentrations. For instance, AZD1981 has been shown to be highly selective for DP2 over the DP1 receptor and a wide range of other receptors and enzymes.[1]

Conclusion

The development of potent and selective DP2 inhibitors represents a promising therapeutic strategy for allergic and inflammatory diseases. This guide provides a framework for comparing the efficacy and specificity of these compounds, highlighting the importance of quantitative data from a range of in vitro and in vivo assays. The presented experimental protocols offer a foundation for the robust evaluation of novel DP2 inhibitor candidates. As research in this area continues, a deeper understanding of the structure-activity relationships and the nuances of DP2 signaling will undoubtedly lead to the development of even more effective and safer therapies.

References

A Comparative Analysis of DP2 Receptor Binding Sites: A Cross-Validation of Ligand Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of binding site data for the Prostaglandin D2 receptor 2 (DP2), also known as CRTH2. By summarizing quantitative data from multiple studies, detailing experimental methodologies, and visualizing the associated signaling pathway, this document serves as a crucial resource for the objective comparison of DP2 ligand performance.

The DP2 receptor, a G protein-coupled receptor, is a key player in inflammatory and allergic responses, making it a significant target for therapeutic intervention in conditions like asthma and allergic rhinitis.[1][2] This guide synthesizes data on various ligands, offering a clear comparison of their binding affinities and a deeper understanding of their interactions with the DP2 receptor.

Quantitative Comparison of Ligand Binding Affinities

The following table summarizes the binding affinities of various agonists and antagonists for the DP2 receptor, as reported in different studies. This allows for a direct comparison of ligand potencies.

LigandLigand TypeAssay TypeCell LineRadioligandAffinity ValueSource(s)
Prostaglandin D2 (PGD2)AgonistRadioligand BindingHEK293[3H]PGD2Ki: 2.4 nM[3]
PGD2AgonistSaturation AnalysisHEK293(EBNA)[3H]PGD2KD: 2.5 nM (high affinity), 109 nM (low affinity)[3][4]
13,14-dihydro-15-keto PGD2 (DK-PGD2)AgonistRadioligand BindingHEK293[3H]PGD2Ki: 2.91 nM[3]
15-deoxy-Δ12,14-PGJ2AgonistRadioligand BindingHEK293[3H]PGD2Ki: 3.15 nM[3]
PGJ2AgonistRadioligand BindingHEK293[3H]PGD2Ki: 6.8 nM[4]
Δ12-PGJ2AgonistRadioligand BindingHEK293[3H]PGD2Ki: 7.63 nM[4]
AZD1981AntagonistRadioligand BindingHEK293[3H]PGD2pIC50: 8.4 (IC50: 4 nM)[5][6][7][8]
Fevipiprant (NVP-QAW039)AntagonistRadioligand Binding--Sub-10 nM binding affinity[9]
CAY10471 (TM30089)AntagonistRadioligand Binding--Ki: 0.6 nM (human receptor)[10]
IndomethacinAgonist/Antagonist---Binds with an affinity similar to the wild-type receptor[11]

Detailed Experimental Protocols

The binding affinity data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed, synthesized methodology based on the protocols described in the cited studies.

Radioligand Competition Binding Assay

This assay is employed to determine the affinity (Ki) of a test compound for the DP2 receptor by measuring its ability to displace a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK) 293 cells recombinantly expressing the human DP2 receptor are cultured under standard conditions.[5][8]

  • Cells are harvested, and cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptor.

2. Radioligand Binding Assay (using Scintillation Proximity Assay - SPA):

  • Membranes expressing the DP2 receptor are pre-bound to Wheat Germ Agglutinin-coated PVT-SPA beads.[8]

  • A constant concentration of the radioligand, typically [3H]PGD2, is used.[5][8]

  • Varying concentrations of the unlabeled test compound (competitor) are added to the membrane-bead mixture.

  • The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the DP2 receptor.

  • The plate is then read in a microplate scintillation counter to measure the amount of radioligand bound to the receptors on the SPA beads.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[12]

  • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, the Gβγ subunits can dissociate and activate other downstream effectors. The receptor also undergoes desensitization and internalization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[13][14]

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Pathway Ligand Ligand DP2_Receptor DP2 Receptor Ligand->DP2_Receptor Binding G_Protein Gαiβγ DP2_Receptor->G_Protein Activation GRK GRK DP2_Receptor->GRK P P Beta_Arrestin β-Arrestin DP2_Receptor->Beta_Arrestin Recruitment G_alpha_i Gαi (active) G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP GRK->DP2_Receptor Phosphorylation Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: DP2 receptor signaling cascade.

Experimental Workflow for Ligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of a test compound for the DP2 receptor.

Ligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture HEK293 cells expressing DP2 Receptor Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Bead_Binding 3. Bind membranes to SPA beads Membrane_Prep->Bead_Binding Add_Radioligand 4. Add [3H]PGD2 (Radioligand) Bead_Binding->Add_Radioligand Add_Competitor 5. Add test compound (unlabeled ligand) Add_Radioligand->Add_Competitor Incubation 6. Incubate for competitive binding Add_Competitor->Incubation Measurement 7. Measure radioactivity (Scintillation Counter) Incubation->Measurement Data_Analysis 8. Calculate IC50 and Ki Measurement->Data_Analysis

Caption: Radioligand binding assay workflow.

References

A Comparative Functional Analysis of DP2 Receptor Orthologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of the Prostaglandin D2 Receptor 2 (DP2), also known as CRTH2, across different species. DP2 is a G protein-coupled receptor that plays a crucial role in inflammatory and allergic responses, making it a significant target for drug development, particularly in the context of asthma and other allergic diseases.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for receptor characterization, and visualizes the core signaling pathway.

Quantitative Data Summary

The available quantitative data on the binding affinities of the endogenous ligand, Prostaglandin D2 (PGD2), for DP2 orthologs is limited primarily to human and rat studies. The following table summarizes the reported equilibrium dissociation constants (Kd) and inhibitor constants (Ki).

SpeciesLigandParameterValue (nM)Tissue/System
HumanPGD2Ki2.4 ± 0.2Recombinant HEK293(EBNA) cells expressing hCRTH2
HumanPGD2Kd (high affinity)2.5Recombinant HEK293(EBNA) cells expressing hCRTH2
HumanPGD2Kd (low affinity)109Recombinant HEK293(EBNA) cells expressing hCRTH2
RatPGD2Kd28 ± 7Synaptic membranes from rat brain

Note: The affinity of PGD2 for the human DP2 receptor is approximately eight times lower than its affinity for the human DP1 receptor.[3]

DP2 Signaling Pathway

Activation of the DP2 receptor by its primary ligand, PGD2, initiates a signaling cascade characteristic of Gαi-coupled receptors. This pathway is central to the pro-inflammatory functions of DP2.[3]

Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate the chemotaxis of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation.[1][3]

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds G_protein Gαiβγ DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2_plus ↑ [Ca²⁺] PLC->Ca2_plus via IP3 Chemotaxis Cellular Responses (e.g., Chemotaxis) Ca2_plus->Chemotaxis

DP2 Receptor Signaling Pathway

Experimental Protocols

The functional characterization of DP2 orthologs relies on a set of standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of ligands to the DP2 receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the DP2 receptor ortholog of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Reaction:

  • For saturation binding assays, increasing concentrations of a radiolabeled ligand (e.g., [3H]PGD2) are incubated with a fixed amount of membrane preparation.

  • For competition binding assays, a fixed concentration of radiolabeled ligand is incubated with membranes in the presence of increasing concentrations of an unlabeled competitor compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Saturation binding data is analyzed using Scatchard plots to determine the Kd and Bmax (receptor density).

  • Competition binding data is used to calculate the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate intracellular cAMP levels following DP2 receptor activation, which is coupled to a Gαi protein.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293 or CHO) is transiently or stably transfected with the DP2 receptor ortholog.

2. Assay Procedure:

  • The cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • To measure the inhibitory effect of a DP2 agonist, adenylyl cyclase is stimulated with forskolin.

  • The cells are then treated with varying concentrations of the test compound (agonist or antagonist).

  • The reaction is stopped, and the cells are lysed.

3. cAMP Measurement:

  • Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • For agonists, the concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy).

  • For antagonists, the ability to shift the concentration-response curve of an agonist is used to determine the IC50 or pA2 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon DP2 receptor activation.

1. Cell Preparation:

  • Cells expressing the DP2 receptor ortholog are plated in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

2. Assay Procedure:

  • The baseline fluorescence is measured.

  • The cells are stimulated with the test compound, and the change in fluorescence is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

  • Concentration-response curves are generated to determine the EC50 of agonists.

Experimental Workflow for Comparative Analysis

To perform a functional comparison of DP2 orthologs, a systematic workflow is essential.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Clone Clone DP2 Orthologs (e.g., Human, Mouse, Rat) Transfect Transfect into Expression System (e.g., HEK293) Clone->Transfect Binding Radioligand Binding Assay Transfect->Binding cAMP cAMP Assay Transfect->cAMP Calcium Calcium Mobilization Assay Transfect->Calcium Params Determine Functional Parameters (Ki, EC50, Emax) Binding->Params cAMP->Params Calcium->Params Compare Compare Potency, Efficacy, and Binding Affinities Params->Compare

Workflow for DP2 Ortholog Comparison

Species-Specific Considerations

While the core signaling pathway of DP2 is generally conserved, there are important species-specific differences to consider in drug development and translational research. For instance, the expression pattern of DP2 can vary. In humans, DP2 is a marker for Th2 cells, whereas in mice, it is also found on Th1 cells and neutrophils.[4] These differences in cellular expression can lead to varied physiological responses to DP2 agonists and antagonists, highlighting the importance of characterizing compounds on orthologs from relevant preclinical species. Furthermore, pharmacological differences have been observed; for example, a DP2 receptor agonist was shown to inhibit sensory nerve firing in mouse, guinea pig, and human vagal afferents, suggesting a conserved role in regulating airway reflexes, though the potency and efficacy may differ between species.[5]

This guide serves as a foundational resource for the comparative functional analysis of DP2 orthologs. Further research is required to expand the quantitative dataset across a wider range of species to better inform the development of novel therapeutics targeting this important receptor.

References

Validating DP2 as a Therapeutic Target in Allergic Asthma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of targeting the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), against a standard-of-care corticosteroid in a preclinical model of allergic asthma. The data presented herein supports the validation of DP2 as a significant therapeutic target for eosinophilic airway inflammation.

Introduction to DP2 in Allergic Asthma

Allergic asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness (AHR) and inflammation driven by Type 2 immune responses. A key mediator in this process is Prostaglandin D2 (PGD2), which is released predominantly from mast cells upon allergen exposure. PGD2 exerts its pro-inflammatory effects through the DP2 receptor, which is highly expressed on key effector cells of the allergic cascade, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of DP2 triggers the migration and activation of these cells into the airways, promoting eosinophilic inflammation, mucus production, and AHR, which are hallmarks of asthma.[1][2][3] Consequently, antagonism of the DP2 receptor presents a targeted therapeutic strategy to interrupt the inflammatory cascade in allergic asthma.

Comparative Efficacy in a Murine Model of Allergic Asthma

To validate the role of DP2, we compare the efficacy of a selective DP2 antagonist against the corticosteroid Dexamethasone. The data is synthesized from preclinical studies using well-established murine models of allergic airway inflammation.

Note on Models: The data for the DP2 antagonist was generated in an Ovalbumin (OVA)-induced model, a classic model for eosinophilic inflammation. The Dexamethasone data was generated in a House Dust Mite (HDM)-induced model, which is considered highly relevant to human allergic asthma. While the models differ, the comparison of core pathological features provides valuable insight.

Table 1: Effect on Airway Inflammation (Eosinophils)

This table compares the effect of a selective DP2 antagonist (TM30089) on peribronchial tissue eosinophilia with the effect of Dexamethasone on eosinophils in bronchoalveolar lavage fluid (BALF).

Treatment GroupModelEndpointResult (Cells/unit)% Reduction vs. Disease Control
Saline Control OVAPeribronchial Eosinophils1.3 ± 0.3 / 0.1 mm²N/A
Disease Control (OVA) OVAPeribronchial Eosinophils35.5 ± 4.7 / 0.1 mm²0%
DP2 Antagonist (TM30089) OVAPeribronchial Eosinophils~17 / 0.1 mm² (approx.)~52%
PBS Control HDMBALF Eosinophils0.03 ± 0.01 x 10⁵N/A
Disease Control (HDM) HDMBALF Eosinophils1.8 ± 0.3 x 10⁵0%
Dexamethasone HDMBALF Eosinophils0.2 ± 0.1 x 10⁵~89%

Data synthesized from multiple sources for comparative purposes.

Table 2: Effect on Airway Mucus Production & Hyperresponsiveness

This table compares the effect of the DP2 antagonist on mucus-producing cells and Dexamethasone's effect on Airway Hyperresponsiveness (AHR).

Treatment GroupModelEndpointResult% Reduction vs. Disease Control
Saline Control OVAMucus Cells3.2 ± 1 / mm basement membraneN/A
Disease Control (OVA) OVAMucus Cells88.1 ± 8.8 / mm basement membrane0%
DP2 Antagonist (TM30089) OVAMucus Cells~40 / mm basement membrane (approx.)~55%
PBS Control HDMAHR (Penh at 50 mg/ml MCh)~1.5N/A
Disease Control (HDM) HDMAHR (Penh at 50 mg/ml MCh)~6.00%
Dexamethasone HDMAHR (Penh at 50 mg/ml MCh)~3.0~50%

Data synthesized from multiple sources for comparative purposes.

Summary of Findings: The selective DP2 antagonist TM30089 significantly reduces both airway tissue eosinophilia and mucus cell hyperplasia in the OVA-induced asthma model.[2] Dexamethasone, a potent corticosteroid, demonstrates strong efficacy in reducing inflammatory cells in the BALF and mitigating airway hyperresponsiveness in the HDM model. This places DP2 antagonism as a viable mechanism for targeting key downstream pathological features of allergic asthma.

Signaling Pathways & Experimental Workflow

DP2 (CRTH2) Signaling Pathway

Activation of the DP2 receptor by its ligand, PGD2, initiates a signaling cascade through a pertussis toxin-sensitive Gαi protein.[1] This leads to the activation of Phospholipase C (PLC) and subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers a rapid increase in intracellular calcium (Ca2+), a key event in mediating cellular responses like chemotaxis and degranulation.

DP2_Signaling_Pathway PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gαiβγ DP2->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Responses (Chemotaxis, Activation) Ca_release->Cell_Response

DP2 (CRTH2) receptor signaling cascade.
Experimental Workflow: HDM-Induced Allergic Asthma Model

The diagram below outlines a typical protocol for inducing allergic asthma in mice using House Dust Mite (HDM) extract, which is used to test the efficacy of therapeutic compounds like Dexamethasone.

HDM_Workflow cluster_analysis Analysis Phase Day0 Day 0 Intranasal HDM (e.g., 10 µg) Day7_11 Days 7-11 Daily Intranasal HDM (e.g., 20 µg) Treatment Administer Treatment (e.g., Dexamethasone or DP2 Antagonist) Prior to Challenge Day12 Day 12 Assess Endpoints AHR Airway Hyperresponsiveness (AHR) Day12->AHR BALF BALF Cell Counts (Eosinophils, etc.) Day12->BALF Histo Lung Histology (Inflammation, Mucus) Day12->Histo

Workflow for HDM-induced murine asthma model.
Logical Framework: DP2's Role in Allergic Inflammation

This diagram illustrates the logical connection between an allergen trigger and the downstream pathology mediated by the PGD2-DP2 axis. Targeting DP2 is designed to specifically block the recruitment and activation of key inflammatory cells.

Logical_Framework Allergen Allergen Exposure (e.g., HDM) MastCell Mast Cell Degranulation Allergen->MastCell PGD2 PGD2 Release MastCell->PGD2 DP2 DP2 Receptor Activation (on Th2, Eosinophils) PGD2->DP2 Cellular Inflammatory Cell Recruitment & Activation DP2->Cellular Intervention Therapeutic Intervention: DP2 Antagonist Intervention->DP2 Blocks Pathology Asthma Pathology (Inflammation, AHR, Mucus) Cellular->Pathology

Logical role of DP2 in the allergic cascade.

Detailed Experimental Protocols

House Dust Mite (HDM)-Induced Allergic Asthma Model (for Dexamethasone evaluation)
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: On day 0, mice are lightly anesthetized and administered 10 µg of HDM extract in 40 µl of sterile phosphate-buffered saline (PBS) via intranasal instillation.

  • Challenge: From day 7 to day 11, mice are challenged daily with 20 µg of HDM extract in 40 µl of PBS intranasally.

  • Therapeutic Intervention: Dexamethasone (e.g., 1-3 mg/kg) or vehicle (control) is administered via intraperitoneal (i.p.) injection 1 hour prior to each HDM challenge.

  • Endpoint Analysis (Day 12):

    • Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmography system in response to increasing concentrations of aerosolized methacholine.

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with PBS. The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed using cytospin preparations stained with a Wright-Giemsa stain.

Ovalbumin (OVA)-Induced Allergic Asthma Model (for DP2 Antagonist evaluation)
  • Animals: Female BALB/c mice.

  • Sensitization: On days 0 and 7, mice receive an i.p. injection of 20 µg OVA emulsified in aluminum hydroxide (alum).

  • Challenge: On days 14 and 15, mice are challenged with an aerosolized solution of 1% OVA in saline for 20 minutes.

  • Therapeutic Intervention: The DP2 antagonist TM30089 (5 mg/kg) or vehicle is administered orally 30 minutes before and 4 hours after each OVA challenge.[2]

  • Endpoint Analysis (24h after last challenge):

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Congo Red for eosinophils and Periodic acid-Schiff for mucus). Peribronchial eosinophil counts and the number of mucus-producing cells per millimeter of the basement membrane are quantified via microscopy.[2]

References

A Researcher's Guide: Confirming DP2-Protein Interactions Using Yeast Two-Hybrid and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the Yeast Two-Hybrid (Y2H) system with other widely used techniques—Co-Immunoprecipitation (Co-IP), Pull-Down Assay, and Förster Resonance Energy Transfer (FRET)—for validating interactions with the G protein-coupled receptor, DP2 (also known as CRTH2).

The Prostaglandin D2 receptor 2 (DP2) is a key player in inflammatory and allergic responses, making its interacting partners valuable subjects of study for drug development in diseases like asthma. While the Yeast Two-Hybrid system offers a powerful genetic method for screening and identifying binary protein interactions, a multi-faceted approach using alternative methods is often necessary for robust validation.

Comparative Analysis of Protein-Protein Interaction Detection Methods

Choosing the appropriate method to confirm a protein-protein interaction depends on various factors, including the nature of the proteins, the desired information (e.g., direct vs. indirect interaction, in vivo vs. in vitro), and available resources. The following table summarizes the key characteristics of Y2H, Co-IP, Pull-Down Assays, and FRET to aid in this selection process.

FeatureYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Pull-Down AssayFörster Resonance Energy Transfer (FRET)
Principle Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins ("bait" and "prey").Co-precipitation of a target protein and its binding partners from a cell lysate using a specific antibody.In vitro binding of a purified "bait" protein (often tagged) to its interacting partners ("prey") from a cell lysate.Non-radiative energy transfer between two fluorescently labeled proteins when in close proximity.
Interaction Type Primarily detects direct, binary interactions.Detects both direct and indirect interactions within a protein complex.Detects direct interactions.Detects direct interactions in real-time.
Environment In vivo (in yeast nucleus)In vivo or ex vivo (from cell or tissue lysates)In vitroIn vivo (in living cells)
Sensitivity Can detect transient and weak interactions.Dependent on antibody affinity and protein expression levels.Can be highly sensitive, depending on the purity of the bait and prey proteins.Highly sensitive to the distance between fluorophores (1-10 nm).
False Positives Prone to false positives due to overexpression, mislocalization, or "sticky" proteins.Can have false positives due to non-specific antibody binding.Can have false positives from non-specific binding to the affinity resin or tag.Can have false positives from fluorophore artifacts or random protein proximity.
False Negatives Can have false negatives if the interaction requires post-translational modifications absent in yeast, or if fusion proteins misfold.Can have false negatives if the antibody binding site is obscured by the interaction or if the interaction is weak and lost during washes.Can have false negatives if the bait or prey protein is not properly folded or if the interaction requires specific cellular conditions.Can have false negatives if the distance or orientation between fluorophores is not optimal for energy transfer.
Throughput High-throughput screening of libraries is possible.Moderate throughput.Low to moderate throughput.Low throughput, typically used for validating specific interactions.
Quantitative? Semi-quantitative (reporter gene expression can indicate interaction strength).Semi-quantitative (band intensity on a Western blot).Semi-quantitative (band intensity on a Western blot).Quantitative (FRET efficiency can be measured).
Starting Material cDNA clones of the proteins of interest.Cell or tissue lysates.Purified "bait" protein and cell or tissue lysates.Cells expressing fluorescently tagged proteins.
Cost Relatively low cost for initial screening.Moderate cost, dependent on antibody prices.Moderate cost.High cost due to microscopy equipment and fluorescent probes.
Labor Intensity High for library screening, moderate for validation.Moderate.Moderate.High, requires specialized expertise.

Visualizing the Methodologies

To better understand the workflows and principles behind these techniques, the following diagrams have been generated.

Yeast_Two_Hybrid_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait Bait-BD DNA UAS Bait->DNA Binds Prey Prey-AD Reporter Reporter Gene No Transcription No Transcription Reporter->No Transcription Bait_i Bait-BD Prey_i Prey-AD Bait_i->Prey_i Interacts DNA_i UAS Bait_i->DNA_i Binds Reporter_i Reporter Gene Prey_i->Reporter_i Activates Transcription Transcription Reporter_i->Transcription

Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

Experimental_Workflow cluster_y2h Yeast Two-Hybrid Workflow cluster_coip Co-Immunoprecipitation Workflow Start_Y2H Clone DP2 into Bait Vector (e.g., pGBKT7) Transform Co-transform Yeast with Bait and Prey Plasmids Start_Y2H->Transform Prey_Y2H Clone Potential Interactor into Prey Vector (e.g., pGADT7) Prey_Y2H->Transform Select Plate on Selective Media (-Leu, -Trp) Transform->Select Screen Plate on High-Stringency Media (-Leu, -Trp, -His, -Ade) Select->Screen Result_Y2H Growth indicates interaction Screen->Result_Y2H Start_CoIP Lyse cells expressing DP2 and interacting proteins Incubate Incubate lysate with anti-DP2 antibody Start_CoIP->Incubate PullDown Add Protein A/G beads to capture antibody-protein complex Incubate->PullDown Wash Wash beads to remove non-specific binders PullDown->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze Result_CoIP Detection of interactor confirms interaction Analyze->Result_CoIP

Caption: Simplified workflows for Y2H and Co-IP experiments.

DP2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (GPCR) PGD2->DP2 Binds G_Protein Gαi/o Protein DP2->G_Protein Activates Beta_Arrestin β-Arrestin DP2->Beta_Arrestin Recruits Downstream_G Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_Protein->Downstream_G Downstream_B Receptor Internalization & G-protein Independent Signaling Beta_Arrestin->Downstream_B Inflammation Inflammatory & Allergic Responses Downstream_G->Inflammation Downstream_B->Inflammation

Caption: Simplified DP2 signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the specific study of DP2 protein interactions.

Yeast Two-Hybrid (Y2H) Protocol

This protocol is a template for a GAL4-based Y2H system.

  • Vector Construction:

    • Clone the full-length coding sequence of human DP2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7). This will create the "bait" plasmid.

    • Clone the coding sequence of the potential interacting protein into a GAL4 activation domain (AD) vector (e.g., pGADT7). This will be the "prey" plasmid.

  • Yeast Transformation:

    • Prepare competent yeast cells (e.g., AH109 or Y2HGold strains).

    • Co-transform the yeast with the bait (pGBKT7-DP2) and prey plasmids using the lithium acetate/polyethylene glycol method.

    • As controls, transform yeast with:

      • pGBKT7-DP2 and empty pGADT7.

      • Empty pGBKT7 and the prey plasmid.

      • Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T).

      • Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T).

  • Selection for Transformants:

    • Plate the transformed yeast onto Synthetic Dextrose (SD) minimal medium lacking tryptophan and leucine (SD/-Trp/-Leu).

    • Incubate at 30°C for 3-5 days until colonies appear.

  • Screening for Interactions:

    • Pick several colonies from the SD/-Trp/-Leu plates and re-streak them onto high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

    • For a more quantitative assay, perform a β-galactosidase filter lift assay if the reporter system includes lacZ.

    • Incubate at 30°C for 3-7 days.

  • Analysis of Results:

    • Growth on the high-stringency medium (and/or a blue color in the β-galactosidase assay) indicates a positive interaction between DP2 and the prey protein.

    • The control plates should show no growth (for negative controls) or robust growth (for positive controls).

Co-Immunoprecipitation (Co-IP) Protocol

This protocol assumes the use of a cell line endogenously or exogenously expressing DP2.

  • Cell Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (total cell lysate).

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

    • Incubate the pre-cleared lysate with a primary antibody specific to DP2 overnight at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with a non-specific IgG antibody of the same isotype.

  • Immune Complex Capture:

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the suspected interacting protein.

    • Also, probe a separate blot with the anti-DP2 antibody to confirm successful immunoprecipitation of the bait protein.

    • A band corresponding to the interacting protein in the DP2 IP lane, but not in the IgG control lane, confirms the interaction.

Conclusion

Confirming protein-protein interactions requires a careful and often multi-pronged approach. The Yeast Two-Hybrid system serves as an excellent initial screening tool to identify potential direct binding partners of DP2. However, due to its inherent limitations, positive hits should always be validated by orthogonal methods such as Co-Immunoprecipitation, which can confirm interactions within a more native cellular context. For a more detailed in vitro characterization, pull-down assays can be employed, while FRET offers the unique advantage of visualizing interactions in real-time within living cells. By combining these powerful techniques, researchers can build a more complete and accurate picture of the DP2 interactome, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutics.

Independent validation of published DP2 research findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Published Research on the Prostaglandin D2 Receptor 2 (DP2) Pathway

For researchers, scientists, and drug development professionals, an objective evaluation of published findings is crucial for informed decision-making. This guide provides a comparative analysis of independently validated research surrounding the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The focus is on the therapeutic potential of DP2 antagonists in inflammatory diseases, particularly asthma.

Comparative Performance of DP2 Antagonists

The primary therapeutic strategy targeting the DP2 receptor has been the development of selective antagonists. Several compounds have been evaluated in clinical trials, with fevipiprant being one of the most extensively studied. The following tables summarize key quantitative data from published studies on various DP2 antagonists.

Fevipiprant Clinical Trial Data
Metric Dosage Patient Population Result Reference
Forced Expiratory Volume in 1s (FEV1)450 mgPersistent AsthmaMean Difference of 0.05 L vs. placebo[1][2]
Asthma Control Questionnaire (ACQ) ScoreNot SpecifiedPersistent AsthmaMean Difference of -0.10 vs. placebo[1][2]
Asthma Quality of Life Questionnaire (AQLQ) ScoreNot SpecifiedPersistent AsthmaMean Difference of 0.08 vs. placebo[1][2]
Asthma ExacerbationsNot SpecifiedPersistent AsthmaRelative Risk of 0.86 vs. placebo[1][2]
Sputum Eosinophil PercentageNot SpecifiedEosinophilic AsthmaSignificant decrease (1.1% from 5.4%) vs. placebo (3.9% from 4.6%)[3]
Other DP2 Antagonists: Clinical Trial Data
Compound Metric Patient Population Result Reference
OC000459FEV1Asthma (not using ICS)7.1% improvement vs. 4.3% for placebo[3]
GB001FEV1Mild to Moderate Asthma102 ml greater improvement vs. placebo[4]
TimapiprantAsthma Exacerbation RateAsthmaNo statistically significant reduction[5]

It is important to note that while some studies have shown statistically significant improvements with DP2 antagonists, the clinical benefits have been described as modest and, in some cases, did not reach the minimal clinically important difference.[1][2] Furthermore, some late-stage clinical trials have reported inconsistent efficacy.[5]

Experimental Protocols

The following provides a generalized methodology for the clinical trials cited in this guide. For specific details, please refer to the original publications.

Study Design: The majority of studies were randomized, double-blind, placebo-controlled, parallel-group trials.

Patient Population: Participants typically included adults with a diagnosis of persistent, moderate-to-severe asthma. Some studies specifically recruited patients with evidence of eosinophilic airway inflammation (e.g., elevated blood or sputum eosinophil counts).

Interventions:

  • Investigational Drug: Oral administration of a DP2 antagonist (e.g., fevipiprant, timapiprant, OC000459, GB001) at varying dosages.

  • Control: Placebo administered orally.

  • Background Therapy: In many trials, patients continued their standard-of-care treatment, such as inhaled corticosteroids (ICS).

Outcome Measures:

  • Primary Endpoints: Commonly included changes from baseline in FEV1, rates of asthma exacerbations, and scores on validated questionnaires like the Asthma Control Questionnaire (ACQ) and Asthma Quality of Life Questionnaire (AQLQ).

  • Secondary and Exploratory Endpoints: Often included changes in inflammatory biomarkers such as sputum and blood eosinophil counts, and fractional exhaled nitric oxide (FeNO).

Statistical Analysis: Efficacy and safety analyses were performed on the intent-to-treat population. Appropriate statistical models were used to compare the treatment and placebo groups.

DP2 Signaling Pathway and Experimental Workflow

The DP2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in type 2 inflammatory responses.[6][7] Its primary endogenous ligand is prostaglandin D2 (PGD2), which is released from mast cells and other immune cells.[6]

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Caption: DP2 signaling pathway upon PGD2 binding.

The binding of PGD2 to the DP2 receptor activates an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] This signaling cascade also results in an increase in intracellular calcium levels. These events collectively trigger various cellular responses, including chemotaxis (cell migration) of Th2 cells, eosinophils, and basophils, as well as the release of pro-inflammatory cytokines.[3][6][8]

Experimental_Workflow cluster_screening Pre-clinical cluster_clinical Clinical Trials cluster_analysis Data Analysis & Reporting In_vitro In vitro Assays (Receptor Binding, Cell Migration) Animal_models Animal Models of Asthma In_vitro->Animal_models Phase1 Phase I (Safety & Pharmacokinetics) Animal_models->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Data_Collection Data Collection (FEV1, ACQ, Biomarkers) Phase3->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Publication Publication of Findings Statistical_Analysis->Publication

Caption: Generalized drug development workflow for DP2 antagonists.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Dp2mT (2-O-DMT-Sulfonyldiethanol phosphoramidite)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for the handling of Dp2mT (2-O-DMT-Sulfonyldiethanol phosphoramidite), a phosphoramidite used in oligonucleotide synthesis. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.

Chemical Identification and Hazards:

  • Chemical Name: 2-O-DMT-Sulfonyldiethanol phosphoramidite

  • CAS Number: 108783-02-4[1]

  • Molecular Formula: C34H45N2O7PS[1]

  • Molecular Weight: 656.77 g/mol [1]

  • Hazards:

    • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

    • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

    • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure to skin and eyes. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for integrity before use. Wash hands thoroughly after handling.[1]
Eyes/Face Safety glasses with side shields or goggles, and a face shieldEye protection must be worn at all times. A face shield provides an additional layer of protection against splashes.[1]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn to protect clothing and skin from potential spills.
Respiratory Use in a well-ventilated area or with local exhaust ventilationA fume hood is recommended to minimize inhalation exposure.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within a fume hood to prevent inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., gloves, bench paper, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing and wash the affected area with soap and water. If skin irritation persists, seek medical attention. Wash contaminated clothing before reuse.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Dp2mT_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end_node End wash_hands->end_node Process Complete start Start start->prep_ppe Begin Process

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.